molecular formula C7H6BFO2 B2733382 4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol CAS No. 174671-88-6

4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol

Cat. No.: B2733382
CAS No.: 174671-88-6
M. Wt: 151.93
InChI Key: WBKLSDSNRDYOJN-UHFFFAOYSA-N
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Description

4-Fluorobenzo[c][1,2]oxaborol-1(3h)-ol is a useful research compound. Its molecular formula is C7H6BFO2 and its molecular weight is 151.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1-hydroxy-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKLSDSNRDYOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174671-88-6
Record name 4-fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluorobenzo[c]oxaborol-1(3H)-ol: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzo[c]oxaborol-1(3H)-ol is a fluorinated derivative of the versatile benzoxaborole scaffold, a class of boron-containing heterocycles that has garnered significant attention in medicinal chemistry. The unique electronic properties conferred by the boron atom, coupled with the stability of the bicyclic ring system, make benzoxaboroles a privileged structure in the design of novel therapeutics. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential mechanisms of action of 4-Fluorobenzo[c]oxaborol-1(3H)-ol. Drawing upon the extensive research into analogous compounds, this document will detail established synthetic routes and key experimental protocols for the evaluation of its biological activity, particularly as an inhibitor of clinically relevant enzymes such as leucyl-tRNA synthetase and phosphodiesterase 4. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration and application of this promising chemical entity.

Introduction to the Benzoxaborole Scaffold

The benzoxaborole ring system is a cornerstone of modern medicinal chemistry, offering a unique combination of chemical stability and biological reactivity. First synthesized in 1957, these cyclic boronic acid esters have emerged as a versatile platform for the development of a wide array of therapeutic agents.[1] The key to their utility lies in the electron-deficient nature of the boron atom, which can reversibly form covalent bonds with biological nucleophiles, such as the diol groups found in sugars and the active sites of certain enzymes.[2][3] This ability to engage in covalent interactions, a departure from the more common non-covalent binding of many small molecule drugs, opens up novel avenues for modulating biological processes.

The therapeutic potential of benzoxaboroles has been clinically validated with the FDA approval of two landmark drugs: tavaborole (Kerydin®), an antifungal agent for the treatment of onychomycosis, and crisaborole (Eucrisa®), a non-steroidal anti-inflammatory for atopic dermatitis.[4][5] These successes have spurred further investigation into the broader applications of the benzoxaborole scaffold against a range of diseases, including bacterial infections, parasitic diseases, and cancer.[6][7] 4-Fluorobenzo[c]oxaborol-1(3H)-ol, the subject of this guide, represents a specific exploration within this chemical space, where the introduction of a fluorine atom can significantly modulate the compound's physicochemical properties and biological activity.

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of 4-Fluorobenzo[c]oxaborol-1(3H)-ol is a thorough characterization of its molecular structure and physicochemical properties.

Molecular Structure

4-Fluorobenzo[c]oxaborol-1(3H)-ol is a bicyclic heteroaromatic compound with the chemical formula C₇H₆BFO₂ and a molecular weight of 151.93 g/mol .[8][9][10] The structure consists of a benzene ring fused to a five-membered oxaborole ring. A fluorine atom is substituted at the 4-position of the benzene ring, and a hydroxyl group is attached to the boron atom.

Caption: Chemical structure of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Fluorobenzo[c]oxaborol-1(3H)-ol is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of formulation and delivery strategies.

PropertyValueSource
IUPAC Name 4-fluorobenzo[c][2][6]oxaborol-1(3H)-ol
CAS Number 174671-88-6[8][9][10]
Molecular Formula C₇H₆BFO₂[8][9][10]
Molecular Weight 151.93 g/mol [8][9][10]
Appearance White to off-white powder[6]
Storage 2-8°C, sealed in a dry environment[9]

Synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol

A common and effective approach involves the initial synthesis of a substituted 2-methylphenylboronic acid, followed by benzylic halogenation and subsequent cyclization.

G cluster_0 Synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol Start 1-Bromo-4-fluoro-2-methylbenzene Step1 Grignard Formation or Lithiation Start->Step1 Mg or n-BuLi Step2 Borylation Step1->Step2 B(OMe)₃ or B(OiPr)₃ Intermediate1 4-Fluoro-2-methylphenylboronic acid Step2->Intermediate1 Acidic workup Step3 Benzylic Bromination Intermediate1->Step3 NBS, AIBN Intermediate2 2-(Bromomethyl)-4-fluorophenylboronic acid Step3->Intermediate2 Step4 Cyclization Intermediate2->Step4 Base (e.g., NaOH) Product 4-Fluorobenzo[c]oxaborol-1(3H)-ol Step4->Product

Caption: General synthetic workflow for 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Illustrative Synthetic Protocol

The following is a detailed, step-by-step methodology for the synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, adapted from procedures for related compounds.[6]

Step 1: Synthesis of 4-Fluoro-2-methylphenylboronic acid

  • To a solution of 1-bromo-4-fluoro-2-methylbenzene in anhydrous THF at -78°C under an inert atmosphere, add n-butyllithium dropwise.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Add triisopropyl borate dropwise at -78°C and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with aqueous HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-fluoro-2-methylphenylboronic acid.

Step 2: Synthesis of 2-(Bromomethyl)-4-fluorophenylboronic acid

  • Dissolve the crude 4-fluoro-2-methylphenylboronic acid in a suitable solvent such as dichloromethane.

  • Add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and wash with water.

  • The organic layer containing the desired product is used directly in the next step.

Step 3: Cyclization to 4-Fluorobenzo[c]oxaborol-1(3H)-ol

  • Add the dichloromethane solution of 2-(bromomethyl)-4-fluorophenylboronic acid to an aqueous solution of a base, such as sodium hydroxide, at a reduced temperature (e.g., 10-20°C).

  • Stir the biphasic mixture vigorously for several hours.

  • Separate the aqueous layer and acidify with aqueous HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Mechanism of Action and Biological Targets

The biological activity of benzoxaboroles is primarily attributed to their ability to inhibit specific enzymes through the formation of a covalent adduct with key residues in the active site. For the benzoxaborole class, two well-established molecular targets are leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4).[2][3]

Inhibition of Leucyl-tRNA Synthetase (LeuRS)

Leucyl-tRNA synthetase is an essential enzyme responsible for attaching the amino acid leucine to its corresponding tRNA during protein synthesis.[11][12] Inhibition of this enzyme leads to a cessation of protein production and, consequently, cell death. This mechanism is the basis for the antifungal activity of tavaborole.[13] The benzoxaborole moiety forms a stable adduct with the terminal adenosine of the tRNA molecule within the editing site of the LeuRS enzyme, effectively trapping the tRNA and halting the catalytic cycle.[14]

cluster_1 Mechanism of LeuRS Inhibition Benzoxaborole 4-Fluorobenzo[c]oxaborol-1(3H)-ol LeuRS Leucyl-tRNA Synthetase (LeuRS) Benzoxaborole->LeuRS Adduct Stable Benzoxaborole-tRNA Adduct LeuRS->Adduct Forms in editing site tRNA tRNA-Leu tRNA->LeuRS Inhibition Inhibition of Protein Synthesis Adduct->Inhibition CellDeath Fungal/Bacterial Cell Death Inhibition->CellDeath

Caption: Simplified workflow of LeuRS inhibition by a benzoxaborole.

Inhibition of Phosphodiesterase 4 (PDE4)

Phosphodiesterase 4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4, benzoxaboroles like crisaborole increase intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, IL-12, and IL-23.[2] This anti-inflammatory effect makes PDE4 inhibitors valuable for the treatment of skin conditions like atopic dermatitis and psoriasis. The boron atom in the benzoxaborole ring is thought to interact with conserved metal ions and water molecules in the active site of the PDE4 enzyme.

Experimental Protocols

To facilitate further research into the biological activities of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, the following sections provide detailed, step-by-step methodologies for key in vitro assays.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This protocol is adapted from methods used to evaluate benzoxaborole inhibitors against bacterial and fungal LeuRS.[12][14]

Materials:

  • Recombinant LeuRS enzyme

  • ATP, L-leucine, and tRNALeu

  • [³H]-L-leucine

  • 4-Fluorobenzo[c]oxaborol-1(3H)-ol and other test compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

  • Scintillation vials and scintillation fluid

  • Filter paper and precipitation solution (e.g., trichloroacetic acid)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, [³H]-L-leucine, and tRNALeu.

  • Add varying concentrations of 4-Fluorobenzo[c]oxaborol-1(3H)-ol or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding the LeuRS enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Stop the reaction by spotting the mixture onto filter paper and precipitating the macromolecules with cold trichloroacetic acid.

  • Wash the filter paper to remove unincorporated [³H]-L-leucine.

  • Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds against PDE4.

Materials:

  • Recombinant human PDE4 enzyme

  • cAMP substrate

  • Snake venom nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite green)

  • 4-Fluorobenzo[c]oxaborol-1(3H)-ol and other test compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • 96-well microplate and plate reader

Procedure:

  • Add the assay buffer, PDE4 enzyme, and varying concentrations of 4-Fluorobenzo[c]oxaborol-1(3H)-ol or a vehicle control to the wells of a 96-well plate.

  • Pre-incubate the plate at 30°C for 10 minutes.

  • Initiate the reaction by adding the cAMP substrate.

  • Incubate at 30°C for a defined period (e.g., 30 minutes).

  • Stop the PDE4 reaction and initiate the nucleotidase reaction by adding snake venom nucleotidase.

  • Incubate at 30°C for a further 10 minutes to convert the AMP produced to adenosine and inorganic phosphate.

  • Add the inorganic phosphate detection reagent and incubate at room temperature for 15 minutes.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Quantitative Data and Structure-Activity Relationships

While specific biological data for 4-Fluorobenzo[c]oxaborol-1(3H)-ol is not extensively published, the structure-activity relationships (SAR) for the broader benzoxaborole class can provide valuable insights. The following table presents IC₅₀ values for representative benzoxaboroles against PDE4.

CompoundPDE4B IC₅₀ (nM)Reference
Crisaborole (AN2728)490[2]
AN2898~50[3]
Rolipram (non-boron control)~1[3]

These data illustrate that modifications to the benzoxaborole scaffold can significantly impact inhibitory potency. The development of crisaborole and its analogs has demonstrated that optimization of substituents on the benzene ring is a key strategy for enhancing activity and selectivity. The introduction of the 4-fluoro substituent in the topic compound is a rational design choice to explore its impact on these parameters.

Conclusion and Future Directions

4-Fluorobenzo[c]oxaborol-1(3H)-ol is a promising, yet underexplored, member of the medicinally important benzoxaborole family. Its structural similarity to clinically successful drugs like tavaborole and crisaborole provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic routes and experimental protocols detailed in this guide offer a solid foundation for researchers to undertake a thorough evaluation of its biological properties.

Future research should focus on the definitive synthesis and characterization of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, followed by a comprehensive assessment of its inhibitory activity against key enzymes such as LeuRS and PDE4. Elucidating its specific biological targets and understanding the impact of the 4-fluoro substitution on its potency, selectivity, and pharmacokinetic properties will be crucial in determining its therapeutic potential. The continued exploration of the benzoxaborole scaffold, including novel derivatives like 4-Fluorobenzo[c]oxaborol-1(3H)-ol, holds great promise for the discovery of new and effective treatments for a wide range of human diseases.

References

  • Akama, T., Baker, S. J., Zhang, Y. K., Hernandez, V., Zhou, H., Sanders, V., Freund, Y., Kimura, R., Maples, K. R., & Plattner, J. J. (2009). Discovery and structure-activity study of a novel benzoxaborole anti-inflammatory agent (AN2728) for the potential topical treatment of psoriasis and atopic dermatitis. Bioorganic & Medicinal Chemistry Letters, 19(8), 2129–2132.
  • Baker, S. J., Zhang, Y. K., Akama, T., Lau, A., Zhou, H., Hernandez, V., Mao, W., Alley, M. R. K., Sanders, V., & Plattner, J. J. (2006). Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the potential treatment of onychomycosis. Journal of Medicinal Chemistry, 49(15), 4447–4450.
  • Ceric, H., Malenica, M., Ratkaj, M., Landeka, I., & Jegorov, A. (2017). Solid state forms of crisaborole. U.S.
  • Li, P., Sun, Y., Zhang, M., Du, H., Gao, S., Hu, Z., Krivonos, S., Khashper, A., Shteinman, V., Sery, Y., & Ben-Daniel, R. (2018). Crisaborole production process.
  • Li, X., Pang, G., Song, F., & Huang, S. (2018). Preparation method of easily purified benzoxaborolane antifungal drug.
  • Merchant, R. S., Merchant, A. S., Limbad, P. B., & Pansuriya, A. M. (2019). A novel and improved process for the preparation of tavaborole and its intermediates.
  • Palencia, A., Liu, R. J., Lukarska, M., Gut, J., Bougdour, A., Touquet, B., Wang, E. D., Li, X. F., Alley, M. R. K., Freund, Y. R., Rosenthal, P. J., Hakimi, M. A., & Cusack, S. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 60(12), 7089–7098.
  • Rock, F. L., Mao, W., Yaremchuk, A., Tukalo, M., Crépin, T., Zhou, H., Zhang, Y. K., Hernandez, V., Akama, T., Baker, S. J., Plattner, J. J., Shapiro, L., Martinis, S. A., & Benkovic, S. J. (2007). An antifungal agent inhibits an aminoacyl-tRNA synthetase by trapping tRNA in the editing site. Science, 316(5832), 1759–1761.
  • Tse, M. K., & Kalesh, K. A. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. RSC Medicinal Chemistry, 12(5), 717–731.
  • Wavelength Enterprises Ltd. (2018). Crisaborole production process.
  • Pharmaffiliates. (n.d.). 4-Fluorobenzo[c][2][6]oxaborol-1(3H)-ol. Retrieved January 7, 2026, from [Link]

  • Dana Bioscience. (n.d.). 4-Fluorobenzo[c][2][6]oxaborol-1(3H)-ol 100mg. Retrieved January 7, 2026, from [Link]

  • Next Peptide. (n.d.). 174671-88-6 | 4-Fluorobenzo[c][2][6]oxaborol-1(3H)-ol. Retrieved January 7, 2026, from [Link]

  • Zhang, M., & Ma, S. (2019). Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. RSC Medicinal Chemistry, 10(12), 1739–1750.
  • Šlechta, P., Needle, A. A., Jandourek, O., & Kučerová-Chlupáčová, M. (2023). Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][2][6]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase. International Journal of Molecular Sciences, 24(4), 3507.

  • Palencia, A., et al. (2016). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy, 60(12), 7089–7098.
  • O'Hanlon, R., et al. (2018). Time-Dependent Inhibition of Leucyl-tRNA-Synthetase (LeuRS): Insight into Target Vulnerability. ACS Infectious Diseases, 4(11), 1595–1604.

Sources

A Comprehensive Guide to the Mechanism of Action of 4-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole)

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Fluorobenzo[c]oxaborol-1(3H)-ol, known commercially as tavaborole (Kerydin®), represents a significant advancement in antifungal therapy, particularly for the treatment of onychomycosis.[1][2][3] As the first FDA-approved oxaborole antifungal, its efficacy stems from a novel mechanism of action that distinguishes it from traditional antifungal agents.[3][4] This technical guide provides an in-depth exploration of tavaborole's core mechanism: the targeted inhibition of fungal leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis.[1][2][5] We will dissect the molecular interactions, the resulting biochemical consequences, the basis for its fungal selectivity, and the key experimental methodologies that have validated this mechanism. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this unique boron-based therapeutic.

Introduction: The Emergence of a Novel Antifungal Class

Onychomycosis, a persistent fungal infection of the nail, has historically presented a therapeutic challenge due to the difficulty of penetrating the dense keratin of the nail plate.[2] Tavaborole's development was driven by the need for a topical agent with superior penetration and a unique mechanism to overcome existing limitations.[2][4] Its chemical structure, featuring a boron atom integrated into a benzoxaborole scaffold, is key to both its physical properties and its biological activity.[2][3] Unlike azoles and other antifungals that primarily target the fungal cell membrane's ergosterol synthesis, tavaborole disrupts a more fundamental cellular process: protein synthesis.[4] This novel approach provides a vital alternative in the landscape of antifungal treatments.

The Molecular Target: Fungal Leucyl-tRNA Synthetase (LeuRS)

The primary target of tavaborole is a crucial housekeeping enzyme, the cytoplasmic leucyl-tRNA synthetase (LeuRS).[1][3][6] LeuRS belongs to the family of aminoacyl-tRNA synthetases (aaRS), which are indispensable for life.[7] Their canonical function is to catalyze the attachment of a specific amino acid to its cognate tRNA molecule, a critical step in translating the genetic code into proteins.[6][7]

The LeuRS enzyme performs this function for the amino acid leucine in two main steps:

  • Amino Acid Activation: Leucine is activated with ATP to form a leucyl-adenylate (Leu-AMP) intermediate.

  • tRNA Charging: The activated leucine is then transferred to the 3' end of its corresponding tRNA (tRNALeu).

Crucially, LeuRS possesses a proofreading or "editing" function to ensure fidelity. If an incorrect amino acid (like isoleucine) is mistakenly attached to tRNALeu, the enzyme's editing domain hydrolyzes and removes it. It is this editing site, not the primary synthesis site, that is the locus of tavaborole's inhibitory action.[8][9]

The Core Mechanism: Oxaborole tRNA Trapping

Tavaborole's mechanism is a sophisticated example of targeted covalent inhibition. The boron atom in the oxaborole ring is electrophilic and uniquely positioned to interact with nucleophiles present in the LeuRS editing site.[10]

The process unfolds as follows:

  • Entry into the Editing Site: Tavaborole enters the hydrolytic editing site of the fungal LeuRS enzyme.[8][9]

  • Adduct Formation: The boron atom of tavaborole forms a stable, covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine of tRNALeu (A76).[10]

  • Trapping the tRNA: This tavaborole-tRNALeu adduct effectively traps the tRNA molecule within the editing site.[8][9][10]

  • Inhibition of Catalytic Cycle: By locking the tRNA in this conformation, tavaborole prevents the catalytic turnover of the enzyme.[11] The enzyme is unable to release the trapped tRNA or proceed with its normal synthesis and editing functions.

  • Cessation of Protein Synthesis: The sequestration of the LeuRS enzyme and its cognate tRNA leads to a rapid halt in the incorporation of leucine into newly forming polypeptide chains. This cessation of protein synthesis ultimately results in the termination of cell growth (fungistatic effect) and leads to fungal cell death (fungicidal effect).[1][12]

This unique mechanism is often referred to as an "oxaborole tRNA-trapping" mechanism.[10]

digraph "Tavaborole_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Figure 1. Mechanism of Tavaborole Action in Fungal Cells.

Basis of Fungal Selectivity

A critical attribute of any successful antimicrobial agent is its selectivity for the pathogen's target over the host's equivalent. Tavaborole exhibits a significantly higher affinity for fungal LeuRS compared to its human counterpart, with some reports suggesting a differential of over 1,000-fold.[4] This selectivity is grounded in subtle but crucial structural differences between the fungal and human LeuRS editing domains.

Crystallographic studies have revealed that while the core active site is conserved, eukaryotic LeuRS enzymes (including fungal and human) possess an extra helical domain that closes over the editing site. Minor variations in the amino acid residues within this domain between fungi and humans create a binding pocket that is more favorable for tavaborole in the fungal enzyme. These small differences can be exploited to enhance fungal specificity and minimize off-target effects in the host.

Parameter Fungal LeuRS Human LeuRS Reference
Relative Affinity HighLow (>1000x difference)[4]
Structural Feature Favorable binding pocket geometryLess favorable binding pocket geometry
Therapeutic Outcome Potent inhibitionMinimal inhibition[4]

Table 1. Comparative Selectivity of Tavaborole for Fungal vs. Human LeuRS.

Experimental Validation of the Mechanism

The elucidation of tavaborole's mechanism of action is the result of a convergence of evidence from multiple experimental approaches. Each methodology provides a different piece of the puzzle, and together they form a self-validating system confirming the drug's function.

5.1. Enzyme Inhibition Assays
  • Causality and Rationale: The first step in validating a suspected enzyme inhibitor is to quantify its effect on the enzyme's activity in a controlled, in-vitro setting. These assays are essential to determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC50), providing a direct measure of potency. By measuring the rate of tRNALeu charging in the presence of varying concentrations of tavaborole, researchers can confirm direct inhibition of LeuRS.

  • Protocol: LeuRS Activity Assay (Aminoacylation)

    • Reaction Mixture Preparation: Prepare a master mix containing reaction buffer (e.g., Tris-HCl, MgCl2, KCl), ATP, and radiolabeled [3H]-Leucine.

    • Enzyme & Inhibitor Incubation: In separate reaction tubes, add a fixed concentration of purified recombinant fungal LeuRS. Add varying concentrations of tavaborole (or vehicle control) and incubate for a short period to allow for binding.

    • Initiation of Reaction: Initiate the aminoacylation reaction by adding a fixed concentration of tRNALeu transcript to each tube.

    • Time Course & Quenching: Allow the reaction to proceed for a set time (e.g., 10 minutes) at 37°C. Stop the reaction by spotting the mixture onto a trichloroacetic acid (TCA)-soaked filter paper, which precipitates the tRNA and any attached radiolabeled leucine.

    • Washing: Wash the filters extensively with cold TCA and then ethanol to remove any unincorporated [3H]-Leucine.

    • Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of charged tRNALeu.

    • Data Analysis: Plot the percentage of LeuRS activity against the logarithm of tavaborole concentration. Fit the data to a dose-response curve to calculate the IC50 value.

5.2. X-ray Crystallography
  • Causality and Rationale: While kinetic assays confirm that inhibition occurs, X-ray crystallography reveals how it occurs at an atomic level. By crystallizing the enzyme in complex with the inhibitor and tRNA, researchers can visualize the precise molecular interactions, confirm the formation of the covalent adduct, and identify the specific amino acid residues involved in binding. This structural data is invaluable for understanding selectivity and for the rational design of next-generation inhibitors.

  • Workflow: Co-crystallization of LeuRS-tavaborole-tRNA Complex

digraph "Crystallography_Workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Figure 2. Experimental Workflow for X-ray Crystallography.

  • Key Findings: Crystallographic studies of the Candida albicans LeuRS editing domain in complex with an oxaborole and an AMP molecule (as a surrogate for the tRNA's terminal adenosine) confirmed the formation of the covalent adduct. These structures visualized how the adduct is buried within the editing site, providing a clear structural basis for the trapping mechanism.

5.3. Antifungal Susceptibility Testing
  • Causality and Rationale: To bridge the gap between molecular inhibition and cellular effect, antifungal susceptibility tests (e.g., determining the Minimum Inhibitory Concentration, MIC) are performed. These tests establish the lowest concentration of tavaborole required to inhibit the visible growth of a specific fungus. This validates that the enzyme inhibition observed in vitro translates to a whole-organism, therapeutic effect.

  • Protocol: Broth Microdilution MIC Assay (CLSI Standards)

    • Inoculum Preparation: Grow the fungal strain (e.g., Trichophyton rubrum) on agar plates. Prepare a standardized suspension of fungal conidia in sterile saline, adjusting the concentration using a spectrophotometer or hemocytometer.

    • Drug Dilution: Prepare a serial two-fold dilution of tavaborole in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).

    • Inoculation: Inoculate each well (including a drug-free growth control well) with the prepared fungal suspension.

    • Incubation: Incubate the plate at a suitable temperature (e.g., 28-30°C) for a period sufficient for growth to be visible in the control well (typically 48-96 hours).

    • MIC Determination: The MIC is determined as the lowest concentration of tavaborole at which there is no visible growth of the fungus.

Conclusion and Future Directions

The mechanism of action of 4-Fluorobenzo[c]oxaborol-1(3H)-ol (tavaborole) is a paradigm of modern drug design, leveraging a unique chemical moiety to inhibit an essential enzymatic process with high fungal selectivity. Its ability to form a covalent adduct with tRNALeu within the editing site of LeuRS represents a novel "tRNA-trapping" strategy that effectively shuts down protein synthesis, leading to fungal cell death.[8][9][10] The validation of this mechanism through a combination of enzyme kinetics, structural biology, and mycology provides a robust and comprehensive understanding of its therapeutic effect.

The success of tavaborole has paved the way for the exploration of other benzoxaboroles as potential therapeutic agents against a range of pathogens, including bacteria and protozoa, by targeting their respective aminoacyl-tRNA synthetases.[6] Future research will likely focus on designing second-generation oxaboroles with enhanced selectivity, broader spectrums of activity, and the potential to overcome emerging resistance.

References
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  • Spotlight on tavaborole for the treatment of onychomycosis. Taylor & Francis Online. (2015-11-20). [Link]

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Introduction: The Emergence of Benzoxaboroles in Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluorobenzo[c]oxaborol-1(3H)-ol: Synthesis, Mechanisms, and Therapeutic Potential

The benzoxaborole scaffold, a heterocyclic system containing a boron atom, has emerged from relative obscurity to become a privileged structure in medicinal chemistry.[1][2] First synthesized in 1957, these compounds were initially noted for their unique sugar-binding properties.[1] However, their true potential was unlocked with the discovery of their potent and diverse biological activities. The incorporation of a boron atom imparts unique chemical characteristics, most notably Lewis acidity, which allows for novel interactions with biological targets that are often inaccessible to purely carbon-based molecules.[2][3]

This unique chemistry has led to the development and clinical approval of two landmark drugs: Tavaborole (as a 5-fluoro substituted benzoxaborole) for treating fungal nail infections (onychomycosis) and Crisaborole for inflammatory skin conditions like atopic dermatitis.[4] These successes have spurred intensive research into a vast array of benzoxaborole derivatives, exploring their utility as antibacterial, antiviral, antiparasitic, and anti-inflammatory agents.[4][5]

This guide focuses specifically on 4-Fluorobenzo[c]oxaborol-1(3H)-ol , a less-explored isomer within this powerful chemical class. By examining its chemical properties and drawing mechanistic parallels from its clinically validated relatives, we will provide a comprehensive technical overview for researchers and drug development professionals seeking to harness the potential of this next-generation therapeutic scaffold.

Physicochemical Profile and Synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol

The strategic placement of a fluorine atom on the benzoxaborole core can significantly modulate the molecule's electronic properties, membrane permeability, and metabolic stability, making it a key point of synthetic interest.

Core Chemical Properties

The fundamental properties of 4-Fluorobenzo[c]oxaborol-1(3H)-ol are summarized below. The fluorine atom at the 4-position is expected to influence the acidity of the boron center and the overall lipophilicity of the molecule, which are critical parameters for both biological activity and skin penetration.

PropertyValueSource
Chemical Name 4-Fluorobenzo[c][6][7]oxaborol-1(3H)-ol
CAS Number 174671-88-6[8]
Molecular Formula C₇H₆BFO₂[8]
Molecular Weight 151.93 g/mol [8]
Appearance Solid
Rationale for Synthetic Strategy

The synthesis of benzoxaboroles typically involves the construction of a 2-(halomethyl)phenylboronic acid precursor, which then undergoes intramolecular cyclization. The choice of starting material is critical and is dictated by the desired substitution pattern on the aromatic ring. For 4-fluorobenzoxaborole, a common route would start from a fluorinated toluene derivative.

Experimental Protocol: A General Synthesis Route

The following protocol is a representative, multi-step synthesis adapted from established methodologies for creating substituted benzoxaboroles. This pathway ensures high purity and good yield, providing a reliable foundation for further derivatization.

Workflow for Synthesis of a Fluorinated Benzoxaborole

A Start: 3-Fluorotoluene B Step 1: Benzylic Bromination (NBS, AIBN, CCl4, reflux) A->B C Intermediate 1: 1-(Bromomethyl)-3-fluorobenzene B->C D Step 2: Grignard Formation (Mg, THF) followed by Boronic Ester Formation (B(OiPr)3, -78°C) C->D E Intermediate 2: 2-(3-Fluoro-6-(hydroxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane D->E F Step 3: Deprotection & Cyclization (Acidic workup, e.g., HCl) E->F G Final Product: 4-Fluorobenzo[c]oxaborol-1(3H)-ol F->G

Caption: A representative synthetic workflow for a fluorinated benzoxaborole.

Step-by-Step Methodology:

  • Benzylic Bromination: To a solution of the starting material (e.g., a fluorinated toluene derivative) in an inert solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN). Reflux the mixture under illumination until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter the succinimide byproduct and concentrate the filtrate under reduced pressure to yield the crude benzylic bromide.

  • Boronic Ester Formation: The critical step involves the introduction of the boron moiety. The crude bromide is converted to a Grignard reagent by reacting it with magnesium turnings in anhydrous THF. This organometallic intermediate is then added dropwise to a solution of triisopropyl borate in THF at -78°C. The reaction is a nucleophilic attack on the electron-deficient boron atom.

  • Hydrolysis and Cyclization: The reaction mixture is quenched with an acid, such as aqueous HCl. This step serves two purposes: it hydrolyzes the boronic ester to the corresponding boronic acid and simultaneously promotes an intramolecular cyclization between the boronic acid and the proximal hydroxymethyl group, forming the stable five-membered benzoxaborole ring.

  • Purification: The final product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and purified, typically by column chromatography on silica gel, to yield the pure 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Comparative Mechanisms of Action: Learning from Precedent

While specific enzymatic targets for the 4-fluoro isomer are not yet defined in the literature, the extensive research on its structural relatives provides a robust framework for predicting its likely mechanisms of action. The benzoxaborole core is the key pharmacophore, and its primary modes of inhibition involve covalent interactions with key catalytic residues in enzyme active sites.

Antifungal Activity via Leucyl-tRNA Synthetase (LeuRS) Inhibition

The antifungal drug Tavaborole, the 5-fluoro isomer, functions by potently inhibiting fungal leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[9][10][11] This mechanism offers a high degree of selectivity, as the drug exploits structural differences between fungal and human LeuRS.

Mechanism Explained:

LeuRS is responsible for attaching the amino acid leucine to its corresponding tRNA molecule. The enzyme possesses a "proofreading" or "editing" site to remove incorrectly charged tRNAs. Tavaborole traps the tRNALeu in this editing site by forming a stable adduct between the boron atom of the drug and the 2'- and 3'-hydroxyl groups of the tRNA's terminal ribose.[3] This covalent interaction effectively jams the enzyme, halting protein synthesis and leading to fungal cell death.[10][12] Given that this interaction is mediated by the core benzoxaborole structure, it is highly probable that 4-Fluorobenzo[c]oxaborol-1(3H)-ol would exhibit a similar antifungal mechanism.

Signaling Pathway: Inhibition of Fungal Protein Synthesis

cluster_fungus Fungal Cell Leu Leucine LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS tRNA tRNA(Leu) tRNA->LeuRS Adduct Benzoxaborole-tRNA Adduct tRNA->Adduct LeuRS->Adduct Ribosome Ribosome LeuRS->Ribosome Charges tRNA Adduct->Inhibition Protein Protein Synthesis (Fungal Growth) Ribosome->Protein Mol 4-Fluorobenzoxaborol Mol->Adduct Forms adduct in editing site

Caption: Proposed inhibition of fungal LeuRS by 4-fluorobenzoxaborol.

Anti-inflammatory Activity via Phosphodiesterase 4 (PDE4) Inhibition

Crisaborole, another approved benzoxaborole, exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4).[6][13] PDE4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that naturally suppresses inflammation.[14]

Mechanism Explained:

By inhibiting PDE4, crisaborole leads to an increase in intracellular cAMP levels.[6][15] Elevated cAMP reduces the production of pro-inflammatory cytokines like TNF-α, IL-4, and IL-13, which are major drivers of the inflammation and itching associated with atopic dermatitis.[6][14] The boron atom in crisaborole is crucial for its high affinity, forming a covalent bond with a hydroxyl group in the bimetal center of the PDE4 active site.[6] This mechanism is a hallmark of the benzoxaborole class in targeting inflammatory pathways, suggesting a plausible mode of action for the 4-fluoro isomer in similar disease models.

Signaling Pathway: Suppression of Inflammatory Cytokines

cluster_cell Inflammatory Cell PDE4 PDE4 Enzyme AMP AMP (Inactive) PDE4->AMP cAMP cAMP (Anti-inflammatory) cAMP->PDE4 Degradation Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) cAMP->Cytokines Suppresses Inflammation Inflammation Cytokines->Inflammation Mol 4-Fluorobenzoxaborol Mol->PDE4 Inhibits

Caption: Proposed PDE4 inhibition pathway by 4-fluorobenzoxaborol.

Potential Therapeutic Applications and Research Horizons

Based on its structural class, 4-Fluorobenzo[c]oxaborol-1(3H)-ol is a prime candidate for investigation across several therapeutic areas.

  • Dermatology: As a topical antifungal for onychomycosis or as an anti-inflammatory agent for conditions like atopic dermatitis and psoriasis.[9][13] Its low molecular weight and tunable lipophilicity are advantageous for skin and nail penetration.[10][16]

  • Infectious Diseases: The benzoxaborole scaffold has demonstrated broad-spectrum activity against various pathogens.[17] Research could extend to its efficacy against drug-resistant bacteria, protozoa (e.g., for sleeping sickness or malaria), and viruses.[1][5]

  • Oncology: Certain benzoxaborole derivatives have shown promise as anticancer agents and as inhibitors of carbonic anhydrase, an enzyme family associated with tumor progression.[5][18]

Standardized In Vitro Protocol: Antifungal Susceptibility Testing

To empirically determine the antifungal potential of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, a standardized broth microdilution assay is essential. This protocol allows for the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: MIC Determination

A Prepare Stock Solution of 4-Fluorobenzoxaborol in DMSO B Perform 2-fold Serial Dilutions in 96-well plate with RPMI medium A->B D Inoculate all wells (except sterility control) B->D C Prepare Fungal Inoculum (e.g., T. rubrum) at standardized concentration (CFU/mL) C->D E Incubate plate at 35°C for 4-7 days D->E F Read Results Visually: MIC is the lowest concentration with no visible growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound: Dissolve 4-Fluorobenzo[c]oxaborol-1(3H)-ol in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock across 10 columns using RPMI-1640 medium, creating a range of concentrations. Leave column 11 as a growth control (no drug) and column 12 as a sterility control (no drug, no fungi).

  • Inoculum Preparation: Grow the test fungus (e.g., Trichophyton rubrum for onychomycosis) and prepare a suspension in RPMI medium, adjusting its concentration to a standard value (e.g., 1 x 10³ to 5 x 10³ CFU/mL).

  • Inoculation: Add the fungal inoculum to wells in columns 1 through 11.

  • Incubation: Seal the plate and incubate at 35°C for a period appropriate for the fungal species (typically 4 to 7 days).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible fungal growth compared to the drug-free growth control well.

Conclusion and Future Directions

4-Fluorobenzo[c]oxaborol-1(3H)-ol stands as a promising, albeit understudied, member of the medicinally powerful benzoxaborole family. While its clinical development is not as advanced as its 5-fluoro isomer (Tavaborole), its chemical properties and the established mechanisms of the benzoxaborole class provide a strong rationale for its investigation as a novel therapeutic agent.

Future research should focus on:

  • Head-to-Head Efficacy Studies: Directly comparing the antifungal and anti-inflammatory potency of the 4-fluoro isomer against the 5-fluoro and other isomers to understand the structure-activity relationship (SAR) of fluorine placement.

  • Target Identification: Employing chemoproteomics and biochemical assays to confirm its enzymatic targets and elucidate its precise mechanisms of action.

  • Pharmacokinetic Profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties, particularly its ability to penetrate challenging biological barriers like the nail plate and skin.

By leveraging the insights gained from its pioneering predecessors, the research and development community is well-equipped to unlock the full therapeutic potential of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

References

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxaboroles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Serendipitous Journey from Obscurity to Clinical Success

In the vast landscape of medicinal chemistry, the trajectory of a molecule from initial synthesis to a clinically approved therapeutic is often long and unpredictable. Few exemplify this journey better than the benzoxaborole scaffold. First synthesized in 1957 by Torssell, these boron-containing heterocyclic compounds remained largely a chemical curiosity for nearly half a century.[1][2][3] It was not until the early 2000s that their profound and diverse biological activities were unveiled, catapulting them from the annals of synthetic chemistry into the forefront of modern drug discovery. This guide provides a comprehensive technical overview of the discovery and history of benzoxaboroles, tailored for researchers, scientists, and drug development professionals. We will delve into the pivotal moments of their history, the evolution of their synthesis, their unique mechanism of action, and their journey to becoming FDA-approved drugs.

Early History and Physicochemical Properties: The Latent Potential of a Unique Heterocycle

The first synthesis of a benzoxaborole was reported by K. Torssell in 1957.[2][3] For decades following this initial discovery, research into benzoxaboroles was sporadic and primarily focused on their applications in organic synthesis and as molecular receptors for sugars due to the Lewis acidic nature of the boron atom.[1][3]

A key feature of benzoxaboroles is the incorporation of a boron atom into a five-membered heterocyclic ring fused to a benzene ring. This structure confers unique physicochemical properties that are crucial to their biological activity. The boron atom possesses a vacant p-orbital, making it a Lewis acid capable of accepting a pair of electrons.[3] This allows benzoxaboroles to form reversible covalent bonds with nucleophiles, a characteristic that underpins their mechanism of action against various biological targets. Compared to their acyclic boronic acid counterparts, benzoxaboroles exhibit greater stability and a lower pKa, enhancing their ability to interact with biological molecules under physiological conditions.[1][4]

The Turning Point: Anacor Pharmaceuticals and the Dawn of a New Therapeutic Class

The modern era of benzoxaborole research was ignited in the early 2000s, largely driven by the pioneering work of Anacor Pharmaceuticals.[5] Recognizing the therapeutic potential of boron chemistry, Anacor initiated systematic investigations into libraries of boron-containing compounds. This led to the landmark discovery in 2006 of the potent antifungal activity of 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, later known as tavaborole (AN2690).[6] This breakthrough, published in the Journal of Medicinal Chemistry, marked a pivotal moment, shifting the perception of benzoxaboroles from chemical novelties to a promising new class of therapeutic agents.[6]

The discovery of tavaborole's antifungal properties spurred a flurry of research and development activities, not only within Anacor but across the pharmaceutical industry and academia. This led to the exploration of benzoxaboroles for a wide range of therapeutic applications, including antibacterial, antiviral, antiparasitic, and anti-inflammatory indications.[2][7][8]

Medicinal Chemistry and Mechanism of Action: A Tale of Two Targets

The therapeutic success of benzoxaboroles can be attributed to their ability to selectively target and inhibit key enzymes in pathogens and humans. Two primary mechanisms of action have been elucidated for the clinically approved benzoxaboroles.

Inhibition of Leucyl-tRNA Synthetase (LeuRS): A Broad-Spectrum Antimicrobial Strategy

The antifungal activity of tavaborole stems from its ability to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][3][9] LeuRS is responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA), a critical step in the translation of the genetic code. Tavaborole traps the tRNA in the editing site of the enzyme by forming a stable adduct between its boron atom and the 2'- and 3'-hydroxyl groups of the terminal adenosine of the tRNA.[1][9] This effectively blocks the catalytic cycle of LeuRS, leading to the cessation of protein synthesis and ultimately, fungal cell death.[1] This novel mechanism of action provided a much-needed new therapeutic option for the treatment of onychomycosis, a fungal infection of the nails.[6][9]

The inhibition of LeuRS has proven to be a versatile strategy, with other benzoxaboroles demonstrating activity against bacterial and protozoal LeuRS enzymes.[1]

Phosphodiesterase-4 (PDE4) Inhibition: A Novel Approach to Anti-Inflammatory Therapy

The anti-inflammatory properties of crisaborole (AN2728) are attributed to its inhibition of phosphodiesterase-4 (PDE4).[3][10][11] PDE4 is an enzyme that plays a crucial role in the inflammatory cascade by degrading cyclic adenosine monophosphate (cAMP), a key second messenger that modulates inflammatory responses. By inhibiting PDE4, crisaborole increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[3] This mechanism of action made crisaborole a valuable topical treatment for mild to moderate atopic dermatitis.[3][10]

The discovery of these two distinct and highly effective mechanisms of action highlighted the versatility of the benzoxaborole scaffold and its potential to be tailored for a variety of therapeutic targets.

Key Synthetic Methodologies

The growing interest in benzoxaboroles has led to the development of several efficient synthetic routes. A common and versatile approach involves the cyclization of ortho-substituted phenylboronic acids.

General Synthesis of Benzoxaboroles from 2-Formylphenylboronic Acid

A widely employed method for the synthesis of the core benzoxaborole scaffold starts from 2-formylphenylboronic acid. This protocol illustrates the fundamental transformation.

Experimental Protocol:

  • Starting Material: 2-Formylphenylboronic acid.

  • Reduction: The aldehyde functional group is selectively reduced to a hydroxymethyl group. A common reducing agent for this transformation is sodium borohydride (NaBH₄) in a suitable solvent such as methanol or ethanol.

  • Cyclization: The resulting 2-(hydroxymethyl)phenylboronic acid undergoes spontaneous intramolecular cyclization to form the 1,3-dihydro-1-hydroxy-2,1-benzoxaborole. This cyclization is often facilitated by the work-up conditions.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Synthesis start 2-Formylphenylboronic Acid intermediate Reduction (e.g., NaBH4, MeOH) start->intermediate Step 1 product 2-(Hydroxymethyl)phenylboronic Acid intermediate->product final_product 1,3-Dihydro-1-hydroxy- 2,1-benzoxaborole product->final_product Spontaneous Cyclization

Caption: General synthetic scheme for benzoxaboroles.

The Path to the Clinic: FDA-Approved Benzoxaborole Drugs

The culmination of decades of research and development is the successful translation of benzoxaboroles into clinically approved medicines.

Drug Name (Trade Name)Chemical NameYear of FDA ApprovalIndicationMechanism of Action
Tavaborole (Kerydin)5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole2014[3][10]Onychomycosis[3][10]Leucyl-tRNA synthetase (LeuRS) inhibitor[3][9]
Crisaborole (Eucrisa)4-((1-hydroxy-1,3-dihydrobenzo[c][1][7]oxaborol-5-yl)oxy)benzonitrile2016[3][10]Atopic Dermatitis[3][10]Phosphodiesterase-4 (PDE4) inhibitor[3][11]

Future Directions: Expanding the Therapeutic Landscape

The clinical success of tavaborole and crisaborole has solidified the position of benzoxaboroles as a "privileged scaffold" in medicinal chemistry. Ongoing research continues to explore the vast therapeutic potential of this versatile class of compounds. Active areas of investigation include:

  • Antiparasitic Agents: Benzoxaboroles have shown significant promise in treating neglected tropical diseases such as human African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis.[12][13][14][15]

  • Antiviral Therapies: The unique reactivity of the boron atom is being leveraged to design inhibitors of viral enzymes.

  • Anticancer Agents: Novel benzoxaboroles are being evaluated for their ability to inhibit cancer cell proliferation.[10]

  • Expanded Anti-infective Applications: Research is ongoing to develop new benzoxaborole-based drugs to combat drug-resistant bacteria and fungi.

The timeline below highlights the key milestones in the journey of benzoxaboroles.

Timeline y1957 1957 First Synthesis of a Benzoxaborole (Torssell) y2006 2006 Discovery of Antifungal Activity of Tavaborole (AN2690) y1957->y2006 Period of Limited Research y2014 2014 FDA Approval of Tavaborole (Kerydin) for Onychomycosis y2006->y2014 y2016 2016 FDA Approval of Crisaborole (Eucrisa) for Atopic Dermatitis y2014->y2016 y2020s Present Ongoing Research into Antiparasitic, Antiviral, and Anticancer Applications y2016->y2020s

Caption: Key milestones in benzoxaborole discovery and development.

Conclusion: A Bright Future for Boron in Medicine

The story of benzoxaboroles is a testament to the power of persistent scientific inquiry and the serendipitous nature of drug discovery. From their humble beginnings as a synthetic curiosity, they have blossomed into a clinically and commercially successful class of therapeutics. The unique chemistry of the boron atom, once a source of skepticism, has proven to be a key asset, enabling novel mechanisms of action and the targeting of challenging diseases. As research continues to uncover new biological activities and synthetic methodologies, the future of benzoxaboroles in medicine appears exceptionally bright, with the promise of delivering innovative treatments for a wide range of human ailments.

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An In-depth Technical Guide to the Physicochemical Properties of Fluorinated Benzo[c]oxaborol-1(3H)-ols

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Isomeric Specificity: This guide addresses the physicochemical properties of fluorinated benzo[c]oxaborol-1(3H)-ols. While the initial focus was on the 4-fluoro isomer, publicly available scientific literature and datasets for this specific compound are scarce. In contrast, the 5-fluoro isomer, known as Tavaborole (AN2690), is a well-characterized, FDA-approved antifungal agent with a wealth of available data.[1][2][3] Given the close structural similarity between the 4-fluoro and 5-fluoro isomers, the detailed physicochemical profile of Tavaborole presented herein serves as a robust and informative surrogate for understanding the likely properties of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Introduction to Tavaborole (5-Fluorobenzo[c]oxaborol-1(3H)-ol)

Tavaborole is a first-in-class, boron-containing small molecule belonging to the oxaborole family.[1][4] It functions as a potent antifungal agent by inhibiting fungal leucyl-tRNA synthetase (LeuRS), an enzyme crucial for protein synthesis, ultimately leading to fungal cell death.[1][2][4] Approved by the US Food and Drug Administration (FDA) for the topical treatment of onychomycosis, its efficacy is intrinsically linked to its unique physicochemical properties, which allow for effective penetration of the dense keratin structure of the nail plate.[1][2] This guide provides a comprehensive overview of these key physicochemical characteristics, the experimental methodologies used to determine them, and the scientific rationale behind these choices.

Chemical Structure and Identification

A thorough understanding of a compound's identity is the foundation of all physicochemical analysis.

IdentifierValueSource
Chemical Name 5-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol
Synonyms Tavaborole, AN-2690
CAS Number 174671-46-6
Molecular Formula C₇H₆BFO₂
Molecular Weight 151.93 g/mol [1][3]
Appearance White to off-white powder/crystal[3]

Solubility Profile

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. Tavaborole's slight water solubility, combined with its solubility in organic solvents, is key to its formulation as a topical solution that can penetrate the lipophilic nail barrier.[1][2]

SolventSolubility DescriptionQuantitative Value (if available)Source
Water Slightly soluble1.35 mg/mL[1]
Methanol Freely solubleNot specified[5]
Ethanol Freely solubleNot specified[5]
Propylene Glycol Freely solubleNot specified[6]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The causality behind choosing the shake-flask method lies in its status as the "gold standard" for determining thermodynamic solubility, providing a definitive value for a saturated solution at equilibrium.

Methodology:

  • Preparation: Add an excess amount of Tavaborole powder to a known volume of the desired solvent (e.g., distilled water, ethanol) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or rotator is used for consistent agitation.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle. Centrifugation can be employed to expedite this process and ensure a clear supernatant.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant, avoiding any solid particles.

  • Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of Tavaborole using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

G Workflow for Shake-Flask Solubility Assay cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess Tavaborole to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 Equilibrate sep1 Allow solid to settle / Centrifuge equil1->sep1 Separate quant1 Sample supernatant sep1->quant1 Quantify quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 result result quant3->result Solubility Value

Caption: Shake-Flask method for determining thermodynamic solubility.

Melting Point

The melting point is an indicator of purity and thermal stability. A sharp melting range, as observed for Tavaborole, is characteristic of a pure crystalline solid.

PropertyValueSource
Melting Point 129 - 134 °C
132 °C[5]
Experimental Protocol: Capillary Melting Point Determination

This method is chosen for its simplicity, accuracy, and the small amount of sample required.

Methodology:

  • Sample Preparation: Finely powder a dry sample of Tavaborole. Pack a small amount into a capillary tube to a depth of 2-3 mm.

  • Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Observation: Decrease the heating rate to 1-2 °C per minute and observe the sample closely through the magnifying lens.

  • Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Acidity Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH. This influences its solubility, permeability, and interaction with biological targets. The boronic acid moiety in Tavaborole is the key ionizable group. The presence of the electron-withdrawing fluorine atom is expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted analogs.[9]

PropertyValueSource
pH (in distilled water) 6.66[5]
Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values by monitoring pH changes upon the addition of a titrant.

Methodology:

  • Solution Preparation: Accurately weigh and dissolve a sample of Tavaborole in a suitable solvent (e.g., a co-solvent system like water/methanol if aqueous solubility is limited).

  • Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point.

Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is a critical parameter for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.

PropertyValue (Estimated)Source
XLogP3 1.28[6]
Experimental Protocol: Shake-Flask Method for LogP Determination

This classic method directly measures the partitioning of the compound between two immiscible phases.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Compound Addition: Dissolve a known amount of Tavaborole in the aqueous or octanolic phase.

  • Partitioning: Combine the two phases in a sealed container and shake vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the layers.[10]

  • Phase Separation: Allow the layers to separate completely. Centrifugation is used to ensure a clean separation.

  • Quantification: Determine the concentration of Tavaborole in both the n-octanol and aqueous layers using a validated analytical method like HPLC-UV or LC-MS/MS.[10]

  • Calculation: Calculate LogP using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

G Workflow for LogP Determination cluster_prep Preparation cluster_part Partitioning cluster_sep Phase Separation cluster_quant Quantification prep1 Pre-saturate n-octanol and water prep2 Dissolve Tavaborole in one phase prep1->prep2 part1 Combine phases and shake (1-2h) prep2->part1 Partition sep1 Allow layers to separate / Centrifuge part1->sep1 Separate quant1 Sample both phases sep1->quant1 Quantify quant2 Analyze via HPLC or LC-MS/MS quant1->quant2 result result quant2->result LogP Value

Caption: Shake-Flask method for determining the LogP value.

Stability

Assessing the chemical stability of a drug substance is mandated by regulatory bodies to ensure its quality, safety, and efficacy over its shelf life. Tavaborole is noted to be hygroscopic and heat-sensitive.

ConditionStability OutcomeSource
Storage Store at <0°C or 2-8°C, under inert gas, with desiccant[6]
Forced Degradation Stability-indicating HPLC and LC-ESI-MS/MS methods have been developed, implying degradation occurs under stress conditions (e.g., acid, base, oxidative, thermal, photolytic).[11][12]
Experimental Protocol: Forced Degradation Study (as per ICH Q1A guidelines)

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Subject solutions of Tavaborole to a variety of stress conditions, including:

    • Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).

    • Basic: 0.1 M NaOH at room temperature.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Heat solution or solid at high temperature (e.g., 80 °C).

    • Photolytic: Expose solution to UV light in a photostability chamber.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and an MS detector to identify degradation products.[12]

  • Evaluation: The goal is to achieve partial degradation (e.g., 5-20%) to demonstrate that the analytical method can effectively separate the intact drug from its degradation products.

Spectroscopic Data

Spectroscopic analysis provides unequivocal confirmation of the molecular structure.

TechniqueKey Observations / DataSource
¹H NMR (CDCl₃, 400 MHz): δ 7.72 (dd, 1H), 7.06 (m, 2H), 5.08 (s, 2H) ppm[13]
¹⁹F NMR (CDCl₃, 376.3 MHz): δ -113.51 (q) ppm[13]
¹¹B NMR ((CD₃)₂CO, 64.1 MHz): δ 32.0 ppm[13]
IR Spectroscopy Characteristic B-OH stretching vibration in the range of 1446–1414 cm⁻¹[9]
UV-Vis Spectroscopy Absorption maxima (λmax) at 271 nm and 265 nm in methanol/water[8][14]
Mass Spectrometry LC-ESI-MS/MS methods developed for quantification and stability studies[12]

References

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. Journal of the American Podiatric Medical Association. [Link]

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis. PubMed. [Link]

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  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis | Request PDF. ResearchGate. [Link]

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  • Physicochemical profiling in drug research: A brief survey of the state-of-the-art of experimental techniques | Request PDF. ResearchGate. [Link]

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  • Antifungal agent tavaborole as a potential broad-spectrum serine and metallo-β-lactamases inhibitor. National Institutes of Health. [Link]

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  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. ResearchGate. [Link]

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  • 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol. ResearchGate. [Link]

  • 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. National Institutes of Health. [Link]

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  • Selected boronic acids and their pKa values. | Download Scientific Diagram. ResearchGate. [Link]

  • Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. JoVE. [Link]

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A Technical Guide to 4-Fluorobenzo[c]oxaborol-1(3H)-ol: A Potent Leucyl-tRNA Synthetase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-fluorobenzo[c][1][2]oxaborol-1(3H)-ol, commercially known as tavaborole (AN2690), focusing on its unique mechanism as an inhibitor of leucyl-tRNA synthetase (LeuRS). We will delve into the molecular interactions, methodologies for its evaluation, and its significance in the landscape of anti-infective drug development.

Introduction: A Novel Class of Anti-Infectives

The rise of antimicrobial resistance necessitates the exploration of novel drug targets and chemical scaffolds. Aminoacyl-tRNA synthetases (aaRS), essential enzymes that catalyze the first step of protein synthesis, represent a promising class of targets.[3][4] 4-Fluorobenzo[c]oxaborol-1(3H)-ol, a member of the benzoxaborole class of boron-containing compounds, has emerged as a successful example of this strategy.[2][5] Approved by the FDA as tavaborole (Kerydin®) for the topical treatment of onychomycosis, its efficacy stems from a unique mechanism of action: the inhibition of leucyl-tRNA synthetase (LeuRS), which is vital for fungal protein synthesis.[6][7][8] This guide will dissect this mechanism, providing the technical foundation for researchers working with this compound or developing similar inhibitors.

The Target: Leucyl-tRNA Synthetase (LeuRS)

Leucyl-tRNA synthetase (LeuRS) is a class IA aminoacyl-tRNA synthetase responsible for the ATP-dependent ligation of leucine to its cognate tRNA (tRNALeu).[9] This two-step process is fundamental to life, ensuring the correct amino acid is available for incorporation into nascent polypeptide chains at the ribosome.

  • Amino Acid Activation (Synthesis): Leucine and ATP bind to the catalytic site, forming a leucyl-adenylate intermediate and releasing pyrophosphate.

  • tRNA Charging: The activated leucine is then transferred to the 3'-terminal adenosine of tRNALeu.

Critically, to maintain the fidelity of protein synthesis, LeuRS possesses a proofreading or "editing" function.[9][10] This activity is housed in a distinct domain known as the Connective Polypeptide 1 (CP1) domain.[11][12] If a non-cognate amino acid like isoleucine is mistakenly activated or attached to tRNALeu, the editing domain hydrolyzes the incorrect product, preventing translation errors.[11][13] It is this editing domain that serves as the precise target for 4-fluorobenzo[c]oxaborol-1(3H)-ol.

The Oxaborole tRNA Trapping (OBORT) Mechanism

Unlike traditional enzyme inhibitors that target the active site of synthesis, 4-fluorobenzo[c]oxaborol-1(3H)-ol employs a novel and sophisticated mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.[3][5][14]

The core of this mechanism involves the formation of a stable, covalent adduct between the inhibitor and the terminal adenosine of tRNALeu within the LeuRS editing site.[4]

  • Step 1: Entry into the Editing Site: The inhibitor enters the editing site of the LeuRS enzyme.

  • Step 2: Adduct Formation: The boron atom of the oxaborole ring, acting as a Lewis acid, forms a covalent bond with the 2'- and 3'-hydroxyl groups of the ribose on the terminal adenosine (A76) of an uncharged tRNALeu molecule.[2][4][5]

  • Step 3: Trapping and Inhibition: This creates a highly stable tRNALeu-inhibitor adduct that becomes trapped within the editing site.[2][4] By locking the tRNA in this conformation, the enzyme is unable to complete its catalytic cycle of charging new tRNALeu molecules, effectively halting protein synthesis and leading to fungal cell death.[4][8]

This mechanism is highly specific, contributing to the drug's safety profile. The inhibitor shows significantly greater selectivity for the fungal LeuRS enzyme over its human counterpart.[15]

OBORT_Mechanism Synthesis_Site Synthesis Site (Aminoacylation) Editing_Site Editing Site (CP1 Domain) Adduct Stable tRNA-Inhibitor Adduct Editing_Site->Adduct 3. Boron atom forms covalent bond with 2' & 3' OH of tRNA Inhibitor 4-Fluorobenzo- [c]oxaborol-1(3H)-ol Inhibitor->Editing_Site 1. Enters tRNA tRNA-Leu (A76 terminal) tRNA->Editing_Site 2. Binds Inhibition Protein Synthesis Inhibited Adduct->Inhibition 4. Trapping prevents catalytic turnover

Oxaborole tRNA Trapping (OBORT) Mechanism.

Physicochemical Properties and Efficacy

The clinical success of 4-fluorobenzo[c]oxaborol-1(3H)-ol, particularly in treating onychomycosis, is not only due to its potent mechanism but also its favorable physicochemical properties.

PropertyValue/DescriptionSignificance
Chemical Formula C₇H₆BFO₂
Molecular Weight 151.93 g/mol [8][16]Low molecular weight facilitates penetration through the dense keratin of the nail plate.[6][15]
Class BenzoxaboroleThe boron-containing heterocyclic scaffold is key to the tRNA trapping mechanism.[5][15]
Solubility Water-soluble[17]Allows for formulation as a topical solution for effective delivery.

The compound's ability to permeate the nail plate and reach the site of infection in the nail bed is a critical factor in its therapeutic efficacy, a significant challenge for many topical antifungal agents.[6][17][18]

Key Experimental Protocols

Validating the activity of a LeuRS inhibitor requires a multi-faceted approach, combining biochemical assays, whole-cell antimicrobial testing, and mechanism-of-action studies.

Protocol: LeuRS Enzyme Inhibition (Aminoacylation Assay)

This biochemical assay quantifies the inhibitor's ability to block the aminoacylation activity of purified LeuRS. The IC₅₀ (half-maximal inhibitory concentration) is determined by measuring the incorporation of a radiolabeled amino acid onto tRNA.[19][20]

Objective: To determine the IC₅₀ of 4-fluorobenzo[c]oxaborol-1(3H)-ol against LeuRS.

Materials:

  • Purified recombinant LeuRS (e.g., from S. cerevisiae or T. rubrum)

  • Total tRNA mixture or purified tRNALeu

  • ¹⁴C-labeled L-leucine

  • ATP, MgCl₂, KCl, DTT, Tris-HCl buffer

  • Inhibitor stock solution (in DMSO)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing buffer, ATP, MgCl₂, KCl, DTT, tRNA, and ¹⁴C-L-leucine.

  • Inhibitor Dilution: Perform serial dilutions of the 4-fluorobenzo[c]oxaborol-1(3H)-ol stock to create a range of test concentrations.

  • Pre-incubation: Add the diluted inhibitor or vehicle control (DMSO) to reaction tubes. Add the purified LeuRS enzyme and pre-incubate for 10-15 minutes at the optimal temperature (e.g., 30°C) to allow for inhibitor-enzyme interaction.

  • Reaction Initiation: Initiate the aminoacylation reaction by adding the master mix to the enzyme-inhibitor mixture.

  • Time-course Sampling: At specific time points (e.g., 2, 4, 6, 8 minutes), remove aliquots of the reaction and quench them on ice-cold glass fiber filters.

  • Precipitation and Washing: Precipitate the charged tRNA-14C-Leu by immersing the filters in cold 5-10% TCA. Wash the filters multiple times with cold TCA and then ethanol to remove unincorporated ¹⁴C-L-leucine.

  • Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the measured radioactivity (counts per minute, CPM) against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Workflow for LeuRS Aminoacylation Inhibition Assay.
Protocol: Antimicrobial Susceptibility Testing (AST)

AST determines the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a target microorganism. Broth microdilution is a standard method.[21][22]

Objective: To determine the MIC of 4-fluorobenzo[c]oxaborol-1(3H)-ol against a target fungus (e.g., Trichophyton rubrum).

Materials:

  • 96-well microtiter plates

  • Standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Growth medium (e.g., RPMI-1640)

  • Inhibitor stock solution

  • Positive control (no drug) and negative control (no inoculum) wells

  • Plate reader or visual assessment

Step-by-Step Methodology:

  • Inhibitor Preparation: Add growth medium to all wells of a 96-well plate. Add a concentrated amount of the inhibitor to the first well.

  • Serial Dilution: Perform a two-fold serial dilution of the inhibitor across the plate by transferring half the volume from one well to the next.

  • Inoculation: Add the standardized fungal inoculum to all wells except the negative control.

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 28-30°C for 4-7 days for T. rubrum).

  • MIC Determination: The MIC is the lowest concentration of the inhibitor at which there is no visible growth of the microorganism.[21][22] This can be assessed visually or by measuring optical density (OD) with a plate reader.

Protocol: Cell-Based Protein Synthesis Inhibition Assay

This assay confirms that the antimicrobial activity observed in the AST is due to the inhibition of protein synthesis within the intact cell.

Objective: To demonstrate that 4-fluorobenzo[c]oxaborol-1(3H)-ol inhibits cellular protein synthesis.

Materials:

  • Fungal cell culture

  • Growth medium (standard and amino acid-deficient)

  • ³⁵S-Methionine or a non-radioactive alternative like azidohomoalanine (AHA).[23]

  • Inhibitor at various concentrations (e.g., 1x, 5x, 10x MIC)

  • Lysis buffer, TCA, protein quantification reagents

Step-by-Step Methodology:

  • Cell Culture: Grow fungal cells to mid-log phase.

  • Inhibitor Treatment: Treat the cells with different concentrations of the inhibitor or a vehicle control for a defined period.

  • Starvation & Labeling: Resuspend cells in an amino acid-deficient medium to deplete endogenous pools, then add the labeling reagent (e.g., ³⁵S-Methionine).

  • Incubation: Incubate for a short period (e.g., 30-60 minutes) to allow for the incorporation of the label into newly synthesized proteins.

  • Cell Lysis: Harvest and lyse the cells.

  • Protein Precipitation: Precipitate the total protein using TCA.

  • Quantification: Measure the amount of incorporated label in the protein precipitate using a scintillation counter.

  • Analysis: Compare the level of protein synthesis in inhibitor-treated cells to the control. A significant reduction indicates inhibition of protein synthesis.

Resistance and Clinical Significance

Resistance to tavaborole can emerge through mutations in the LeuRS enzyme, particularly within the editing domain, which can reduce the binding affinity of the inhibitor-tRNA adduct.[24][25] Spontaneous resistant mutants of T. rubrum have been isolated in vitro at a frequency of approximately 10⁻⁸.[24] Despite this, tavaborole remains an important therapeutic option. Its approval for onychomycosis provides a topical treatment with a novel mechanism of action, offering an alternative to systemic agents that carry risks of side effects and drug interactions.[6][18]

Conclusion

4-Fluorobenzo[c]oxaborol-1(3H)-ol represents a landmark in the development of anti-infective agents, validating aminoacyl-tRNA synthetases as high-value drug targets. Its sophisticated Oxaborole tRNA Trapping (OBORT) mechanism, which exploits the enzyme's own proofreading site, offers a high degree of selectivity and potency. The methodologies outlined in this guide provide a framework for the evaluation and characterization of this and other LeuRS inhibitors, empowering researchers to contribute to the next generation of drugs targeting protein synthesis.

References

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  • Nayak SU, et al. (2020). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases. [Link]

  • Gupta AK, Daigle D. (2014). Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults. Expert Review of Anti-infective Therapy, 12(7), 735-42. [Link]

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  • WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

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  • Tan M, et al. (2007). Crystal structures of the editing domain of Escherichia coli leucyl-tRNA synthetase and its complexes with Met and Ile reveal a lock-and-key mechanism for amino acid discrimination. The FEBS Journal. [Link]

  • Bassik MC, et al. (2009). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PLoS One. [Link]

  • MedlinePlus. Tavaborole Topical. MedlinePlus. [Link]

  • Rybak MJ, et al. (2025). Identification of novel Mycobacterium tuberculosis leucyl-tRNA synthetase inhibitors with antibacterial activity. PubMed. [Link]

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An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of 4-Fluorobenzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential preliminary in vitro studies for characterizing the biological activity of 4-fluorobenzoxaborole, a member of the promising benzoxaborole class of compounds. The methodologies detailed herein are designed to establish a foundational understanding of its potential antimicrobial, anticancer, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutic agents.

Introduction to 4-Fluorobenzoxaborole and the Benzoxaborole Scaffold

Benzoxaboroles are a class of boron-heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] The core benzoxaborole scaffold, characterized by a bicyclic structure containing a boronic acid cyclic ester, imparts unique chemical properties that facilitate covalent interactions with biological targets. A notable example is the antifungal agent tavaborole, which functions by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[2] The incorporation of a fluorine atom at the 4-position of the benzoxaborole ring in 4-fluorobenzoxaborole is a strategic modification intended to modulate the compound's physicochemical properties, such as metabolic stability and target affinity.[3]

This guide outlines a structured approach to the initial in vitro assessment of 4-fluorobenzoxaborole, focusing on three key areas of potential therapeutic relevance: antimicrobial efficacy, cytotoxicity against cancer cell lines, and anti-inflammatory activity. The described protocols are based on established and widely accepted methodologies in the field, providing a robust framework for generating reliable and reproducible data.

Part 1: Antimicrobial Activity Assessment

A primary application of benzoxaborole derivatives has been in the development of antimicrobial agents.[2] Therefore, a crucial first step in the evaluation of 4-fluorobenzoxaborole is to determine its activity against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[4][5]

  • Preparation of 4-Fluorobenzoxaborole Stock Solution:

    • Dissolve 4-fluorobenzoxaborole in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Subsequent dilutions should be prepared in the appropriate broth medium to minimize DMSO concentration in the final assay wells (typically ≤1% v/v).

  • Microorganism Preparation:

    • Select a panel of representative Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus niger).[6][7]

    • Prepare a standardized inoculum of each microorganism equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.[4]

    • Dilute the standardized suspension in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[4]

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the 4-fluorobenzoxaborole working solution in the appropriate broth.

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • The MIC is visually determined as the lowest concentration of 4-fluorobenzoxaborole that completely inhibits the growth of the microorganism.

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria[Insert experimental data]
Escherichia coliGram-negative Bacteria[Insert experimental data]
Candida albicansFungus[Insert experimental data]
Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

Many benzoxaboroles exert their antimicrobial effect by inhibiting LeuRS.[2][8] A fluorescence-based assay can be employed to investigate whether 4-fluorobenzoxaborole targets this enzyme.[1]

LeuRS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 4-Fluorobenzoxaborole Dilutions Mix Combine Reagents in Microplate Compound->Mix Enzyme Recombinant LeuRS Enzyme->Mix Substrates ATP, Leucine, tRNA Substrates->Mix Reporter Fluorescent Phosphate Sensor Reporter->Mix Incubate Incubate at 37°C Mix->Incubate Read Measure Fluorescence Incubate->Read Plot Plot Fluorescence vs. Concentration Read->Plot IC50 Calculate IC50 Value Plot->IC50

Caption: Workflow for the LeuRS fluorescence-based inhibition assay.

  • Reagent Preparation:

    • Prepare serial dilutions of 4-fluorobenzoxaborole.

    • Prepare a solution of recombinant LeuRS enzyme.

    • Prepare a reaction mixture containing ATP, leucine, tRNA, and a fluorescent phosphate sensor that detects the pyrophosphate product of the aminoacylation reaction.[1]

  • Assay Procedure:

    • In a microplate, combine the LeuRS enzyme, reaction mixture, and varying concentrations of 4-fluorobenzoxaborole.

    • Initiate the reaction by adding the substrates.

    • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Part 2: Anticancer Activity Assessment

Benzoxaborole derivatives have also shown promise as anticancer agents.[9] Preliminary in vitro evaluation of 4-fluorobenzoxaborole should include cytotoxicity screening against a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[10][11]

  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical], HepG2 [liver]) and a normal cell line (e.g., PNT2) in their respective recommended media.[11][12]

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-fluorobenzoxaborole for 24, 48, and 72 hours.[10]

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Cell LineCancer Type24h48h72h
MCF-7Breast[Data][Data][Data]
A549Lung[Data][Data][Data]
HeLaCervical[Data][Data][Data]
PNT2Normal[Data][Data][Data]

Part 3: Anti-inflammatory Activity Assessment

Given the role of inflammation in various diseases, evaluating the anti-inflammatory potential of 4-fluorobenzoxaborole is a valuable component of its preliminary in vitro characterization.

Inhibition of Nitric Oxide (NO) and Pro-inflammatory Cytokine Production

Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for studying inflammation.[13][14] The inhibitory effect of 4-fluorobenzoxaborole on the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α can be assessed.

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assay Performance cluster_data_analysis Data Analysis Seed_Cells Seed RAW 264.7 Macrophages Pretreat Pre-treat with 4-Fluorobenzoxaborole Seed_Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect_Supernatant Collect Cell Supernatant Stimulate->Collect_Supernatant Griess_Assay Griess Assay for NO Collect_Supernatant->Griess_Assay ELISA ELISA for TNF-α Collect_Supernatant->ELISA Calculate_Inhibition Calculate % Inhibition Griess_Assay->Calculate_Inhibition ELISA->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for assessing the anti-inflammatory activity of 4-fluorobenzoxaborole.

  • Cell Culture and Treatment:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 4-fluorobenzoxaborole for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[13]

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate at room temperature.

    • Measure the absorbance at 540 nm to quantify the amount of nitrite, a stable product of NO.

  • TNF-α Measurement (ELISA):

    • Quantify the concentration of TNF-α in the cell culture supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of NO and TNF-α production for each concentration of 4-fluorobenzoxaborole compared to the LPS-stimulated control.

    • Determine the IC50 values for the inhibition of NO and TNF-α.

Conclusion

The in vitro studies outlined in this technical guide provide a foundational framework for the preliminary evaluation of 4-fluorobenzoxaborole. By systematically assessing its antimicrobial, anticancer, and anti-inflammatory properties, researchers can gain crucial insights into its potential therapeutic applications and guide further preclinical development. The data generated from these assays will be instrumental in establishing a comprehensive biological profile of this novel benzoxaborole derivative.

References

  • [Design, Synthesis and Antimicrobial Evaluation of New N-(1-Hydroxy-1,3-dihydrobenzo[c][1][15]oxaborol-6-yl)(hetero)aryl-2-carboxamides as Potential Inhibitors of Mycobacterial Leucyl-tRNA Synthetase]([Link])

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Therapeutic & Research Applications

Application Notes and Protocols: 4-Fluorobenzo[c]oxaborol-1(3H)-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Benzoxaboroles in Drug Discovery

The benzoxaborole scaffold has emerged as a versatile and privileged structure in modern medicinal chemistry, leading to the development of novel therapeutic agents.[1][2][3][4] Among these, 4-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as tavaborole (formerly AN2690), stands out as a pioneering, FDA-approved antifungal agent for the topical treatment of onychomycosis, a common fungal infection of the nails.[5][6][7][8] This document provides a comprehensive overview of the medicinal chemistry applications of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, its unique mechanism of action, and detailed protocols for its evaluation.

The benzoxaborole moiety, a boron-heterocyclic scaffold, possesses a unique combination of physicochemical properties that make it an attractive pharmacophore.[4][9] These include low biotoxicity, good aqueous solubility, and the ability of the boron atom to form stable, reversible covalent bonds with nucleophilic groups present in biological targets.[1][2][10][11] The electron-deficient nature of the boron atom allows it to act as a Lewis acid, readily interacting with diols, such as those found in sugars and the ribose moieties of RNA.[4][12] This unique reactivity profile has been exploited to design inhibitors for a range of enzymes, leading to the discovery of new antibacterial, antifungal, anti-protozoal, anti-viral, and anti-inflammatory agents.[1][3]

Part 1: Mechanism of Action - A Covalent Trapping Strategy

4-Fluorobenzo[c]oxaborol-1(3H)-ol exerts its antifungal effect by inhibiting a crucial enzyme in fungal protein synthesis: leucyl-tRNA synthetase (LeuRS).[5][6][8][13][14] LeuRS is responsible for charging leucine onto its cognate tRNA, a critical step in the translation process. Inhibition of this enzyme leads to a depletion of leucyl-tRNA, causing a cessation of protein synthesis and ultimately fungal cell death.[6][13][15]

The inhibitory mechanism is a sophisticated example of covalent targeting. The boron atom of the benzoxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[14][16] This creates a stable tRNA-benzoxaborole adduct that becomes trapped in the editing site, effectively blocking the enzyme's function.[14] The fluorine atom at the 4-position of the benzoxaborole ring enhances the compound's potency and pharmacokinetic properties.[17]

Visualizing the Mechanism:

Mechanism_of_Action cluster_0 Fungal Cell LeuRS Leucyl-tRNA Synthetase (LeuRS) (Editing Site) Adduct Trapped tRNA-Benzoxaborole Adduct LeuRS->Adduct Forms Covalent Adduct tRNA_Leu tRNA-Leu (Terminal Adenosine) tRNA_Leu->LeuRS Binds to Enzyme Benzoxaborole 4-Fluorobenzo[c]oxaborol-1(3H)-ol Benzoxaborole->LeuRS Enters Active Site Protein_Synthesis Protein Synthesis Adduct->Protein_Synthesis Inhibits Cell_Death Fungal Cell Death Protein_Synthesis->Cell_Death Leads to caption Mechanism of Covalent Inhibition of LeuRS

Caption: Covalent inhibition of fungal LeuRS by 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Part 2: Experimental Protocols

The following protocols provide standardized methods for evaluating the in vitro activity of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Protocol 1: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of the LeuRS enzyme by 50% (IC50). The principle is based on measuring the ATP-PPi exchange reaction, a key step in tRNA charging.[15][18][19]

Materials:

  • Recombinant fungal LeuRS enzyme

  • L-leucine

  • ATP (Adenosine triphosphate)

  • [32P]Pyrophosphate (PPi)

  • tRNALeu

  • 4-Fluorobenzo[c]oxaborol-1(3H)-ol (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Activated charcoal

  • Scintillation fluid and counter

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-leucine, ATP, and [32P]PPi.

  • Inhibitor Dilution: Perform serial dilutions of 4-Fluorobenzo[c]oxaborol-1(3H)-ol in DMSO, followed by a final dilution in the assay buffer.

  • Assay Initiation: In a microplate, combine the reaction mixture, varying concentrations of the inhibitor, and the LeuRS enzyme.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., perchloric acid) followed by the addition of activated charcoal. The charcoal binds the unreacted [32P]PPi.

  • Separation: Centrifuge the samples to pellet the charcoal.

  • Measurement: Transfer the supernatant, containing the [32P]ATP formed during the reaction, to a scintillation vial with scintillation fluid.

  • Data Analysis: Measure the radioactivity using a scintillation counter. Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Data Presentation:

Compound Concentration (µM)% Inhibition (Mean ± SD)
0.015.2 ± 1.1
0.125.8 ± 3.5
148.9 ± 4.2
1085.1 ± 2.8
10098.7 ± 0.9
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of 4-Fluorobenzo[c]oxaborol-1(3H)-ol against fungal pathogens, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20][21][22][23][24]

Materials:

  • Fungal isolates (e.g., Trichophyton rubrum, Candida albicans)

  • RPMI-1640 medium, buffered with MOPS

  • 4-Fluorobenzo[c]oxaborol-1(3H)-ol

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Prepare a 2-fold serial dilution of 4-Fluorobenzo[c]oxaborol-1(3H)-ol in RPMI-1640 medium directly in the 96-well plate.

  • Inoculation: Add the standardized fungal inoculum to each well containing the drug dilution. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% inhibition) compared to the growth control.[22] This can be assessed visually or by using a spectrophotometer to measure optical density.

Data Presentation:

Fungal SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Trichophyton rubrum0.250.5
Trichophyton mentagrophytes0.1250.25
Candida albicans1.02.0
Experimental Workflow Visualization:

Screening_Cascade start Compound Library (Benzoxaborole Derivatives) primary_screen Primary Screen: LeuRS Inhibition Assay (IC50) start->primary_screen secondary_screen Secondary Screen: Antifungal Susceptibility (MIC) primary_screen->secondary_screen Active Hits adme_tox In Vitro ADME/Tox (Solubility, Permeability, Cytotoxicity) secondary_screen->adme_tox Potent Antifungals in_vivo In Vivo Efficacy Models (e.g., Onychomycosis model) adme_tox->in_vivo Favorable Profile lead_candidate Lead Candidate in_vivo->lead_candidate Efficacious Compound caption Drug Discovery Workflow for Benzoxaborole Antifungals

Caption: A typical drug discovery workflow for benzoxaborole-based antifungal agents.

Part 3: Advanced Applications and Future Directions

The success of tavaborole has spurred further research into the benzoxaborole scaffold.[3][4] Current efforts are focused on:

  • Broadening the Spectrum: Developing benzoxaboroles with activity against a wider range of fungal and bacterial pathogens, including drug-resistant strains.[25]

  • Targeting Other Enzymes: Exploring the inhibition of other essential enzymes in pathogens, such as β-lactamases and other tRNA synthetases.[11][26]

  • Anti-inflammatory and Anti-cancer applications: Investigating the potential of benzoxaboroles as inhibitors of human enzymes like phosphodiesterase 4 (PDE4) for inflammatory diseases and carbonic anhydrases in cancer.[3][10]

  • Improving Pharmacokinetics: Modifying the benzoxaborole core to enhance drug-like properties, including metabolic stability and oral bioavailability.[17]

The unique chemistry of the boron atom within the benzoxaborole scaffold provides a powerful tool for the design of novel covalent inhibitors.[27][28] As our understanding of the structure-activity relationships and biological interactions of these compounds grows, we can expect to see the emergence of new and improved benzoxaborole-based therapeutics for a variety of diseases.

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  • PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

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Application Notes and Protocols for 4-Fluorobenzo[c]oxaborol-1(3h)-ol (Tavaborole) in Onychomycosis Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Approach to a Persistent Challenge

Onychomycosis, a fungal infection of the nail apparatus, represents a significant therapeutic challenge primarily due to the difficulty of delivering antifungal agents through the dense keratin of the nail plate.[1] The majority of cases are caused by dermatophytes, particularly Trichophyton rubrum and Trichophyton mentagrophytes.[2][3] Historically, treatment has relied on systemic oral agents, which carry risks of side effects and drug interactions, or topical agents with limited efficacy.[4][5]

4-Fluorobenzo[c]oxaborol-1(3h)-ol, known as tavaborole (formerly AN2690), is a first-in-class, boron-based topical antifungal agent developed specifically to address the shortcomings of previous treatments.[6][7] Approved by the FDA as Kerydin® 5% topical solution, its unique chemical structure and low molecular weight are designed for enhanced penetration of the nail plate.[8][9] This document serves as a comprehensive technical guide, providing detailed insights into its mechanism of action, protocols for its in vitro evaluation, and key considerations for its application in research and development settings.

Mechanism of Action: Targeted Inhibition of Fungal Protein Synthesis

Tavaborole operates via a novel mechanism distinct from azoles and other antifungal classes that target the fungal cell membrane.[9] It selectively inhibits fungal protein synthesis by targeting a crucial enzyme: leucyl-tRNA synthetase (LeuRS).[10][11]

The Process:

  • Enzyme Targeting: LeuRS is essential for protein synthesis, responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA).

  • Adduct Formation: Tavaborole's oxaborole ring forms a stable covalent bond with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[11]

  • Synthesis Arrest: This trapping of tRNALeu in the editing site effectively inhibits the enzyme's function, halting the production of leucine-charged tRNAs.

  • Fungistatic/Fungicidal Effect: The subsequent arrest of protein synthesis leads to the termination of fungal cell growth and, ultimately, cell death.[2][10]

This mechanism is highly specific to fungal LeuRS, demonstrating significantly lower activity against the human equivalent, which contributes to its favorable safety profile.[12]

G cluster_fungal_cell Fungal Cell Cytoplasm cluster_inhibition Leu Leucine (Amino Acid) LeuRS Fungal Leucyl-tRNA Synthetase (LeuRS) Leu->LeuRS tRNA tRNA(Leu) tRNA->LeuRS Protein Fungal Proteins LeuRS->Protein Normal Protein Synthesis Tavaborole Tavaborole Tavaborole->LeuRS Inhibition Tavaborole_mol Tavaborole Adduct Traps tRNA in Editing Site Tavaborole_mol->Adduct Block Blocks Protein Synthesis Adduct->Block Death Fungal Cell Death Block->Death

Caption: Tavaborole inhibits fungal LeuRS, blocking protein synthesis.

Physicochemical Properties & Formulation Insights

The clinical efficacy of a topical onychomycosis treatment is critically dependent on its ability to penetrate the nail. Tavaborole's properties are optimized for this purpose.

Key Physicochemical Characteristics:

PropertyValue/DescriptionSignificance for Onychomycosis Treatment
Chemical Name 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaboroleCore structure responsible for antifungal activity.
Molecular Formula C₇H₆BFO₂
Molecular Weight 151.93 g/mol Significantly lower than other antifungals (e.g., efinaconazole, ciclopirox), facilitating enhanced nail plate penetration.[9]
Solubility Slight water solubilityBalances the need for solubility in a topical vehicle with the ability to permeate the lipophilic nail environment.[2]

Formulation Considerations:

The approved formulation for tavaborole (Kerydin®) is a 5% (w/w) topical solution in a clear, colorless, alcohol-based vehicle.[8][13] For research purposes, formulation development should focus on maximizing nail penetration.

  • Vehicle Selection: The vehicle must act as a solvent for the active pharmaceutical ingredient (API) and facilitate its transport across the nail barrier. A combination of ethyl acetate and propylene glycol has been shown to enable full penetration of tavaborole through the human nail.[10]

  • Penetration Enhancers: While tavaborole's low molecular weight is its primary advantage, researchers can explore the inclusion of chemical penetration enhancers like urea or lactic acid to further disrupt the keratin structure and improve drug flux.[5]

  • pH: The pH of the formulation can influence both the stability of the compound and its interaction with the nail plate. The optimal pH should be determined empirically but generally falls within a range of 3.0 to 8.0.[14]

Protocols for In Vitro Evaluation

Standardized in vitro testing is crucial for assessing the antifungal activity of tavaborole against relevant pathogens. The following protocols are based on established methodologies and published data.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of tavaborole that inhibits the visible growth of a fungus. It is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document for filamentous fungi.[15][16]

Materials:

  • Tavaborole reference standard

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolates (T. rubrum, T. mentagrophytes)

  • Spectrophotometer

  • Sterile, saline solution (0.85%) with 0.05% Tween 80

Procedure:

  • Stock Solution Preparation: Prepare a 1600 µg/mL stock solution of tavaborole in DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solution in RPMI 1640 medium in a 96-well plate to achieve final concentrations ranging from 16 µg/mL to 0.016 µg/mL.[15]

  • Inoculum Preparation: a. Grow fungal isolates on potato dextrose agar (PDA) for 7-14 days. b. Harvest conidia by flooding the plate with sterile saline-Tween solution and gently scraping the surface. c. Adjust the conidial suspension to a final concentration of 1–3 x 10³ CFU/mL using a hemocytometer or spectrophotometer.

  • Inoculation: Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug. Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Incubation: Incubate the plates at 35°C for 4-7 days, or until sufficient growth is observed in the control well.

  • Endpoint Determination: The MIC is the lowest concentration of tavaborole at which there is a complete (or ≥80%) inhibition of visible growth compared to the growth control.

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This protocol is performed after the MIC to determine the lowest concentration of tavaborole that kills the fungus.

Procedure:

  • Subculturing: Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Plating: Spot the aliquot onto a PDA plate.

  • Incubation: Incubate the PDA plate at 35°C for 3-5 days.

  • Endpoint Determination: The MFC is the lowest drug concentration from the MIC plate that results in no fungal growth (or fewer than three colonies) on the subculture plate, representing a 99.9% kill rate. Published MFC values for tavaborole against T. rubrum and T. mentagrophytes are 8 and 16 µg/mL, respectively.[3][17]

Protocol 3: Ex Vivo Nail Penetration Assay

This assay measures the ability of a tavaborole formulation to penetrate the human nail plate, a critical predictor of topical efficacy.[3]

G A 1. Nail Preparation - Obtain cadaver fingernails - Clean and trim to size B 2. Franz Cell Setup - Mount nail between donor and  receptor chambers A->B C 3. Formulation Application - Apply tavaborole solution to  the dorsal nail surface B->C D 4. Incubation - Maintain at 32°C - Sample receptor fluid at  timed intervals C->D E 5. Nail Processing (Endpoint) - Dismount nail - Remove excess surface drug - Separate ventral/intermediate layers D->E F 6. Drug Extraction - Extract tavaborole from nail  layers and receptor fluid E->F G 7. Quantification - Analyze extracts using  HPLC or LC-MS/MS F->G

Caption: Workflow for the ex vivo nail penetration study.

Materials:

  • Human cadaver fingernails

  • Franz diffusion cells

  • Tavaborole formulation (e.g., 5% solution)

  • Phosphate-buffered saline (PBS) as receptor fluid

  • High-performance liquid chromatography (HPLC) or LC-MS/MS system

Procedure:

  • Nail Preparation: Obtain healthy human cadaver fingernails. Clean the nails of any adhering tissue and trim them to fit the Franz diffusion cell orifice (typically ~5 mm diameter).

  • Franz Cell Assembly: Mount the nail clipping between the donor and receptor chambers of the Franz cell, with the dorsal surface facing the donor chamber. Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the nail.

  • Application: Apply a defined volume (e.g., 5-10 µL) of the tavaborole formulation onto the dorsal surface of the nail.

  • Incubation and Sampling: Place the Franz cells in a stirring dry block heater at 32°C to simulate skin surface temperature. At predetermined time points (e.g., 24, 48, 72 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed PBS.

  • Endpoint Nail Analysis: At the end of the experiment (e.g., 14 days), dismount the nail. Carefully wipe the dorsal surface to remove any unpenetrated formulation. The nail can then be processed to determine drug concentration within the nail plate itself.

  • Quantification: Analyze the concentration of tavaborole in the collected receptor fluid samples and/or nail extracts using a validated HPLC or LC-MS/MS method. This allows for the calculation of cumulative drug penetration over time. Studies have shown that tavaborole penetrates the nail at significantly higher concentrations than ciclopirox.[3][17]

In Vivo & Clinical Data Summary

The ultimate validation of tavaborole's efficacy comes from clinical trials. Two identical Phase 3, multicenter, double-blind, randomized trials evaluated the safety and efficacy of tavaborole 5% solution applied once daily for 48 weeks.[18]

Summary of Pivotal Phase 3 Clinical Trial Efficacy (at Week 52): [18]

Efficacy EndpointTrial 1: Tavaborole (n=398)Trial 1: Vehicle (n=194)Trial 2: Tavaborole (n=401)Trial 2: Vehicle (n=205)
Complete Cure ¹6.5%0.5%9.1%1.5%
Mycological Cure ²31.1%7.2%35.9%12.2%

¹Complete Cure: 0% clinical involvement of the target toenail plus negative KOH and negative fungal culture. ²Mycological Cure: Negative KOH and negative fungal culture.

The most common adverse reactions reported were application site exfoliation, ingrown toenail, redness, and itching.[8][19]

Conclusion and Future Directions

4-Fluorobenzo[c]oxaborol-1(3h)-ol (tavaborole) represents a significant advancement in the topical treatment of onychomycosis. Its novel mechanism of action, targeting fungal protein synthesis, combined with a chemical structure optimized for nail penetration, provides a valuable tool for researchers. The protocols outlined here offer a standardized framework for evaluating its antifungal properties and formulation efficacy.

Future research could explore:

  • Combination therapies with other antifungal agents (oral or topical) to assess potential synergy.[9]

  • Development of novel formulations with advanced delivery systems to further enhance penetration and reduce application frequency.

  • Investigation of its efficacy against non-dermatophyte molds and yeasts, which are less common but often more difficult to treat causes of onychomycosis.[15]

References

  • An upcoming drug for onychomycosis: Tavaborole - PMC - NIH. (URL: [Link])

  • Tavaborole - Wikipedia. (URL: [Link])

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis - PubMed. (URL: [Link])

  • Novel and Investigational Treatments for Onychomycosis - ResearchGate. (URL: [Link])

  • Clinical Profile of Tavaborole 5% Topical Solution - GlobalRx. (URL: [Link])

  • Tavaborole | C7H6BFO2 | CID 11499245 - PubChem - NIH. (URL: [Link])

  • WO1999053913A1 - Topical formulations for the treatment of nail fungal diseases - Google P
  • EP1071413B1 - Topical formulations for the treatment of nail fungal diseases - Google P
  • Improved methods for assessing therapeutic potential of antifungal agents against dermatophytes and their application in the development of NP213, a novel onychomycosis therapy candidate. (URL: [Link])

  • advances in antifungal therapy for onchomycosis: a focus on emerging agents and technologies - ResearchGate. (URL: [Link])

  • KERYDIN® (tavaborole) topical solution - FDA. (URL: [Link])

  • Kerydin (tavaborole) dosing, indications, interactions, adverse effects, and more. (URL: [Link])

  • In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum - NIH. (URL: [Link])

  • Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis - PMC - PubMed Central. (URL: [Link])

  • Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Onychomycosis: Old and New - MDPI. (URL: [Link])

  • Onychomycosis Treatment & Management: Medical Care, Surgical Care, Activity. (URL: [Link])

  • Chemical and physical strategies in onychomycosis topical treatment: A review | Medical Mycology | Oxford Academic. (URL: [Link])

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - JDDonline - Journal of Drugs in Dermatology. (URL: [Link])

  • KERYDIN (tavaborole) topical solution, 5% - accessdata.fda.gov. (URL: [Link])

  • Topical antifungal - Wikipedia. (URL: [Link])

  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed. (URL: [Link])

  • Kerydin Dosage Guide - Drugs.com. (URL: [Link])

  • In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical - PubMed. (URL: [Link])

  • KERYDIN (topical) - CVS Caremark. (URL: [Link])

  • Fungal Nails - Summit Podiatry Group. (URL: [Link])

  • Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH. (URL: [Link])

  • Discovery of a new boron-containing antifungal agent, 5-fluoro-1,3-dihydro-1-hydroxy-2,1- benzoxaborole (AN2690), for the potential treatment of onychomycosis - PubMed. (URL: [Link])

  • SAfeTy And effIcAcy of TAvAboRole (foRmeRly An2690), A novel boRon-bASed molecule, In PhASe 2 TRIAlS foR The ToPIcAl TReATmenT o - PRESENT Podiatry. (URL: [Link])

  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis | Request PDF - ResearchGate. (URL: [Link])

  • Study of Different Doses of a Novel Treatment for Onychomycosis - ClinicalTrials.gov. (URL: [Link])

  • Recent advances in therapies for onychomycosis and its management - PMC - NIH. (URL: [Link])

  • Antifungal Selection for the Treatment of Onychomycosis: Patient Considerations and Outcomes - PMC - NIH. (URL: [Link])

  • Onychomycosis: An Updated Review - PMC - NIH. (URL: [Link])

Sources

Application Notes and Protocols for the Evaluation of Benzoxaboroles as Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the investigation of benzoxaboroles, with a particular focus on their potential antibacterial applications. While the specific compound 4-fluorobenzoxaborole has demonstrated notable antifungal properties, its utility as an antibacterial agent appears limited based on current research. Therefore, this document will address the known characteristics of 4-fluorobenzoxaborole and pivot to a detailed examination of a clinically relevant antibacterial benzoxaborole, AN3365 (epetraborole), as a representative example for designing and executing antibacterial research protocols.

Section 1: Understanding the Benzoxaborole Scaffold in Antimicrobial Research

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] The presence of a boron atom in the oxaborole ring allows for the formation of stable, reversible covalent bonds with biological nucleophiles, a key feature of their mechanism of action.[2]

1.1 The Case of 4-Fluorobenzoxaborole: An Antifungal Agent

The user's query specifically mentioned 4-fluorobenzoxaborole. It is important to clarify that the most well-characterized fluorinated benzoxaborole is 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole , known as Tavaborole .[3][4] Tavaborole is an FDA-approved topical antifungal agent for the treatment of onychomycosis.[3][5] Its mechanism of action is the inhibition of fungal leucyl-tRNA synthetase (LeuRS), which halts protein synthesis and leads to fungal cell death.[4]

Research comparing different positional isomers of fluorobenzoxaborole has primarily focused on their antifungal activity.[6] While some fluorinated benzoxaborole derivatives have been synthesized and tested for antibacterial activity, a 4-fluoro substituted analogue was found to have significantly weaker antibacterial activity compared to other substituted benzoxaboroles, such as a 4-nitro analogue.[7] This suggests that while the benzoxaborole scaffold is a viable starting point for antibacterial drug discovery, the specific substitutions on the benzene ring are critical for potent antibacterial efficacy.

1.2 AN3365 (Epetraborole): A Potent Antibacterial Benzoxaborole

In contrast to the antifungal focus of Tavaborole, AN3365 (epetraborole) is a novel benzoxaborole derivative that has demonstrated potent antibacterial activity against a broad spectrum of Gram-negative bacteria, including multidrug-resistant strains.[2][8] AN3365 is an aminomethylbenzoxaborole that, like its antifungal counterpart, targets leucyl-tRNA synthetase.[8][9] However, it has been structurally optimized to be effective against bacterial LeuRS and to evade bacterial efflux pumps.[2]

Given the extensive research and clinical interest in AN3365 as an antibacterial agent, the following sections will use it as a model compound to outline detailed protocols for evaluating the antibacterial potential of novel benzoxaborole derivatives.

Section 2: Mechanism of Action - The Oxaborole tRNA Trapping (OBORT) Mechanism

The primary antibacterial mechanism of AN3365 is the inhibition of protein synthesis through a novel mechanism known as the oxaborole tRNA trapping (OBORT) mechanism.[2] This involves the inhibition of leucyl-tRNA synthetase (LeuRS), an essential enzyme responsible for attaching leucine to its corresponding tRNA molecule.[8]

The boron atom of AN3365 forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of the LeuRS enzyme.[2] This traps the tRNA molecule on the enzyme, preventing the completion of the aminoacylation cycle and thereby halting protein synthesis.[2]

OBORT_Mechanism cluster_LeuRS Bacterial Leucyl-tRNA Synthetase (LeuRS) LeuRS_Active_Site Editing Site Adduct Stable AN3365-tRNA-Leu Adduct LeuRS_Active_Site->Adduct Forms Adduct with Terminal Adenosine AN3365 AN3365 (Benzoxaborole) AN3365->LeuRS_Active_Site Enters tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS_Active_Site Binds Protein_Synthesis_Blocked Protein Synthesis Blocked Adduct->Protein_Synthesis_Blocked

Figure 1. The Oxaborole tRNA Trapping (OBORT) Mechanism of AN3365.

Section 3: Protocols for Antibacterial Evaluation

The following protocols are designed to assess the in vitro antibacterial properties of benzoxaborole compounds. These are standard methods in microbiology and are crucial for determining the potential of a compound as an antibacterial agent.

3.1 Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely used and standardized technique for determining MIC values.[9]

Protocol: Broth Microdilution MIC Assay

Materials:

  • Test compound (e.g., a novel benzoxaborole) stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.[10]

  • Bacterial strains of interest (e.g., Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus).

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Sterile multichannel pipettes and reservoirs.

  • Incubator (37°C).

  • Microplate reader (optional, for OD measurements).

Procedure:

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of MHB.

    • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 108 CFU/mL).[10]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.[7]

  • Prepare Serial Dilutions of the Test Compound:

    • Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.

    • Add 200 µL of the test compound at twice the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculate the Plate:

    • Add 100 µL of the diluted bacterial inoculum to wells 1-11. Do not add bacteria to well 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 16-24 hours.[7]

  • Determine the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[7] This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a microplate reader.

MIC_Assay_Workflow Start Start: Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Start->Inoculum_Prep Dilution Dilute to 5x10^5 CFU/mL Inoculum_Prep->Dilution Inoculation Inoculate Plate with Bacterial Suspension Dilution->Inoculation Plate_Prep Prepare 96-well Plate with Serial Dilutions of Compound Plate_Prep->Inoculation Incubation Incubate at 37°C for 16-24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest Concentration with No Visible Growth) Incubation->MIC_Determination End End MIC_Determination->End

Sources

Application Notes & Protocols for Evaluating the Antiparasitic Activity of 4-Fluorobenzoxaborole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 4-Fluorobenzoxaboroles in Parasitology

The benzoxaborole scaffold represents a significant advancement in medicinal chemistry, largely due to the unique properties of its boron atom. This electrophilic center allows for the formation of stable, reversible covalent bonds with nucleophilic residues in enzyme active sites, offering a distinct mechanism of action compared to traditional non-covalent inhibitors.[1][2] The introduction of a 4-fluoro substituent to this privileged scaffold has been a key strategy in optimizing the pharmacological profile of these compounds. The fluorine atom can enhance metabolic stability, improve binding affinity through favorable electronic interactions, and increase cell permeability, making 4-fluorobenzoxaborole derivatives particularly promising candidates for antiparasitic drug discovery.

This guide provides a comprehensive overview of the methodologies used to characterize the antiparasitic activity of this compound class. It details not only the "how" but also the "why" behind experimental designs, offering researchers a robust framework for evaluation, from initial in vitro screening to mechanistic elucidation and in vivo efficacy testing. We will explore protocols for assessing activity against key protozoan parasites such as Leishmania, Trypanosoma, and Plasmodium, reflecting the broad-spectrum potential of this chemical series.[2][3][4][5]

Core Mechanism of Action: Targeting Essential Parasite Machinery

A primary molecular target for many antiparasitic benzoxaboroles is Leucyl-tRNA Synthetase (LeuRS) , an essential enzyme in protein synthesis.[2][4] The benzoxaborole moiety forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu within the enzyme's editing domain.[4] This traps the tRNA in the active site, preventing catalytic turnover and halting protein synthesis, which is ultimately lethal to the parasite.[4]

Another validated target for this class of compounds is the Cleavage and Polyadenylation Specificity Factor subunit 3 (CPSF3) .[1][5][6] PfCPSF3 in Plasmodium falciparum is a critical endonuclease involved in the 3'-end processing of pre-mRNAs.[1] Benzoxaboroles can inhibit this enzyme, disrupting essential mRNA maturation and leading to parasite death. Understanding these mechanisms is crucial for designing rational screening cascades and interpreting structure-activity relationship (SAR) data.

MoA_Benzoxaborole cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Site tRNA 3'-end of tRNA Leu (Ribose-Adenosine) Adduct Trapped Ternary Adduct (Inhibition of Protein Synthesis) tRNA->Adduct Traps tRNA in editing site Benzoxaborole 4-Fluorobenzoxaborole (AN2690, AN6426) Benzoxaborole->Adduct Covalent Bond Formation with Boron Atom caption Mechanism of LeuRS Inhibition by Benzoxaboroles. Workflow Start Compound Library (4-Fluorobenzoxaborole Derivatives) Primary Primary Screening (e.g., Leishmania Resazurin Assay) Determine IC50 Start->Primary Secondary Secondary Screening (Intracellular Amastigote Assay) Determine IC50 & CC50 Primary->Secondary Potent Hits (IC50 < 1 µM) MoA Mechanism of Action (e.g., LeuRS Enzyme Assay, Resistance Selection) Secondary->MoA Selective Hits (SI > 10) InVivo In Vivo Efficacy (e.g., P. berghei 4-Day Test) Determine ED90 Secondary->InVivo MoA->InVivo Lead Lead Candidate InVivo->Lead Efficacious & Tolerated caption Workflow for evaluating 4-fluorobenzoxaborole derivatives.

Caption: Workflow for evaluating 4-fluorobenzoxaborole derivatives.

Data Interpretation and Reporting

All quantitative data should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter for prioritizing compounds that are potent against the parasite but have minimal toxicity to host cells.

Compound IDTarget ParasiteIn Vitro IC50 (µM)Host Cell CC50 (µM)Selectivity Index (SI = CC50/IC50)In Vivo ED90 (mg/kg)
Example-F-BXB-1 L. donovani0.25> 50> 20010
Example-F-BXB-2 P. falciparum (W2)0.032 [1]60.5 [1]18900.34 (P. berghei) [1]
Example-F-BXB-3 T. cruzi1.14540.9Not Determined
Amphotericin B L. donovani0.152.516.71
Benznidazole T. cruzi2.5> 100> 40100

References

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  • Jacob, M.R., et al. (2019). Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi. PMC - NIH. Available from: [Link]

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  • Nagle, A.S., et al. (2019). Plasmodium falciparum Resistance to a Lead Benzoxaborole Due to Blocked Compound Activation and Altered Ubiquitination or Sumoylation. mBio. Available from: [Link]

  • Sonoiki, E., et al. (2017). A potent antimalarial benzoxaborole targets a Plasmodium falciparum cleavage and polyadenylation specificity factor homologue. PubMed. Available from: [Link]

  • Zhang, Y.K., et al. (2015). Benzoxaborole antimalarial agents. Part 4. Discovery of potent 6-(2-(alkoxycarbonyl)pyrazinyl-5-oxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Journal of Medicinal Chemistry. Available from: [Link]

  • Fort, D.V., et al. (2022). Discovery of an orally active benzoxaborole prodrug effective in the treatment of Chagas disease in non-human primates. Nature Microbiology. Available from: [Link]

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  • Castillo-Hernández, D.S., et al. (2023). Nifuroxazide and 4-Hydroxybenzhydrazone Derivatives as New Antiparasitic (Trypanosoma cruzi and Leishmania mexicana) and Anti-Mycobacterium tuberculosis Agents. MDPI. Available from: [Link]

  • Boiani, M., et al. (2016). Leishmanicidal Activities of Novel Synthetic Furoxan and Benzofuroxan Derivatives. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Halder, S., et al. (2015). Isobenzofuranone derivatives exhibit antileishmanial effect by inhibiting type II DNA topoisomerase and inducing host response. Parasitology International. Available from: [Link]

  • Koch, F., et al. (2023). Antiparasitic Activity of Fluorophenyl-Substituted Pyrimido[1,2-a]benzimidazoles. Molecules. Available from: [Link]

  • dos Santos, J.C., et al. (2021). Phenylbenzothiazole derivatives: effects against a Trypanosoma cruzi infection and toxicological profiles. Parasitology Research. Available from: [Link]

  • de Oliveira, G.P., et al. (2018). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC - NIH. Available from: [Link]

  • da Silva, E.B., et al. (2024). Anti-Trypanosoma cruzi Potential of New Pyrazole-Imidazoline Derivatives. ResearchGate. Available from: [Link]

  • Avila, J.L., et al. (1989). Comparative effects of 4-aminopyrazolopyrimidine, its 2'-deoxyriboside derivative, and allopurinol on in vitro growth of American Leishmania species. Antimicrobial Agents and Chemotherapy. Available from: [Link]

  • Gholami, M., et al. (2024). In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii. Journal of Parasitology Research. Available from: [Link]

  • Quiñones, W., et al. (2012). In vitro leishmanicidal activity of imidazole- or pyrazole-based benzo[g]phthalazine derivatives against Leishmania infantum and Leishmania braziliensis species. Journal of Antimicrobial Chemotherapy. Available from: [Link]

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Application Notes & Protocols: Benzoxaboroles as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Paradigm in Nonsteroidal Anti-Inflammatory Therapeutics

Inflammatory diseases, ranging from dermatological conditions like atopic dermatitis and psoriasis to systemic autoimmune disorders, represent a significant therapeutic challenge.[1] For decades, corticosteroids have been a cornerstone of treatment, but their long-term use is associated with considerable side effects. This has fueled a search for novel, nonsteroidal anti-inflammatory agents with improved safety profiles. The benzoxaborole scaffold, a versatile boron-heterocyclic structure, has emerged as a highly promising platform in medicinal chemistry.[2][3][4]

The unique physicochemical properties of benzoxaboroles, particularly the electron-deficient nature of the boron atom, allow for novel mechanisms of action by interacting with biological targets.[2][4] This has led to the development of new classes of antibacterial, antifungal, and anti-inflammatory drugs.[3][4] The landmark FDA approval of crisaborole (formerly AN2728), a benzoxaborole-based topical treatment for atopic dermatitis, validated this chemical class as a clinically significant source of anti-inflammatory therapeutics.[2][5][6]

This guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory activity of benzoxaboroles, coupled with detailed protocols for their preclinical evaluation.

Section 1: The Molecular Basis of Anti-Inflammatory Action

The anti-inflammatory effects of most clinically relevant benzoxaboroles are primarily driven by the targeted inhibition of a key enzyme in the inflammatory cascade: phosphodiesterase 4 (PDE4).[2][7][8]

Primary Mechanism: Phosphodiesterase 4 (PDE4) Inhibition

PDE4 is an enzyme that specifically hydrolyzes and degrades cyclic adenosine monophosphate (cAMP), a critical second messenger that regulates immune responses.[9][10] In inflammatory cells, lower levels of cAMP are associated with the increased production of pro-inflammatory cytokines.

Benzoxaboroles exploit a unique binding mechanism. The boron atom in the oxaborole ring forms a covalent, yet reversible, bond by chelating the bimetal center within the catalytic domain of the PDE4 enzyme.[1][11] This interaction effectively blocks the enzyme's active site, preventing the breakdown of cAMP.[7][11] The resulting accumulation of intracellular cAMP activates downstream signaling pathways, such as those involving protein kinase A, which ultimately leads to a potent suppression of pro-inflammatory cytokine production.[9][11] This targeted action disrupts the inflammatory cascade at a crucial control point.[8]

The spectrum of cytokines suppressed by benzoxaborole PDE4 inhibitors is broad and highly relevant to inflammatory skin diseases, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-2, IL-4, IL-5, IL-12, IL-13, IL-17, IL-22, IL-23), and interferon-gamma (IFN-γ).[1][5][12][13]

PDE4_Inhibition_Pathway cluster_cell Inflammatory Cell cluster_explanation Mechanism of Action ATP ATP AC Adenylate Cyclase cAMP cAMP (Low) AC->cAMP Converts PDE4 PDE4 Enzyme cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP (Inactive) PDE4->AMP Degrades PKA_active Active PKA PKA_inactive->PKA_active Cytokines Pro-inflammatory Cytokine Synthesis (TNF-α, IL-6, etc.) PKA_active->Cytokines Inhibits Benzoxaborole Benzoxaborole (e.g., Crisaborole) Benzoxaborole->PDE4 Inhibits step1 1. Benzoxaborole enters cell and inhibits PDE4. step2 2. PDE4 inhibition prevents cAMP degradation. step3 3. Increased cAMP levels activate PKA. step4 4. Active PKA suppresses the synthesis of pro-inflammatory cytokines, reducing inflammation.

Caption: Benzoxaborole inhibits PDE4, increasing cAMP levels and suppressing cytokine synthesis.

Other Mechanisms and Target Specificity

While PDE4 is the principal target for the anti-inflammatory action of compounds like crisaborole, the benzoxaborole scaffold is versatile. Some analogues have been shown to inhibit cytokine release through alternative pathways. For instance, the compound AN3485 was found to inhibit Toll-Like Receptor (TLR)-mediated inflammatory responses, and AN4161 demonstrated potent, orally active cytokine suppression.[2][9][14][15][16]

It is also crucial to distinguish this anti-inflammatory mechanism from the well-established antimicrobial action of other benzoxaboroles. Compounds like tavaborole exert their antifungal effect by inhibiting leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis in pathogens.[9][17][18] This highlights the scaffold's ability to be tailored for distinct therapeutic targets.

Section 2: In Vitro Evaluation of Benzoxaborole Activity

Initial characterization of novel benzoxaborole candidates requires robust in vitro assays to confirm target engagement and functional cellular activity.

Protocol 2.1: PDE4 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory potency (IC50) of a benzoxaborole compound against the PDE4 enzyme.

Scientific Rationale: This is the foundational assay to confirm that the compound directly interacts with and inhibits the intended molecular target. Running the assay against specific PDE4 isoforms (A, B, C, D) can provide critical data on selectivity, which may correlate with therapeutic efficacy and side-effect profiles. PDE4B is considered a key isoform for inflammation.[8]

Workflow_PDE4_Assay start Start prep_reagents Prepare Reagents: - Recombinant PDE4 Enzyme - FAM-cAMP Substrate - Test Compound Dilutions - Binding Agent start->prep_reagents dispense Dispense Reagents into 384-well Plate: - PDE4 Enzyme - Test Compound/Control prep_reagents->dispense incubate1 Pre-incubate (15 min, RT) dispense->incubate1 add_substrate Add FAM-cAMP Substrate to Initiate Reaction incubate1->add_substrate incubate2 Incubate (60 min, RT) add_substrate->incubate2 stop_reaction Add Binding Agent to Stop Reaction incubate2->stop_reaction read_plate Read Plate on Fluorescence Polarization Reader stop_reaction->read_plate analyze Analyze Data: - Plot Dose-Response Curve - Calculate IC50 Value read_plate->analyze end End analyze->end

Caption: Workflow for a fluorescence polarization-based PDE4 enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test benzoxaborole compound (e.g., from 100 µM to 1 pM) in an appropriate buffer containing DMSO. Include a known PDE4 inhibitor (e.g., Crisaborole or Roflumilast) as a positive control and a DMSO-only vehicle control.

  • Reaction Setup: In a 384-well microplate, add the recombinant human PDE4B enzyme to all wells except for the "no enzyme" control.

  • Compound Addition: Add the diluted test compounds, positive control, and vehicle control to their respective wells.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fluorescently labeled cAMP substrate (e.g., FAM-cAMP).

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light. During this time, active PDE4 will cleave the FAM-cAMP.

  • Reaction Termination: Stop the reaction by adding a binding agent that specifically binds to the cleaved, non-cyclic product (FAM-AMP). This binding event results in a change in fluorescence polarization.

  • Data Acquisition: Read the plate using a microplate reader equipped for fluorescence polarization.

  • Analysis: Convert fluorescence polarization values to percent inhibition relative to the controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Example PDE4B Inhibition Data

CompoundPDE4B IC50 (nM)
Crisaborole (Control)490[19]
Test Compound X150
Vehicle (DMSO)> 100,000
Protocol 2.2: Cellular Cytokine Release Assay

Objective: To measure the functional ability of a benzoxaborole to inhibit the release of pro-inflammatory cytokines from stimulated human immune cells.

Scientific Rationale: This assay moves beyond target engagement to measure a physiologically relevant downstream effect. Using primary human peripheral blood mononuclear cells (PBMCs) provides a clinically relevant cellular system. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of TLR4, robustly stimulating the release of key cytokines like TNF-α, IL-1β, and IL-6, making it an ideal stimulant for this assay.[16]

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood from healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Plating: Resuspend the isolated PBMCs in complete RPMI-1640 medium and plate them in a 96-well culture plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Prepare serial dilutions of the test benzoxaborole and controls. Add the compounds to the cells and pre-incubate for 1 hour at 37°C in a CO2 incubator.

  • Cellular Stimulation: Add LPS to all wells (final concentration of 100 ng/mL) except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit or a multiplex immunoassay platform (e.g., Luminex).

  • Analysis: Calculate the percent inhibition of cytokine release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value for the inhibition of each cytokine.

Data Presentation: Example Cytokine Inhibition Data

CompoundTNF-α IC50 (µM)IL-6 IC50 (µM)IL-1β IC50 (µM)
Crisaborole0.54[12]~0.5[2][16]~0.5[2][16]
Test Compound X0.250.310.28
Dexamethasone0.010.020.01

Section 3: In Vivo Assessment of Anti-Inflammatory Efficacy

Demonstrating efficacy in a living system is a critical step in drug development. For topically applied benzoxaboroles, animal models of skin inflammation are essential.

Protocol 3.1: Mouse Model of Topical Contact Dermatitis

Objective: To evaluate the efficacy of a topically formulated benzoxaborole in a phorbol myristate acetate (PMA)-induced ear inflammation model.

Scientific Rationale: This is a well-established and rapid model for assessing acute topical anti-inflammatory activity.[1][12] PMA induces a robust inflammatory response characterized by edema (swelling), erythema (redness), and cellular infiltration, mimicking aspects of inflammatory dermatoses. Measuring the reduction in ear swelling is a simple, quantitative endpoint to assess drug efficacy.

Workflow_InVivo_Model start Day 0 (Baseline) acclimate Acclimatize Mice (BALB/c) measure_baseline Measure Baseline Ear Thickness randomize Randomize into Treatment Groups induce Day 1 (Inflammation) apply_pma Apply PMA to Right Ear of All Mice apply_treatment Apply Topical Treatment: - Vehicle - Test Compound - Positive Control measure_endpoint Day 2 (Endpoint) measure_final Measure Final Ear Thickness (6h & 24h) collect_tissue Euthanize & Collect Ear Tissue for Histology/Cytokine Analysis analyze Analysis calc_inhibition Calculate % Inhibition of Ear Edema analyze->calc_inhibition

Caption: Experimental timeline for the mouse model of PMA-induced contact dermatitis.

Step-by-Step Methodology:

  • Animal Acclimation: Acclimate male BALB/c mice for at least one week before the experiment.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., ointment base)

    • Group 2: Test Benzoxaborole (e.g., 1% in vehicle)

    • Group 3: Positive Control (e.g., Dexamethasone)

  • Baseline Measurement: On Day 0, measure the baseline thickness of the right ear of each mouse using a digital micrometer.

  • Inflammation Induction: On Day 1, apply a solution of PMA in acetone to the inner and outer surfaces of the right ear of all mice to induce inflammation.

  • Topical Treatment: Approximately 30 minutes after PMA application, apply the assigned topical treatment (vehicle, test compound, or positive control) to the right ear of each mouse. A second application may be performed several hours later.[12]

  • Endpoint Measurement: At 24 hours post-PMA application, measure the final ear thickness.

  • Tissue Collection (Optional): After the final measurement, euthanize the mice and collect the ear tissue. A punch biopsy can be fixed for histological analysis (to assess cellular infiltration) or homogenized to measure local cytokine levels.

  • Analysis: Calculate the change in ear thickness (edema) for each mouse (Final - Baseline). Determine the percent inhibition of edema for each treatment group relative to the vehicle control group.

Summary and Future Directions

Benzoxaboroles represent a validated and highly promising class of nonsteroidal anti-inflammatory agents. Their primary mechanism of action via PDE4 inhibition is well-characterized, leading to a broad suppression of inflammatory cytokines. The protocols outlined here provide a robust framework for the preclinical evaluation of novel benzoxaborole candidates, from initial enzymatic screening to functional cellular assays and in vivo proof-of-concept.

Future research will likely focus on developing second-generation benzoxaboroles with enhanced potency, improved isoform selectivity, and optimized pharmacokinetic profiles for both topical and systemic inflammatory diseases.[16][20] The chemical versatility of the benzoxaborole scaffold ensures it will remain a fertile ground for the discovery of innovative therapeutics.[2]

References

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  • Nocentini, A., Supuran, C. T., & Winum, J. Y. (2018). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert opinion on therapeutic patents, 28(7), 493–504. [Link]

  • Dong, C., Virtucio, C., Zemska, O., et al. (2016). Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes. The Journal of pharmacology and experimental therapeutics, 358(3), 413–422. [Link]

  • Jarnagin, K., Chanda, S., Coronado, D., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. Journal of drugs in dermatology : JDD, 15(4), 390–396. [Link]

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Application Notes and Protocols for 4-Fluorobenzoxaborole (Tavaborole) in the Treatment of Topical Fungal Infections

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Approach to Topical Antifungal Therapy

Topical fungal infections, particularly onychomycosis (fungal infection of the nail), present a significant therapeutic challenge due to the difficulty of delivering antifungal agents to the site of infection in effective concentrations.[1] The dense keratin structure of the nail plate is a formidable barrier to drug penetration.[2][3] 4-fluorobenzoxaborole, known by its non-proprietary name tavaborole (formerly AN2690), represents a significant advancement in the topical treatment of these infections.[1][4] Marketed as Kerydin®, tavaborole is a boron-based small molecule antifungal agent specifically designed for enhanced nail penetration and potent antifungal activity.[2][4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-fluorobenzoxaborole in the context of topical fungal infections. We will delve into its unique mechanism of action, provide detailed protocols for in vitro and in vivo evaluation, and discuss key considerations for formulation and clinical trial design.

Part 1: The Scientific Foundation of 4-Fluorobenzoxaborole

A Unique Mechanism of Action: Targeting Fungal Protein Synthesis

Unlike many traditional antifungal agents that target the fungal cell membrane's ergosterol synthesis pathway, 4-fluorobenzoxaborole employs a distinct mechanism of action.[5][6] It functions as a potent inhibitor of fungal leucyl-tRNA synthetase (LeuRS), a crucial enzyme in the protein synthesis machinery of fungi.[4][7][8][9][10]

The boron atom within the benzoxaborole scaffold is key to its inhibitory activity.[4] It facilitates the formation of a stable adduct with the editing site of the LeuRS enzyme, effectively trapping the tRNALeu and preventing the synthesis of leucine-charged tRNAs.[5] This leads to the cessation of protein synthesis, ultimately resulting in fungal cell death.[2][8] This highly specific mechanism of action contributes to its favorable safety profile, as it shows significantly lower affinity for the human equivalent of the LeuRS enzyme.[10]

Diagram: Mechanism of Action of 4-Fluorobenzoxaborole

cluster_fungal_cell Fungal Cell Cytoplasm 4_Fluorobenzoxaborole 4-Fluorobenzoxaborole (Tavaborole) Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase (LeuRS) 4_Fluorobenzoxaborole->Leucyl_tRNA_Synthetase Binds to editing site Adduct_Formation Stable Adduct Formation (Inhibition) Leucyl_tRNA_Synthetase->Adduct_Formation tRNA_Leu tRNA(Leu) tRNA_Leu->Leucyl_tRNA_Synthetase Leucine Leucine Leucine->Leucyl_tRNA_Synthetase Protein_Synthesis Protein Synthesis Adduct_Formation->Protein_Synthesis Blocks Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Cessation leads to

Caption: Inhibition of fungal protein synthesis by 4-fluorobenzoxaborole.

Physicochemical Properties and Enhanced Nail Penetration

The clinical efficacy of a topical antifungal is intrinsically linked to its ability to penetrate the nail plate and reach the nail bed where the fungal infection resides.[11] 4-fluorobenzoxaborole's chemical structure confers advantageous physicochemical properties for this purpose. Its low molecular weight and slight water solubility contribute to its enhanced penetration through the dense keratin of the nail.[2][5]

In vitro studies have demonstrated the superior nail penetration of tavaborole compared to other topical antifungals. For instance, after 14 days of daily application on cadaver fingernails, the amount of tavaborole 5% solution that penetrated was significantly higher than that of ciclopirox 8% solution.[5]

Part 2: Preclinical Evaluation Protocols

In Vitro Susceptibility Testing

Determining the in vitro activity of 4-fluorobenzoxaborole against relevant fungal pathogens is a critical first step. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a standardized microbroth dilution method for susceptibility testing of filamentous fungi, including dermatophytes like Trichophyton rubrum and Trichophyton mentagrophytes, the primary causative agents of onychomycosis.[12][13]

Protocol: Microbroth Dilution Susceptibility Testing (Adapted from CLSI M38-A2)

  • Fungal Isolate Preparation:

    • Culture the fungal isolates on potato dextrose agar (PDA) at 28-30°C until sufficient sporulation is observed.

    • Prepare a conidial suspension by flooding the agar surface with sterile saline containing 0.05% Tween 80.

    • Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL using a spectrophotometer and a hemocytometer.

  • Antifungal Stock Solution and Dilution:

    • Prepare a stock solution of 4-fluorobenzoxaborole in dimethyl sulfoxide (DMSO).

    • Perform serial twofold dilutions of the drug in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final drug concentrations should typically range from 0.016 to 16 µg/mL.[12][13]

  • Inoculation and Incubation:

    • Inoculate each well with the prepared fungal suspension.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 28-30°C for 4-7 days, or until visible growth is observed in the growth control well.

  • Endpoint Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth.

    • To determine the Minimum Fungicidal Concentration (MFC), subculture 10 µL from each well showing no visible growth onto PDA plates. The MFC is the lowest drug concentration that results in no fungal growth on the subculture plates after incubation.

Table 1: In Vitro Activity of 4-Fluorobenzoxaborole (Tavaborole)

Fungal SpeciesMIC Range (µg/mL)MFC (µg/mL)Reference
Trichophyton rubrum0.25 - 28[11][14]
Trichophyton mentagrophytes0.25 - 216[11][14]

Causality Behind Experimental Choices: The use of RPMI 1640 medium and standardized inoculum densities as outlined in the CLSI guidelines ensures reproducibility and allows for comparison of results across different laboratories. Determining both MIC and MFC provides a more complete picture of the drug's antifungal activity, distinguishing between growth inhibition and fungal killing.

Diagram: In Vitro Susceptibility Testing Workflow

Fungal_Culture Fungal Culture (e.g., T. rubrum) Conidial_Suspension Prepare Conidial Suspension Fungal_Culture->Conidial_Suspension Inoculation Inoculate Wells Conidial_Suspension->Inoculation Drug_Dilution Serial Dilution of 4-Fluorobenzoxaborole Microtiter_Plate 96-Well Microtiter Plate Drug_Dilution->Microtiter_Plate Microtiter_Plate->Inoculation Incubation Incubate Inoculation->Incubation MIC_Reading Read MIC (Visual Inhibition) Incubation->MIC_Reading MFC_Plating Subculture for MFC MIC_Reading->MFC_Plating MFC_Reading Read MFC (No Growth) MFC_Plating->MFC_Reading

Sources

Application Notes & Protocols: Exploring 4-Fluorobenzoxaborole and its Analogs for Antiviral Therapies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 4-fluorobenzoxaborole and the broader benzoxaborole class of compounds as potential antiviral agents. This document outlines the underlying scientific principles, key mechanisms of action, and detailed protocols for the evaluation of their antiviral efficacy.

Introduction: The Emergence of Benzoxaboroles as a Versatile Pharmacophore

The benzoxaborole scaffold has garnered significant attention in medicinal chemistry due to its unique chemical properties and diverse biological activities. The incorporation of a boron atom within a heterocyclic ring system imparts distinct characteristics, including the ability to form stable, reversible covalent bonds with biological nucleophiles. While 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (tavaborole, formerly AN2690) is an approved antifungal agent, the therapeutic potential of this class of compounds extends beyond mycology.[1][2] Recent studies have highlighted the promise of benzoxaborole derivatives as potent inhibitors of viral enzymes, opening new avenues for the development of novel antiviral therapies.[3][4][5]

This guide will focus on the application of 4-fluorobenzoxaborole and its analogs in the context of antiviral research, with a particular emphasis on their activity against RNA viruses such as SARS-CoV-2 and Dengue virus.[3][4][5][6]

Mechanism of Action: A Tale of Two Targets

The versatility of the benzoxaborole scaffold is evident in its ability to engage with different enzymatic targets, leading to distinct therapeutic effects.

Antifungal Mechanism: Inhibition of Leucyl-tRNA Synthetase

In fungi, tavaborole exerts its effect by targeting leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[1][7] The boron atom in the benzoxaborole ring forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNALeu within the editing site of LeuRS. This trapping of the tRNA molecule stalls protein synthesis, ultimately leading to fungal cell death.[7]

cluster_fungal_cell Fungal Cell Tavaborole Tavaborole LeuRS Leucyl-tRNA Synthetase (LeuRS) Tavaborole->LeuRS Binds to editing site tRNA_Leu tRNA-Leu LeuRS->tRNA_Leu Charges with Leucine Protein_Synthesis Protein Synthesis LeuRS->Protein_Synthesis Inhibits charging of tRNA-Leu tRNA_Leu->Protein_Synthesis Enables Fungal_Cell_Death Fungal Cell Death Protein_Synthesis->Fungal_Cell_Death Leads to

Caption: Antifungal mechanism of tavaborole.

Antiviral Mechanism: Targeting Viral Proteases

Recent research has demonstrated that benzoxaborole derivatives can effectively inhibit viral proteases, which are crucial for the viral life cycle.[3][4][5][6] For RNA viruses like SARS-CoV-2 and Dengue virus, viral proteases (e.g., Mpro and NS2B/NS3) are responsible for cleaving the viral polyprotein into functional individual proteins. The oxaborole moiety can act as a warhead, forming a covalent bond with the catalytic serine or cysteine residue in the active site of the protease, thereby inactivating the enzyme and halting viral replication.

cluster_infected_cell Infected Host Cell Benzoxaborole Benzoxaborole Viral_Protease Viral Protease (e.g., Mpro, NS2B/NS3) Benzoxaborole->Viral_Protease Covalently binds to active site Viral_Polyprotein Viral Polyprotein Viral_Protease->Viral_Polyprotein Cleaves Viral_Protease->Viral_Polyprotein Inhibits cleavage Functional_Proteins Functional Viral Proteins Viral_Polyprotein->Functional_Proteins Matures into Viral_Replication Viral Replication Functional_Proteins->Viral_Replication Enables

Caption: Antiviral mechanism of benzoxaboroles.

In Vitro Evaluation of Antiviral Activity

A systematic in vitro evaluation is critical to determine the antiviral potential of 4-fluorobenzoxaborole and its analogs. The following protocols outline key assays for assessing antiviral efficacy and cytotoxicity.

Data Presentation: Antiviral Activity of Benzoxaborole Derivatives

The following table summarizes the reported in vitro antiviral activities of novel benzoxaborole inhibitors against SARS-CoV-2 and Dengue virus proteases.

CompoundTarget VirusTarget EnzymeAssay TypeIC50 (µM)EC50 (µM)Cytotoxicity (CC50, µM)Reference
Compound 18 SARS-CoV-2MproBiochemical6.2->100[3]
Compound 9 Dengue Virus (DENV-2)NS2B/NS3Cell-based-2.5>100[3]
Compound 35 Dengue Virus (DENV-2)NS2B/NS3Cell-based-0.54Not specified[5]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Workflow for Antiviral Screening

Start Start: Synthesize/Acquire Benzoxaborole Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Start->Cytotoxicity_Assay Antiviral_Assay Primary Antiviral Screen (e.g., CPE Reduction Assay) Start->Antiviral_Assay Hit_Compounds Active Compounds (Hits) Identified? Antiviral_Assay->Hit_Compounds Mechanism_Study Mechanism of Action Studies (e.g., Protease Inhibition Assay) Hit_Compounds->Mechanism_Study Yes End End: Candidate for In Vivo Studies Hit_Compounds->End No Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Lead_Optimization->End

Caption: Workflow for antiviral screening.

Protocol 1: Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range at which the test compound is toxic to the host cells used for antiviral assays.

Materials:

  • Host cell line (e.g., Vero E6 for SARS-CoV-2, Huh-7 for Dengue)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-fluorobenzoxaborole or analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a "cells only" control (medium with DMSO) and a "no cells" control (medium only).

  • Incubate the plates for the duration of the planned antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antiviral Activity Assay (Cytopathic Effect - CPE Reduction Assay)

Objective: To assess the ability of the test compound to protect host cells from virus-induced cell death.[8]

Materials:

  • Host cell line

  • Virus stock with a known titer

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4-fluorobenzoxaborole or analog stock solution

  • Crystal violet staining solution

Procedure:

  • Seed the 96-well plates with host cells and incubate overnight.

  • Prepare serial dilutions of the test compound in infection medium (low serum).

  • Remove the growth medium from the cells and add the compound dilutions.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include a "virus only" control and a "cells only" control.

  • Incubate the plates until CPE is observed in the "virus only" control wells.

  • Fix the cells with a suitable fixative (e.g., 10% formalin).

  • Stain the cells with crystal violet solution and wash away the excess stain.

  • Elute the stain and read the absorbance on a microplate reader.

  • Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration.

Protocol 3: Viral Protease Inhibition Assay (FRET-based)

Objective: To determine if the antiviral activity of the test compound is due to the direct inhibition of the viral protease.

Materials:

  • Recombinant viral protease (e.g., SARS-CoV-2 Mpro)

  • Fluorogenic peptide substrate containing the protease cleavage site flanked by a FRET pair

  • Assay buffer

  • 96-well black plates

  • 4-fluorobenzoxaborole or analog stock solution

  • Fluorescence plate reader

Procedure:

  • Add the assay buffer to the wells of the 96-well plate.

  • Add serial dilutions of the test compound to the wells. Include a "no inhibitor" control.

  • Add the recombinant viral protease to all wells except the "no enzyme" control.

  • Incubate for a short period to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic peptide substrate.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Calculate the initial reaction rates and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Conclusion and Future Directions

The benzoxaborole scaffold represents a promising starting point for the development of novel antiviral agents. The demonstrated activity against key viral proteases of global health concern, such as those from SARS-CoV-2 and Dengue virus, warrants further investigation.[3][4][5][6] The protocols outlined in these application notes provide a robust framework for the systematic evaluation of 4-fluorobenzoxaborole and its analogs. Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds, as well as in vivo efficacy and safety studies in relevant animal models. The unique mechanism of action of benzoxaboroles offers the potential for a new class of antivirals that could be valuable additions to the arsenal against existing and emerging viral threats.

References

  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PubMed Central.
  • Discovery of potent Benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - ScienceOpen.
  • Discovery of potent Benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases | Request PDF - ResearchGate.
  • Spotlight on tavaborole for the treatment of onychomycosis - PMC - NIH.
  • Tavaborole (AN-2690) for the treatment of onychomycosis of the toenail in adults - PubMed.
  • Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases - PubMed.
  • Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis | Request PDF - ResearchGate.
  • AN-2690, a novel antifungal for the topical treatment of onychomycosis - PubMed.
  • In Vitro Antiviral Testing | IAR | USU.

Sources

Application Notes and Protocols for the Use of Benzoxaboroles as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Frontier in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 12 catalytically active human isoforms identified, these enzymes are implicated in a wide array of functions, including pH homeostasis, respiration, electrolyte secretion, and various biosynthetic reactions.[1] Consequently, the inhibition of specific CA isoforms has emerged as a valuable therapeutic strategy for a range of pathologies, including glaucoma, epilepsy, and cancer.[2][3][4]

Historically, sulfonamides have been the cornerstone of carbonic anhydrase inhibitor design. However, the quest for novel chemical scaffolds with improved selectivity and pharmacological properties has led to the emergence of benzoxaboroles as a promising new class of CA inhibitors.[5][6] Benzoxaboroles, boron-containing heterocyclic compounds, have demonstrated potent inhibitory activity against various CA isoforms, including those from humans, pathogenic fungi, and bacteria.[7][8] Their unique mechanism of action and the tunability of their chemical structure offer exciting opportunities for the development of next-generation CA inhibitors with enhanced isoform selectivity and therapeutic efficacy.

This comprehensive guide provides detailed application notes and protocols for researchers and drug development professionals working with benzoxaboroles as carbonic anhydrase inhibitors. We will delve into the mechanism of action, provide step-by-step experimental protocols for evaluating inhibitory activity, and offer insights into the synthesis and structural characterization of these compelling molecules.

Mechanism of Action: The Boron-Zinc Interaction

The inhibitory activity of benzoxaboroles against carbonic anhydrases stems from the unique ability of the boron atom to interact with the catalytic zinc ion (Zn²⁺) residing in the enzyme's active site. Unlike classical sulfonamide inhibitors, benzoxaboroles act as zinc-binding inhibitors through a distinct mechanism.[1][5]

In its anionic, tetrahedral form, the benzoxaborole moiety coordinates to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle.[1][5] Structural studies have revealed that benzoxaboroles can adopt different binding conformations and coordination geometries with the catalytic zinc ion.[1][9] Two primary binding modes have been identified:

  • Tetrahedral Coordination: One of the hydroxyl groups of the benzoxaborole directly coordinates with the zinc ion, completing its tetrahedral geometry.[1][5]

  • Trigonal Bipyramidal Coordination: In some instances, both a hydroxyl group and the intracyclic oxygen of the benzoxaborole can coordinate with the zinc ion, resulting in a trigonal bipyramidal geometry.[1][5]

The specific binding mode and the resulting inhibitory potency and selectivity are heavily influenced by the substitution pattern on the benzoxaborole ring.[1][10] This structural versatility allows for the fine-tuning of inhibitor affinity for different CA isoforms, a critical aspect in the design of targeted therapeutics with minimal off-target effects.

Benzoxaborole Inhibition Mechanism Mechanism of Benzoxaborole Inhibition of Carbonic Anhydrase cluster_Enzyme CA Active Site Zn(II) Zn(II) His1 His1 Zn(II)->His1 Coordination His2 His2 Zn(II)->His2 His3 His3 Zn(II)->His3 H2O H2O Zn(II)->H2O Catalytic Water B(OH)2 B(OH)2 Benzoxaborole B(OH)2->Zn(II) Inhibition

Caption: Benzoxaborole inhibits carbonic anhydrase by coordinating to the active site zinc ion.

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay - Stopped-Flow CO₂ Hydration Assay

This protocol describes the gold-standard method for determining the inhibitory potency (Kᵢ) of benzoxaboroles against purified carbonic anhydrase isoforms. The assay measures the enzyme-catalyzed hydration of CO₂, which leads to a change in pH, monitored by a pH indicator.

Materials:

  • Purified carbonic anhydrase isoform (e.g., hCA II, hCA IX)

  • Benzoxaborole inhibitor stock solution (in DMSO)

  • Buffer: 20 mM HEPES-Tris, pH 7.4

  • pH Indicator: 0.2 mM Phenol Red

  • CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)[11]

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in the buffer. The final concentration in the assay is typically in the nanomolar range.

    • Prepare serial dilutions of the benzoxaborole inhibitor stock solution in the buffer. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • Prepare the indicator solution by adding Phenol Red to the buffer.

    • Keep the CO₂-saturated water on ice to maintain saturation. The concentration of CO₂ in saturated water at 4°C is approximately 34 mM.[1]

  • Instrument Setup:

    • Set the stopped-flow spectrophotometer to monitor the absorbance change at the wavelength of maximum absorbance for the acidic form of Phenol Red (around 557 nm).

    • Equilibrate the instrument's syringes and mixing chamber to 25°C.

  • Assay Execution:

    • Load one syringe with the enzyme and inhibitor solution (or buffer for the uncatalyzed reaction and no-inhibitor control).

    • Load the other syringe with the CO₂-saturated water.

    • Rapidly mix the two solutions and record the change in absorbance over time. The initial linear phase of the reaction corresponds to the enzyme-catalyzed rate.

    • Perform multiple measurements (at least 3) for each inhibitor concentration and control.

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the slope of the linear phase of the absorbance change versus time plot.

    • Subtract the rate of the uncatalyzed reaction (without enzyme) from all measurements.

    • Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂ for the specific CA isoform.

Stopped-Flow Assay Workflow Stopped-Flow CO2 Hydration Assay Workflow A Prepare Reagents: - Enzyme + Inhibitor - CO2-saturated water B Load Syringes A->B C Rapid Mixing B->C D Monitor Absorbance Change C->D E Calculate Initial Velocity D->E F Determine IC50 and Ki E->F

Caption: Workflow for determining CA inhibition using the stopped-flow CO₂ hydration assay.

Protocol 2: Cell-Based Assay for Carbonic Anhydrase IX Inhibition

This protocol provides a framework for evaluating the efficacy of benzoxaborole inhibitors against the tumor-associated isoform hCA IX in a cellular context. This is particularly relevant for assessing the anticancer potential of these compounds.

Materials:

  • Human cancer cell line known to express hCA IX (e.g., HT-29 colorectal adenocarcinoma, MDA-MB-231 breast cancer)[6][8]

  • Cell culture medium and supplements

  • Benzoxaborole inhibitor

  • Hypoxia chamber or chemical hypoxia-inducing agent (e.g., cobalt chloride)

  • MTT or other cell viability assay kit

  • Acridine Orange/Ethidium Bromide (AO/EB) staining solution for apoptosis assessment[12]

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells in appropriate medium until they reach the desired confluency.

    • Seed the cells in 96-well plates for viability assays or on coverslips in 12-well plates for apoptosis assays.

    • Treat the cells with various concentrations of the benzoxaborole inhibitor for 24-72 hours. Include a vehicle control (DMSO).

  • Induction of Hypoxia (if applicable):

    • To mimic the tumor microenvironment, induce hypoxia by placing the cells in a hypoxia chamber (e.g., 1% O₂) or by adding a chemical inducer to the culture medium. Normoxic controls should be maintained in a standard incubator.

  • Cell Viability Assessment (MTT Assay):

    • Following the treatment period, add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm).

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

  • Apoptosis Assessment (AO/EB Staining):

    • After treatment, wash the cells on coverslips with PBS.

    • Stain the cells with AO/EB solution for 5 minutes at room temperature.

    • Wash again with PBS and mount the coverslips on microscope slides.

    • Visualize the cells under a fluorescence microscope. Live cells will appear uniformly green, early apoptotic cells will show bright green condensed chromatin, late apoptotic cells will have orange-stained condensed chromatin, and necrotic cells will be uniformly orange-red.

    • Quantify the percentage of apoptotic cells.

Synthesis of Benzoxaborole Scaffolds

The synthesis of diverse benzoxaborole libraries is crucial for structure-activity relationship (SAR) studies. A common and versatile starting material is 6-aminobenzoxaborole, which can be further functionalized.

Protocol 3: Synthesis of 6-Aminobenzoxaborole (Key Intermediate)

This protocol outlines a practical synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane from 2-methyl-5-nitroaniline.[2]

Materials:

  • 2-methyl-5-nitroaniline

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [Ir(cod)(OMe)]₂ (catalyst)

  • dtbpy (ligand)

  • THF (solvent)

  • Pd/C (catalyst)

  • Ethanol (solvent)

  • Ammonium formate

Procedure:

  • Borylation:

    • In a reaction vessel, combine 2-methyl-5-nitroaniline, bis(pinacolato)diboron, potassium acetate, [Ir(cod)(OMe)]₂, and dtbpy in THF.

    • Heat the reaction mixture under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and purify the resulting boronate ester by column chromatography.

  • Cyclization and Reduction:

    • The boronate ester can be cyclized to the corresponding benzoxaborole under appropriate conditions (details may vary depending on the specific substrate).

    • The nitro group is then reduced to an amine. A common method is catalytic hydrogenation using Pd/C in ethanol with ammonium formate as a hydrogen source.[2]

    • Monitor the reduction by TLC or LC-MS.

    • After the reaction is complete, filter off the catalyst and concentrate the solvent.

    • Purify the final product, 6-aminobenzoxaborole, by recrystallization or column chromatography.

Synthesis of 6-Aminobenzoxaborole Synthesis of 6-Aminobenzoxaborole A 2-methyl-5-nitroaniline B Borylation [Ir] catalyst A->B C Boronate Ester B->C D Cyclization C->D E Nitro-benzoxaborole D->E F Reduction Pd/C, H2 source E->F G 6-Aminobenzoxaborole F->G

Caption: Synthetic scheme for the preparation of 6-aminobenzoxaborole.

Structural Characterization: X-ray Crystallography

Elucidating the three-dimensional structure of a benzoxaborole inhibitor in complex with its target carbonic anhydrase is invaluable for understanding the molecular basis of its activity and for guiding structure-based drug design.

General Workflow:

  • Protein Expression and Purification: Express and purify the target CA isoform to high homogeneity.

  • Crystallization: Screen for crystallization conditions for the CA-inhibitor complex. This typically involves co-crystallization or soaking the inhibitor into pre-formed apo-enzyme crystals.

  • X-ray Diffraction Data Collection: Collect X-ray diffraction data from a high-quality crystal at a synchrotron source.

  • Structure Determination and Refinement: Solve the crystal structure using molecular replacement and refine the model to obtain an accurate representation of the protein-inhibitor complex.

The resulting structure will reveal the precise binding mode of the benzoxaborole, the coordination geometry of the zinc ion, and the key interactions with active site residues. This information is critical for designing next-generation inhibitors with improved potency and selectivity.[13][14]

Data Summary

Benzoxaborole Derivative Target CA Isoform Inhibition Constant (Kᵢ) Reference
6-aminobenzoxaborolehCA IX813 nM[2]
6-carboxybenzoxaborolehCA IX400 nM[2]
Bis-benzoxaborole (2h)hCA IX64 nM[2]
Ureido-benzoxaborolesFungal β-CAs (Can2, CgNce103)Nanomolar range[8]
Triazolyl benzoxaborole (20)hCA VII, hCA IX~30 nM[10]

Conclusion

Benzoxaboroles represent a highly promising and versatile class of carbonic anhydrase inhibitors. Their unique zinc-binding mechanism and the amenability of their scaffold to chemical modification provide a powerful platform for the development of novel therapeutics. The protocols and application notes provided in this guide are intended to equip researchers with the necessary tools to explore the full potential of this exciting new chemotype in the field of carbonic anhydrase research and drug discovery.

References

  • Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Benzoxaboroles: New Potent Inhibitors of the Carbonic Anhydrases of the Pathogenic Bacterium Vibrio cholerae. ACS Medicinal Chemistry Letters. [Link]

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. Journal of Medicinal Chemistry. [Link]

  • Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. ACS Medicinal Chemistry Letters. [Link]

  • Benzoxaborole as a New Chemotype for Carbonic Anhydrase Inhibition. Chemical Communications. [Link]

  • Exploring benzoxaborole derivatives as carbonic anhydrase inhibitors: a structural and computational analysis reveals their conformational variability as a tool to increase enzyme selectivity. PubMed. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]

  • Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. [Link]

  • Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. MDPI. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLOS One. [Link]

  • From X-ray crystallographic structure to intrinsic thermodynamics of protein–ligand binding using carbonic anhydrase isozymes as a model system. International Union of Crystallography. [Link]

  • Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Therapeutic applications of the carbonic anhydrase inhibitors. Dove Press. [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 4-Fluorobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluorobenzo[c]oxaborol-1(3H)-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the compound's limited aqueous solubility. The methodologies described herein are designed for researchers, scientists, and drug development professionals.

Section 1: Foundational Knowledge & FAQs

This section addresses the most common initial questions regarding 4-Fluorobenzo[c]oxaborol-1(3H)-ol and its solubility characteristics.

Q1: What is 4-Fluorobenzo[c]oxaborol-1(3H)-ol, and why is its solubility a concern?

A1: 4-Fluorobenzo[c]oxaborol-1(3H)-ol (CAS No. 174671-88-6) is a heterocyclic organic compound containing a boronic acid cyclic ester, known as a benzoxaborole.[1][2] Like many arylboronic acids and their derivatives, this class of compounds often exhibits poor solubility in aqueous media due to its predominantly lipophilic (hydrophobic) aromatic structure.[3] For a drug to be effective, especially when administered orally or parenterally, it must first dissolve in bodily fluids to be absorbed into the systemic circulation.[4] Poor solubility can lead to low and variable bioavailability, hindering therapeutic efficacy and making consistent dosing a significant challenge.[4][5]

Q2: What are the fundamental physicochemical properties I should be aware of?

A2: Key properties for 4-Fluorobenzo[c]oxaborol-1(3H)-ol are:

  • Molecular Formula: C₇H₆BFO₂[1]

  • Molecular Weight: 151.93 g/mol [1][6]

  • Structure: The molecule contains a planar benzoxaborole ring system. The key functional group influencing solubility is the boronic acid hydroxyl (-B-OH) group. This group is weakly acidic and can be deprotonated under basic conditions.

Q3: What is the primary mechanism that governs the solubility of this compound?

A3: The primary mechanism is the pH-dependent equilibrium of the boronic acid functional group. In acidic to neutral solutions, the compound exists predominantly in its neutral, poorly soluble form. As the pH increases, the hydroxyl group on the boron atom can deprotonate to form a negatively charged boronate anion. This ionized species is significantly more polar and, therefore, more soluble in water.[7][8] Understanding and manipulating this equilibrium is the most direct strategy for improving solubility.

Section 2: Troubleshooting & Strategy Selection

This section provides a guided approach to selecting the appropriate solubility enhancement technique for your specific experimental needs.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for tackling solubility issues with 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

G cluster_0 start Start: Poor Aqueous Solubility Encountered ph_q Is pH modification permissible for the application? start->ph_q cosolvent_q Are organic solvents acceptable (e.g., in vitro assay)? ph_q->cosolvent_q No ph_yes Strategy 1: pH Adjustment ph_q->ph_yes Yes cyclo_q Is a formulation approach with excipients feasible? cosolvent_q->cyclo_q No cosolvent_yes Strategy 2: Co-solvency cosolvent_q->cosolvent_yes Yes cyclo_yes Strategy 3: Cyclodextrin Complexation cyclo_q->cyclo_yes Yes advanced Consider Advanced Methods: (e.g., Solid Dispersions, Nanocrystals) cyclo_q->advanced No

Caption: A workflow to guide strategy selection for solubility enhancement.

Q4: I'm preparing a stock solution for an in vitro cell-based assay. What is the quickest method to try?

A4: For most in vitro applications, using a co-solvent is the most straightforward approach.[9][10] A small amount of a water-miscible organic solvent can significantly increase solubility without substantially impacting many biological assays, provided the final concentration of the co-solvent is kept low (typically ≤1%). Dimethyl sulfoxide (DMSO) is the most common choice.[11]

Q5: My goal is to develop a formulation for in vivo studies. Which method should I prioritize?

A5: For in vivo formulations, pH adjustment and cyclodextrin complexation are generally preferred over co-solvents, which can have toxicity concerns at higher concentrations.[10]

  • pH Adjustment: Creating a buffered solution at a slightly basic pH (e.g., pH 7.4 to 8.5) can significantly increase solubility and is often physiologically compatible.[12]

  • Cyclodextrin Complexation: This technique involves encapsulating the drug molecule within a cyclodextrin, forming a soluble complex.[13][14] This is a powerful method for improving the bioavailability of poorly soluble drugs and is widely used in pharmaceutical formulations.[15]

Q6: I tried dissolving the compound in a buffer, but the solubility is still too low. What's next?

A6: If a single method is insufficient, a combination of approaches can be synergistic. For example, you can dissolve the compound in a solution containing both a cyclodextrin and a buffer at an optimal pH. It's also possible to combine co-solvents with cyclodextrins, as the co-solvent can increase the concentration of the free drug available for complexation.[10]

Section 3: Detailed Protocols & Methodologies

Strategy 1: Solubility Enhancement via pH Adjustment

This protocol leverages the acidic nature of the boronic acid hydroxyl group. By increasing the pH, we shift the equilibrium towards the more soluble anionic boronate form.

Mechanism of pH-Dependent Solubilization

Caption: Equilibrium between the neutral and ionized forms of the oxaborole.

Experimental Protocol: pH-Solubility Profile

  • Prepare Buffers: Prepare a series of buffers (e.g., phosphate, borate) with pH values ranging from 6.0 to 9.0 in 0.5 unit increments.

  • Add Compound: Add an excess amount of 4-Fluorobenzo[c]oxaborol-1(3H)-ol to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure solid material is visible, indicating saturation.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove a known volume of the supernatant without disturbing the pellet. Dilute the supernatant with an appropriate mobile phase or solvent for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or mM) against the corresponding pH value to determine the optimal pH for dissolution.

Data Presentation Example:

pH of BufferSolubility (µg/mL)Fold Increase (vs. pH 6.0)
6.0501.0x
6.5951.9x
7.02104.2x
7.455011.0x
8.0120024.0x
8.5250050.0x
(Note: Data are illustrative and should be determined experimentally.)
Strategy 2: Solubility Enhancement via Co-solvency

This method reduces the polarity of the aqueous solvent system, making it more favorable for the hydrophobic compound to dissolve.[9][10]

Experimental Protocol: Co-solvent Screening

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible co-solvents. Common choices include:

    • Dimethyl sulfoxide (DMSO)[11]

    • Ethanol

    • Propylene glycol (PG)[16]

    • Polyethylene glycol 400 (PEG 400)[16]

  • Prepare Stock Solutions: Prepare a high-concentration stock solution of the compound in 100% of each co-solvent (e.g., 50 mg/mL in DMSO).

  • Prepare Aqueous Systems: Create a series of aqueous solutions (e.g., in water or phosphate-buffered saline) containing varying percentages of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Determine Solubility: Add the compound to each co-solvent/water mixture and determine the saturation solubility as described in the pH adjustment protocol (Steps 2-6).

  • Evaluate: Identify the co-solvent and concentration that provides the desired solubility while minimizing the co-solvent percentage to avoid potential toxicity or off-target effects in the intended application.[9]

Strategy 3: Solubility Enhancement via Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like the benzoxaborole, forming a water-soluble "host-guest" inclusion complex.[17][18]

Mechanism of Cyclodextrin Inclusion

G cluster_0 compound 4-Fluorobenzo[c]oxaborol-1(3H)-ol (Hydrophobic Guest) plus + cd Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) complex Soluble Host-Guest Inclusion Complex cd->complex Encapsulation

Caption: Formation of a soluble inclusion complex with cyclodextrin.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Select Cyclodextrins: Choose suitable cyclodextrins. Modified CDs like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) offer significantly higher aqueous solubility than the parent β-cyclodextrin and are common choices.[11][14]

  • Prepare CD Solutions: Prepare a series of aqueous solutions (in water or a relevant buffer) with increasing concentrations of the selected cyclodextrin (e.g., 0, 10, 20, 50, 100 mM).

  • Determine Solubility: Add an excess of 4-Fluorobenzo[c]oxaborol-1(3H)-ol to each cyclodextrin solution and determine the saturation solubility as described in the pH adjustment protocol (Steps 2-6).

  • Plot Phase Solubility Diagram: Plot the total concentration of the dissolved compound against the concentration of the cyclodextrin.

  • Analyze Diagram:

    • A linear increase (Aₗ-type diagram) suggests the formation of a 1:1 soluble complex.

    • The slope of the line can be used to calculate the stability constant (Kₛ) of the complex, providing insight into the strength of the interaction.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding API.
  • Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
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  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online.
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  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PubMed Central.

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Technical Support Center: 4-Fluorobenzo[c]oxaborol-1(3H)-ol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, also known as Tavaborole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important benzoxaborole scaffold. As a class of compounds, benzoxaboroles are robust cyclic boronic acid derivatives, but their synthesis can present unique challenges that impact yield and purity.[1][2][3] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you navigate common hurdles and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of 4-Fluorobenzo[c]oxaborol-1(3H)-ol is consistently low. Where should I start troubleshooting?

Low overall yield is a common issue that can stem from multiple stages of a multi-step synthesis. A systematic approach is crucial for identifying the bottleneck. We recommend starting with a logical diagnosis workflow.

G Start Low Overall Yield Detected Purity 1. Verify Purity of Starting Materials (Aryl Halide, Boron Source, etc.) Start->Purity Coupling 2. Analyze Cross-Coupling Step (e.g., Suzuki-Miyaura) Purity->Coupling Purity Confirmed Coupling->Coupling Cyclization 3. Analyze Cyclization Step Coupling->Cyclization Yield >85%? Cyclization->Cyclization Purification 4. Evaluate Work-up & Purification Cyclization->Purification Yield >90%? Purification->Purification Success Yield Optimized Purification->Success Minimal Loss?

Caption: General troubleshooting workflow for low yield.

Initial Diagnostic Steps:

  • Starting Material Integrity : Ensure the purity of your initial substrates, such as (2-bromo-5-fluoro-phenyl)-methanol or the corresponding boronic acid precursor. Impurities can poison catalysts or introduce competing side reactions.

  • In-Process Monitoring : Use techniques like TLC, LC-MS, or ¹H NMR on crude reaction aliquots to determine the efficiency of each individual step. Do not wait until the final product isolation to discover a problem. This will tell you if the issue lies in the C-C bond formation (e.g., Suzuki coupling), the final cyclization, or product degradation during work-up.

  • Atmospheric Control : Both the borylation and coupling steps are sensitive to oxygen. Ensure all reactions involving palladium catalysts are performed under a strictly inert atmosphere (Argon or Nitrogen).

Q2: The Suzuki-Miyaura cross-coupling step to form the C-B bond or the biaryl precursor is inefficient. How can I improve the conversion rate?

The Suzuki-Miyaura coupling is a powerful and common method for forming the key C-C bond in many benzoxaborole syntheses.[4][5] However, its success is highly dependent on the fine-tuning of several parameters. Poor conversion is often traced back to suboptimal catalyst, base, or solvent combinations.

Causality: The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronate species, and finally reductive elimination to yield the product and regenerate the catalyst. The base is critical for activating the boronic acid/ester to facilitate the transmetalation step.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-R L2 OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Product Ar-R Transmetal->RedElim ArX Ar-X (Aryl Halide) Boronic R-B(OR)2 + Base

Caption: The Suzuki-Miyaura catalytic cycle.

Troubleshooting & Optimization:

ParameterCommon IssueRecommended SolutionRationale & Reference
Catalyst Low catalyst activity or decomposition.Screen different Pd sources. Pd(PPh₃)₄ is common, but more active catalysts like Pd(dppf)Cl₂ or palladacycle-based catalysts may be superior.Different ligands stabilize the palladium center and influence the rates of oxidative addition and reductive elimination.[6]
Base Incomplete reaction; base is too weak or has poor solubility.Use a stronger or more soluble base. Aqueous Na₂CO₃ is standard, but K₂CO₃, K₃PO₄, or Ba(OH)₂ can be more effective.The base promotes the formation of the more nucleophilic boronate [RB(OH)3]⁻ species, which is essential for efficient transmetalation.[4]
Solvent Poor solubility of reagents; phase transfer issues.Use a biphasic solvent system that dissolves both organic and inorganic reagents. Common choices include Toluene/EtOH/H₂O or DME/H₂O.A solvent system that facilitates interaction between the organic-soluble aryl halide/catalyst and the aqueous-soluble base/boronate is key for high reaction rates.[7]
Boron Source Hydrolysis or degradation of the boronic acid/ester.Use a more stable boronic ester, such as a pinacol ester (B₂pin₂), instead of the free boronic acid. Ensure reagents are dry if using anhydrous conditions.Boronic acids can dehydrate to form unreactive cyclic boroxine trimers. Pinacol esters are more robust.[8]
Temperature Reaction is too slow at room temperature.Gently heat the reaction to 60-80 °C. Monitor for potential product or catalyst degradation at higher temperatures.Most Suzuki couplings require thermal energy to overcome the activation barriers of the catalytic cycle steps.[9]
Q3: The final acid- or base-mediated cyclization to form the benzoxaborole ring is not going to completion. What factors are at play?

The formation of the five-membered benzoxaborole ring is a thermodynamically favorable intramolecular condensation. However, it exists in a dynamic equilibrium with the open-chain 2-(hydroxymethyl)phenylboronic acid form, especially in the presence of water.[10] Pushing this equilibrium towards the closed, cyclic form is key to achieving a high yield.

Causality: The benzoxaborole is a hemiboronic acid. The stability of the cyclic form is driven by the reduction of ring strain upon coordination of a Lewis base (like water or a hydroxyl group) to the Lewis acidic boron center.[11][12] Incomplete cyclization means the equilibrium is not sufficiently shifted towards the product.

Caption: Hydrolytic equilibrium of the benzoxaborole ring.

Troubleshooting & Optimization:

  • Acid Catalyst Selection : While mineral acids like HCl are commonly used, they can sometimes promote degradation.[13] Consider screening organic acids such as acetic acid or trifluoroacetic acid, which can effectively catalyze the cyclization under milder conditions.[13][14]

  • Water Removal : Since the reaction is a dehydration, actively removing water will shift the equilibrium towards the product according to Le Châtelier's principle. If the solvent allows, use a Dean-Stark apparatus for azeotropic removal of water.

  • Solvent Choice : Performing the cyclization in a non-polar, aprotic solvent can favor the less polar cyclic product. If the precursor is soluble, toluene or dichloromethane can be effective.

  • Reaction Time and Temperature : Allow sufficient time for the equilibrium to be established. Monitor the reaction by LC-MS to track the disappearance of the open-chain precursor. Gentle heating can accelerate the process, but avoid excessive temperatures that could lead to decomposition.

Q4: My final product is contaminated with persistent impurities, making purification difficult and lowering the final yield. What are the best purification strategies?

Purification of boronic acids and their derivatives can be challenging due to their unique chemical properties.[15] Common impurities include residual starting materials, palladium catalyst, and boronic acid-derived byproducts like boroxines (anhydride trimers).

Troubleshooting & Optimization:

Purification MethodDescriptionBest For RemovingPotential Issues
Recrystallization Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool, causing the pure product to crystallize.Less polar organic impurities and some starting materials.Finding a suitable solvent system can be challenging. Product may "oil out" instead of crystallizing. Significant material loss is possible.[16]
Acid/Base Extraction Exploiting the Lewis acidity of the boron atom. The benzoxaborole can be extracted into a basic aqueous phase (e.g., dilute NaOH), washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product.Non-acidic organic impurities, residual palladium complexes.The product must be stable to the pH swings. Emulsion formation can complicate separations.
Diethanolamine Adduct Formation Boronic acids react reversibly with diethanolamine to form a stable, crystalline adduct that often precipitates from solution, leaving impurities behind. The free benzoxaborole is recovered by treatment with acid.A wide range of impurities, particularly boroxines and other polar byproducts.The adduct may not precipitate cleanly. The final acid treatment and extraction step can add time and potential for loss.[15]
Silica Gel Chromatography A standard chromatographic technique.Generally not recommended for final purification.Boronic acids are known to stick to silica gel, leading to streaking, decomposition, and very poor recovery.[15] C18 reverse-phase chromatography is a better, but more expensive, alternative.

Recommended Protocol: Purification via Ethanolamine Salt Formation

This method is highly effective for obtaining Tavaborole with high purity.[16]

  • Adduct Formation : Dissolve the crude 4-Fluorobenzo[c]oxaborol-1(3H)-ol in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Precipitation : Add ethanolamine dropwise at room temperature. The ethanolamine salt of Tavaborole should precipitate out of the solution. Stir for 1-2 hours to ensure complete formation.

  • Isolation : Isolate the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Conversion to Pure Product : Suspend the isolated salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the mixture with an acid like HCl until the solid dissolves and the pH is acidic.

  • Extraction : Separate the organic layer, which now contains the pure product. Wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield highly pure 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

References

  • US11091504B2 - Process for the preparation of tavaborole, its novel polymorphic forms and ...
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  • Design, Synthesis, and Antifungal Activity of 3-Substituted-2(5H)-Oxaboroles - PMC - NIH.
  • Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents - NIH.
  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Public
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  • Technical Support Center: Preventing Hydrolysis of Boronic Acid Deriv
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  • Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore - PMC - NIH.
  • 4-Fluorobenzo[c][13][17]oxaborol-1(3H)-ol - BLDpharm.

  • Cyclisation Strategies for the Synthesis of Novel Boron-Containing Heterocyclic Scaffolds.
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Technical Support Center: Overcoming Poor Cell Permeability of 4-Fluorobenzoxaborole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-fluorobenzoxaborole. This document is designed to provide in-depth, practical guidance for overcoming one of the most common challenges encountered with this compound class: poor cell permeability. As a benzoxaborole, 4-fluorobenzoxaborole possesses a unique boron-containing heterocyclic ring, which imparts distinct physicochemical properties and mechanisms of action, but can also present challenges for efficient cellular uptake.[1]

This guide moves beyond simple protocols to explain the underlying scientific principles, helping you to diagnose issues, troubleshoot experiments, and strategically enhance the delivery of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the permeability of 4-fluorobenzoxaborole.

Q1: Why does 4-fluorobenzoxaborole often exhibit poor cell permeability?

A1: The permeability of 4-fluorobenzoxaborole is governed by a balance of factors inherent to its unique structure. Benzoxaboroles, in their neutral, trigonal form, are Lewis acids, a property more pronounced than in corresponding phenylboronic acids.[1] This acidity can lead to interactions at the cell surface that may hinder passive diffusion. Key contributing factors include:

  • Hydrophilicity and Polarity: The presence of the boronic acid moiety (-B(OH)2) and the fluorine atom can create a hydrophilic character that is unfavorable for passive diffusion across the lipophilic cell membrane.

  • Hydrogen Bonding: The hydroxyl groups on the boron atom are strong hydrogen bond donors, which can lead to a high desolvation penalty when the molecule attempts to leave the aqueous extracellular environment and enter the lipid bilayer.

  • Molecular Rigidity and Size: While a small molecule, the rigid fused ring system may not possess the conformational flexibility that sometimes aids passive transport.

  • Potential for Efflux: Like many small molecules, it may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport compounds out of the cell, reducing net intracellular accumulation.[2][3][4]

Q2: What is the difference between passive and active transport, and which is relevant for my compound?

A2: It's crucial to distinguish between these mechanisms:

  • Passive Diffusion: Movement of a compound across the cell membrane driven by its concentration gradient, without the help of a transport protein. This process is favored by compounds that are small, lipophilic, and uncharged. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for isolating and measuring this property.[5][6][7]

  • Active Transport & Efflux: This is a protein-mediated process that requires energy (ATP) to move a compound across the membrane. This can either facilitate uptake (influx) or, more commonly, removal from the cell (efflux). Cell-based assays like the Caco-2 permeability assay are necessary to evaluate these active processes.[5][8]

For 4-fluorobenzoxaborole, initial poor permeability is often due to limitations in passive diffusion. However, if the compound shows much lower permeability in Caco-2 assays compared to PAMPA, it strongly suggests that active efflux is also a significant barrier.[5]

Q3: What are the primary strategies to improve the cellular uptake of 4-fluorobenzoxaborole?

A3: There are three main pillars for enhancing permeability:

  • Chemical Modification (Prodrug Approach): Temporarily masking the polar boronic acid group with a lipophilic moiety can dramatically improve passive diffusion.[9][10][11] This "prodrug" is designed to cross the cell membrane and then be cleaved by intracellular enzymes (e.g., esterases) to release the active 4-fluorobenzoxaborole.

  • Formulation Strategies: Encapsulating the compound in a carrier system can bypass traditional diffusion barriers. Common methods include lipid-based formulations like liposomes or self-emulsifying drug delivery systems (SEDDS), and polymeric nanoparticles.[12][13][14]

  • Experimental Optimization: In an in vitro setting, you can use chemical tools to diagnose transport mechanisms, such as co-incubating with known efflux pump inhibitors to see if permeability increases.[8][15]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve specific experimental problems related to low permeability.

Problem Observed Potential Causes Recommended Solutions & Next Steps
Low apparent permeability (Papp) in PAMPA assay. 1. High Hydrophilicity: The compound has a low LogP value and a high desolvation energy penalty. 2. Poor Solubility: Compound precipitates in the donor well, reducing the effective concentration for diffusion.1. Confirm Physicochemical Properties: If not known, determine the experimental LogP and aqueous solubility. 2. Modify Assay Buffer: For solubility issues, test the effect of adding a small percentage of a co-solvent like DMSO (typically ≤1%) or a solubilizing agent to the buffer.[16] 3. Pursue Prodrug Strategy: This is a strong indicator that chemical modification is needed to increase lipophilicity.[10]
Low Papp in Caco-2 assay, but moderate/high Papp in PAMPA. 1. Active Efflux: The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[8][17]1. Perform Bidirectional Caco-2 Assay: Measure permeability in both directions (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[8][17] 2. Use Efflux Pump Inhibitors: Re-run the Caco-2 assay in the presence of known inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability confirms efflux.[8]
Low intracellular concentration detected via LC-MS/MS after cell incubation. 1. Poor Permeability: The primary issue—the compound is not entering the cell efficiently. 2. Metabolic Instability: The compound is rapidly metabolized by intracellular enzymes. 3. Nonspecific Binding: The compound is adsorbing to the plasticware or binding extensively to proteins in the cell culture medium.1. Systematically Diagnose Permeability: Use the workflow diagram below. Start with PAMPA to assess passive diffusion.[5] 2. Run a Microsomal Stability Assay: Assess the metabolic stability of the compound using liver or intestinal microsomes. 3. Calculate Percent Recovery: In your cell-based assays, measure the final concentration in both donor and acceptor compartments and the cell lysate. A low total recovery (<80%) suggests binding or instability issues.[17]
High variability between experimental replicates. 1. Inconsistent Caco-2 Monolayer Integrity: The tight junctions between cells are not uniformly formed, leading to leaky monolayers.[16][18] 2. Solubility/Precipitation Issues: The compound is falling out of solution inconsistently. 3. Solvent Effects: The concentration of the vehicle (e.g., DMSO) is too high, affecting cell monolayer integrity.[16]1. Monitor TEER: Always measure Trans-Epithelial Electrical Resistance (TEER) before and after the experiment to ensure monolayer integrity. Values should be stable and within the lab's established range.[8] 2. Include Lucifer Yellow Control: Use this fluorescent marker to check for paracellular leakage in every experiment.[8] 3. Validate Solvent Tolerance: Ensure the final DMSO concentration is low (e.g., <0.5-1%) and does not impact TEER values.[16]
Diagnostic Workflow for Permeability Issues

This workflow provides a logical path from initial observation to targeted solution.

G start Start: Low biological activity or low intracellular concentration pampa Step 1: Assess Passive Permeability (PAMPA) start->pampa outcome1 Result: Papp (PAMPA) is LOW pampa->outcome1 Poor Passive Diffusion outcome2 Result: Papp (PAMPA) is HIGH pampa->outcome2 Good Passive Diffusion caco2 Step 2: Assess Net Permeability (Caco-2 Unidirectional Assay) outcome3 Result: Papp (Caco-2) is LOW caco2->outcome3 bidirect Step 3: Investigate Efflux (Caco-2 Bidirectional Assay) outcome4 Result: Efflux Ratio > 2 bidirect->outcome4 outcome5 Result: Efflux Ratio < 2 bidirect->outcome5 solution1 Action: Pursue Prodrug or Formulation Strategies outcome1->solution1 outcome2->caco2 outcome3->bidirect solution2 Action: Efflux is a key problem. Consider structural modifications to avoid transporters or use inhibitors. outcome4->solution2 solution3 Conclusion: Permeability is likely not the primary issue. Investigate target engagement or metabolic stability. outcome5->solution3

Caption: A decision tree for troubleshooting poor permeability.

Overcoming Cellular Barriers: A Conceptual View

The following diagram illustrates how different strategies can overcome the primary barriers to cellular entry.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space compound 4-Fluorobenzoxaborole efflux Efflux Pump (e.g., P-gp) compound->efflux Blocked prodrug Lipophilic Prodrug active_compound Active Compound prodrug->active_compound Crosses Membrane & Cleaved by Esterases nanoparticle Nanoparticle Carrier released_compound Released Compound nanoparticle->released_compound Endocytosis & Drug Release membrane_top membrane_bottom efflux->compound Pumped Out

Caption: Strategies to bypass cell membrane barriers.

Part 3: Detailed Experimental Protocols

Here we provide step-by-step starter protocols for key permeability assays. These should be optimized for your specific laboratory conditions and analytical methods (e.g., LC-MS/MS).

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion only and is a cost-effective, high-throughput primary screen.[7][19]

Objective: To determine the apparent permeability coefficient (Papp) of 4-fluorobenzoxaborole across an artificial lipid membrane.

Materials:

  • PAMPA plate system (e.g., 96-well filter plate as the Donor, and a matching 96-well plate as the Acceptor)

  • Lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)[20]

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate shaker, plate reader or LC-MS/MS for quantification

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate. If solubility is a concern, a surfactant can be included.[6]

  • Coat Filter Plate: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the filter (donor) plate. Allow it to soak for 5 minutes. Do not allow it to dry out.

  • Prepare Donor Solutions: Dilute the 10 mM stock of 4-fluorobenzoxaborole to a final concentration of 10-50 µM in PBS. The final DMSO concentration should be kept low (e.g., <1%). Prepare solutions for high and low permeability control compounds (e.g., testosterone and mannitol, respectively).

  • Add Donor Solutions: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble the PAMPA Sandwich: Place the donor filter plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

  • Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.[20]

  • Sampling & Analysis: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis by a suitable method (e.g., LC-MS/MS).

  • Calculation: Calculate the Papp value using the established formula, which considers the concentrations in donor and acceptor wells, incubation time, and membrane surface area.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is the gold standard for predicting human intestinal absorption, as it accounts for passive diffusion, paracellular transport, and active transport.[16]

Objective: To determine the Papp in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and calculate the efflux ratio (ER).

Materials:

  • Caco-2 cells

  • Transwell® plate inserts (e.g., 24-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, etc.)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5)

  • TEER meter

  • Lucifer Yellow dye solution

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.[8]

  • Monolayer Integrity Check:

    • TEER Measurement: Before the assay, measure the TEER of each well. Only use monolayers with TEER values above your established threshold (e.g., >300 Ω·cm²).[8]

    • Wash the monolayers carefully with pre-warmed transport buffer.

  • A-B Permeability Measurement:

    • Add transport buffer (pH 6.5, simulating the gut lumen) containing the test compound and Lucifer Yellow to the apical (upper) chamber.

    • Add fresh transport buffer (pH 7.4, simulating blood) to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from the basolateral chamber at specified time points. Replace the volume with fresh buffer. Also, take a sample from the apical chamber at the end of the experiment.

  • B-A Permeability Measurement:

    • In a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral chamber (pH 7.4) and sample from the apical chamber (pH 6.5).

  • Analysis:

    • Quantify the concentration of the test compound in all samples via LC-MS/MS.

    • Measure the fluorescence of Lucifer Yellow to confirm monolayer integrity was maintained throughout the experiment. A high passage of Lucifer Yellow indicates a leaky monolayer and invalidates the data for that well.

    • Calculate Papp (A-B) and Papp (B-A).

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for an active efflux transporter.[8][17]

References

  • Mimetas. (n.d.). 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models.
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Technology Networks. (n.d.). PAMPA Permeability Assay.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • MolecularCloud. (2025). Parallel Artificial Membrane Permeability Assay (PAMPA): An Overview.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay.
  • Poulsen, J. B., et al. (n.d.). Prodrug strategies for targeted therapy triggered by reactive oxygen species. PMC - NIH.
  • Zhang, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC - NIH.
  • Al-Rawashdeh, A., et al. (n.d.).
  • Taylor & Francis Online. (n.d.). Full article: Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives.
  • ResearchGate. (n.d.). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives | Request PDF.
  • PubMed. (2014). Liposomal bortezomib nanoparticles via boronic ester prodrug formulation for improved therapeutic efficacy in vivo.
  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Evotec. (n.d.). Caco-2 Permeability Assay.
  • Slideshare. (n.d.). caco-2 cell permeability assay for intestinal absorption.
  • (n.d.).
  • PubMed Central. (n.d.). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • NIH. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ResearchGate. (n.d.). Formulation Approaches to Improve Oral Bioavailability of Drugs.
  • MDPI. (2023). Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs.
  • ACS Publications. (n.d.). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews.
  • PMC - PubMed Central. (n.d.). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors.
  • MDPI. (n.d.). Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers.
  • Frontiers. (n.d.). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps.
  • (n.d.). The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance.
  • ResearchGate. (2023). Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.
  • NIH. (n.d.). Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing.
  • (2025).
  • ResearchGate. (2025). The importance of efflux pumps in bacterial antibiotic resistance.

Sources

Technical Support Center: Troubleshooting Off-Target Effects of 4-Fluorobenzo[c]oxaborol-1(3H)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorobenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during their experiments. As a benzoxaborole, this compound's reactivity is centered on its boron atom, which can form reversible covalent adducts with nucleophilic residues in protein active sites. While this interaction drives on-target activity, it can also lead to unintended binding to other proteins, producing confounding results. This guide provides a framework for identifying, understanding, and mitigating these effects.

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific experimental issues and provides a logical workflow to diagnose and resolve them.

Issue 1: Unexplained Cellular Phenotype or Toxicity

You observe a cellular phenotype (e.g., decreased viability, altered morphology, changes in signaling pathways) that is inconsistent with the known function of your intended target.

Possible Cause: Off-target engagement of 4-Fluorobenzo[c]oxaborol-1(3H)-ol with other cellular proteins. Benzoxaboroles are known to interact with various enzyme classes.[1][2][3]

Troubleshooting Workflow:

G start Start: Unexpected Cellular Phenotype Observed phenotype_validation Validate Phenotype: - Dose-response analysis - Time-course study - Positive/negative controls start->phenotype_validation on_target_validation Confirm On-Target Engagement: - Target knockdown/knockout (siRNA/CRISPR) - Overexpression of target - Use of a structurally distinct inhibitor for the same target phenotype_validation->on_target_validation Phenotype confirmed off_target_hypothesis Hypothesize Off-Target Classes: - Serine Hydrolases (e.g., proteases, esterases) - Carbonic Anhydrases - Other ATP-binding proteins (kinases) on_target_validation->off_target_hypothesis Phenotype persists despite on-target validation biochemical_screening Biochemical Screening: - Screen against panels of serine hydrolases, carbonic anhydrases, or kinases off_target_hypothesis->biochemical_screening Candidate-based approach proteomic_profiling Unbiased Proteomic Profiling: - Cellular Thermal Shift Assay (CETSA) - Chemoproteomic approaches (e.g., ABPP) off_target_hypothesis->proteomic_profiling Unbiased approach inactive_analog Synthesize & Test Inactive Analog: - Replace boron with carbon (lactone) - Should abolish both on- and off-target covalent binding biochemical_screening->inactive_analog proteomic_profiling->inactive_analog conclusion Conclusion: - Identify specific off-target(s) - Correlate off-target binding with phenotype inactive_analog->conclusion Inactive analog fails to produce phenotype

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

Step-by-Step Protocol: Cellular Thermal Shift Assay (CETSA) for Target Identification

CETSA is a powerful method to identify the direct binding targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.

  • Cell Treatment: Treat intact cells with 4-Fluorobenzo[c]oxaborol-1(3H)-ol at the desired concentration and a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation and aggregation.

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-aggregated proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by quantitative mass spectrometry to identify proteins that show a significant thermal shift in the drug-treated samples compared to the vehicle control.

  • Data Analysis: Proteins with increased thermal stability are potential direct binders of the compound.

Issue 2: Inconsistent or Non-specific Results in Biochemical Assays

You are using 4-Fluorobenzo[c]oxaborol-1(3H)-ol in a biochemical assay (e.g., kinase assay, protease assay) and observe inhibition that should not be occurring based on your target's identity.

Possible Cause: Direct interaction with assay components or off-target inhibition of the enzyme being assayed. The oxaborole scaffold can interact with serine hydrolases, which are common in biochemical assays.[1][4]

Troubleshooting Steps:

  • Assay Component Check: Run the assay without the enzyme but with all other components (substrate, ATP, etc.) and your compound to check for direct interference.

  • Use a Boron-Free Control: Synthesize or obtain a lactone analog of the compound where the boron atom is replaced by a carbon. This analog should be inactive as a covalent binder and can help differentiate covalent from non-covalent off-target effects.

  • Vary Assay Conditions: Change the concentration of assay components like ATP (for kinase assays) to see if the inhibition is competitive or non-competitive, which can provide clues about the binding site.

Frequently Asked Questions (FAQs)

Q1: What are the most likely classes of off-targets for 4-Fluorobenzo[c]oxaborol-1(3H)-ol?

A1: Based on the known reactivity of the benzoxaborole scaffold, the most probable off-target classes are enzymes that utilize a nucleophilic serine residue in their catalytic mechanism.[1] These include:

  • Serine Hydrolases: A large and diverse family including proteases (e.g., thrombin, chymotrypsin) and esterases (e.g., acetylcholinesterase).[4][5]

  • β-Lactamases: Enzymes responsible for antibiotic resistance in bacteria.[1][6]

  • Carbonic Anhydrases: Metalloenzymes that can be inhibited by some benzoxaborole derivatives.[6][7]

Q2: How does the fluorine atom in 4-Fluorobenzo[c]oxaborol-1(3H)-ol influence its off-target profile?

A2: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron atom.[8] This can enhance its interaction with nucleophiles, potentially increasing both on-target potency and off-target reactivity. The position of the fluorine atom can also influence the compound's overall electronic properties and how it fits into different binding pockets, thus altering its selectivity profile compared to non-fluorinated analogs.

Q3: My on-target is not a known leucyl-tRNA synthetase (LeuRS) or phosphodiesterase 4 (PDE4). Could I still be seeing off-target effects related to these enzymes?

A3: Yes. Even if your primary research focus is on a different target, unintended inhibition of highly abundant or critical enzymes like LeuRS or PDE4 could lead to secondary cellular effects that confound your results.[6][9] For example, inhibition of LeuRS can disrupt protein synthesis, leading to broad cellular stress responses. Inhibition of PDE4 can alter cAMP signaling, impacting numerous downstream pathways.

Q4: What is the best control compound to use in my experiments to confirm that the observed phenotype is due to a specific on-target or off-target effect?

A4: The ideal control is a structurally similar but inactive analog of 4-Fluorobenzo[c]oxaborol-1(3H)-ol. A lactone analog, where the B-OH group is replaced by a C=O group, is an excellent choice. This modification removes the electrophilic boron center responsible for covalent interactions, while maintaining the overall shape of the molecule. If the phenotype disappears with the lactone analog, it strongly suggests the effect is mediated by a covalent interaction with a protein target.

Q5: How can I quantitatively assess the selectivity of my compound?

A5: A tiered approach is recommended. Start with targeted screening against panels of likely off-target classes (e.g., a serine hydrolase panel or a kinome scan). For promising candidates, unbiased chemoproteomic methods can provide a global view of selectivity.

Quantitative Data Summary: Potential Off-Target Classes

Target ClassKey Residue(s)Interaction MechanismPotential Experimental Impact
Serine Hydrolases Catalytic SerineReversible covalent adduct with boronFalse positives in protease/esterase assays; unexpected cytotoxicity.
Carbonic Anhydrases Zinc-bound water/hydroxideBoron coordination to the active siteAltered pH homeostasis; unexpected physiological effects.
Leucyl-tRNA Synthetase tRNA-ribose diolCovalent trapping of tRNA in the editing siteGeneral disruption of protein synthesis; cytotoxicity.
Phosphodiesterase 4 (PDE4) Bimetal center in active siteBoron chelates the catalytic bimetal ionsModulation of cAMP signaling pathways.

Advanced Experimental Protocols

Protocol: Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)

This method assesses the binding of a compound against a large panel of kinases to determine its selectivity.

  • Compound Submission: Provide 4-Fluorobenzo[c]oxaborol-1(3H)-ol at a specified concentration (typically 1-10 µM) to a commercial vendor offering the service.

  • Competition Binding Assay: The compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR. A reduction in signal indicates that the test compound is competing for the active site.

  • Data Analysis: Results are often presented as a percentage of control or as a selectivity score (S-score), indicating the number of kinases bound with high affinity. This allows for a broad view of kinase off-targets.

G cluster_0 Assay Well Compound Compound Tagged Kinase Tagged Kinase Compound->Tagged Kinase Binds to active site Immobilized Ligand Immobilized Ligand Tagged Kinase->Immobilized Ligand Competes for binding Quantification Quantify via qPCR Immobilized Ligand->Quantification Bound kinase is quantified

Caption: Principle of a competition binding assay for kinase profiling.

Protocol: Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Off-Targets

ABPP uses chemical probes that covalently bind to the active sites of enzyme families to profile their activity in complex proteomes.

  • Proteome Preparation: Prepare cell or tissue lysates.

  • Inhibitor Treatment: Incubate one aliquot of the proteome with 4-Fluorobenzo[c]oxaborol-1(3H)-ol and another with vehicle control.

  • Probe Labeling: Treat both proteomes with a broad-spectrum serine hydrolase probe (e.g., a fluorophosphonate-based probe with a reporter tag). The probe will only label active enzymes whose active sites are not blocked by your inhibitor.

  • Analysis: Use the reporter tag to detect and quantify labeled proteins. A decrease in probe labeling for a specific protein in the inhibitor-treated sample indicates it is a target of your compound.

  • Target Identification: Labeled proteins can be identified by mass spectrometry.

References

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(15), 9184-9226. [Link]

  • Field, M. C., & Horn, D. (2021). Pass the boron: benzoxaboroles as antiparasite drugs. Trends in Parasitology, 37(1), 3-7. [Link]

  • Iordache, A., et al. (2019). Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). Expert Opinion on Therapeutic Patents, 29(6), 445-459. [Link]

  • Field, M. C., et al. (2017). The benzoxaborole, tavaborole, approved by the FDA following development for use against toenail fungal onychomycosis, inhibits fungal LeuRS by the formation of a covalent adduct with AMP. Trends in Parasitology, 33(12), 957-971. [Link]

  • Guttler, S., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Wiglenda, T., et al. (2022). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns – synthesis, characterization and biological evaluation of promising antibacterial agents. RSC Medicinal Chemistry, 13(9), 1100-1110. [Link]

  • Pal, S., et al. (2019). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. ACS Infectious Diseases, 5(10), 1744-1754. [Link]

  • Angeli, A., et al. (2017). Benzoxaboroles as Efficient Inhibitors of the β-Carbonic Anhydrases from Pathogenic Fungi: Activity and Modeling Study. ACS Medicinal Chemistry Letters, 8(11), 1163-1167. [Link]

  • Sanz-Cervera, J. F., et al. (2017). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl). Bioorganic & Medicinal Chemistry Letters, 27(15), 3424-3428. [Link]

  • Adamczyk-Woźniak, A., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic & Medicinal Chemistry, 23(13), 3366-3374. [Link]

  • Lentz, C. S., & Nomura, D. K. (2020). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Biochemistry, 59(30), 2777-2786. [Link]

  • Pharmaffiliates. 4-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol. [Link]

  • Zhou, L., et al. (2020). Chemoproteomic Profiling of a Pharmacophore-Focused Chemical Library. Cell Chemical Biology, 27(6), 725-735.e10. [Link]

  • Crow, M. S., et al. (2014). Interaction of the Serine Hydrolase KIAA1363 with Organophosphorus Agents: Evaluation of Potency and Kinetics. Toxicological Sciences, 142(2), 325-333. [Link]

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Technical Support Center: Purification Strategies for 4-Fluorobenzoxaborole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-fluorobenzoxaborole analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important class of compounds. Here, we combine established scientific principles with field-proven insights to help you navigate the complexities of your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of 4-fluorobenzoxaborole analogs.

Q1: My 4-fluorobenzoxaborole analog is showing poor solubility in common organic solvents. How can I improve this for purification?

A1: Poor solubility can be a significant hurdle. Consider that some bis-benzoxaborole compounds have shown significant solubility in various solvents, which could be a synthetic strategy to improve this property.[1] For purification, you might explore a wider range of solvents. In some cases, the presence of DMSO in crystal lattices of benzoxaboroles indicates its utility as a solvent for crystallization.[1] For chromatography, if solubility in the mobile phase is low, you may need to use a stronger, more polar solvent to load your sample onto the column, or consider a different purification technique altogether.

Q2: I am having difficulty removing a persistent impurity that co-elutes with my product during silica gel chromatography. What are my options?

A2: Co-elution is a common problem. Since 4-fluorobenzoxaborole analogs are fluorinated, leveraging this property can be highly effective. Consider using a stationary phase with alternative selectivity, such as a pentafluorophenyl (PFP) or other fluorinated phase.[2][3][4] These phases can offer different retention mechanisms, such as dipole-dipole and π-π interactions, which can help resolve compounds that are inseparable on standard silica or C18 columns.[4] Additionally, you can explore different solvent systems; sometimes a subtle change in the mobile phase composition can significantly alter selectivity.

Q3: How can I confirm the purity of my final 4-fluorobenzoxaborole analog?

A3: A multi-technique approach is recommended for robust purity assessment. High-Performance Liquid Chromatography (HPLC) is a versatile method for assessing the purity of non-volatile compounds like benzoxaboroles.[5] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique that provides an absolute measure of purity and can detect impurities that may not be visible by other methods.[5][6][7] For volatile impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, potentially after a derivatization step.[5]

Q4: I am struggling with the deprotection of a pinacol boronate ester on my 4-fluorobenzoxaborole analog. What are some effective methods?

A4: While pinacol esters are common and relatively stable protecting groups, their removal can sometimes be challenging.[8] Direct hydrolysis often requires acidic conditions, which might not be compatible with other functional groups in your molecule.[8] Milder, stepwise deprotection methods via a trifluoroborate or aminoborate intermediate can be effective alternatives.[8] Another approach is transesterification with a different diol under specific conditions.

Q5: What are some common sources of impurities in the synthesis of 4-fluorobenzoxaborole analogs?

A5: Impurities can arise from various stages of the synthesis. Common sources include unreacted starting materials, byproducts from side reactions, and residual catalysts (e.g., palladium from cross-coupling reactions).[9] Incomplete reactions or the formation of isomers can also lead to purification challenges. It is also important to consider the stability of the benzoxaborole ring itself under the reaction conditions, as degradation can be a source of impurities.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the purification of 4-fluorobenzoxaborole analogs.

Guide 1: Dealing with Tailing and Poor Peak Shape in Chromatography

Tailing peaks in chromatography can lead to poor resolution and inaccurate quantification. Here’s how to troubleshoot this issue:

Potential Cause & Solution Workflow

G start Poor Peak Shape (Tailing) acidic_nature Acidic Nature of Boronic Acid start->acidic_nature secondary_interactions Secondary Interactions with Silica start->secondary_interactions overloading Column Overloading start->overloading add_acid Add Acetic Acid to Mobile Phase acidic_nature->add_acid Mitigates ionization use_buffered_silica Use Boric Acid-Treated Silica Gel secondary_interactions->use_buffered_silica Reduces silanol interactions reduce_load Reduce Sample Load overloading->reduce_load Ensures ideal chromatographic behavior

Caption: Troubleshooting workflow for poor peak shape.

Detailed Protocol: Preparation of Boric Acid-Treated Silica Gel

It has been reported that silica gel mixed with boric acid can be effective for the purification of boronic acid esters.[8]

  • Preparation: Prepare a 1% (w/v) solution of boric acid in a suitable solvent (e.g., methanol).

  • Slurry: Create a slurry of silica gel in the boric acid solution.

  • Evaporation: Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Activation: Activate the boric acid-treated silica gel by heating at 120°C for at least 4 hours before use.

  • Packing: Pack your column with the prepared silica gel as you normally would.

Guide 2: Removing Palladium Residues from Cross-Coupling Reactions

Palladium catalysts are commonly used in the synthesis of benzoxaborole analogs. Residual palladium can be difficult to remove and may interfere with subsequent steps or biological assays.

Troubleshooting Strategies

StrategyDescriptionWhen to Use
Aqueous Wash Washing the organic layer with a solution of sodium thiosulfate or ammonium chloride can help remove some palladium salts.A good first step during work-up.
Charcoal Treatment Activated charcoal can adsorb palladium residues.When palladium residues are suspected to be finely dispersed.
Specialized Scavengers Thiol-functionalized silica or polymer-based scavengers can be very effective at binding and removing palladium.When other methods fail or for very low-level removal.

Step-by-Step Protocol: Charcoal Treatment

  • Dissolve: Dissolve your crude product in a suitable organic solvent.

  • Add Charcoal: Add a small amount of activated charcoal (typically 1-5% by weight of the crude material).

  • Stir: Stir the mixture at room temperature for 1-2 hours.

  • Filter: Filter the mixture through a pad of celite to remove the charcoal.

  • Rinse: Rinse the celite pad with fresh solvent to ensure complete recovery of your product.

  • Concentrate: Concentrate the filtrate to obtain the purified product.

Guide 3: Crystallization of 4-Fluorobenzoxaborole Analogs

Crystallization can be a powerful purification technique for obtaining highly pure material.

Decision Tree for Crystallization Solvent Selection

G start Initiate Crystallization solubility_test Test Solubility in Various Solvents start->solubility_test single_solvent Good Solubility Hot, Poor Solubility Cold? solubility_test->single_solvent binary_system Soluble in Solvent A, Insoluble in Solvent B? solubility_test->binary_system single_solvent->binary_system No use_single Use Single Solvent Crystallization single_solvent->use_single Yes use_binary Use Binary Solvent System (A/B) binary_system->use_binary Yes no_luck Re-evaluate Solvents or Try Vapor Diffusion binary_system->no_luck No

Caption: Decision process for selecting a crystallization method.

Experimental Protocol: Binary Solvent Crystallization

  • Dissolution: Dissolve the crude 4-fluorobenzoxaborole analog in a minimal amount of a "good" solvent (Solvent A) in which it is highly soluble, with gentle heating if necessary.

  • Addition of Anti-Solvent: Slowly add a "poor" solvent (Solvent B), in which the compound is insoluble, dropwise until the solution becomes slightly turbid.

  • Clarification: If turbidity persists, add a few drops of Solvent A until the solution is clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystal growth.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold Solvent B, and dry under vacuum.

References

  • American Chemical Society. (n.d.). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Publications. Retrieved from [Link]

  • (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Chem-Station International Edition. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A combined experimental-computational study of benzoxaborole crystal structures. CrystEngComm. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. Retrieved from [Link]

  • PubMed Central. (n.d.). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. PMC. Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). Design of N-Benzoxaborole Benzofuran GSK8175 – Optimization of Human PK Inspired by Metabolites of a Failed Clinical HCV Inhibitor. OSTI.gov. Retrieved from [Link]

  • PubMed Central. (2021, September 8). Heteroelement Analogues of Benzoxaborole and Related Ring Expanded Systems. PMC. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Retrieved from [Link]

  • Reddit. (2024, May 16). Purification Troubleshooting. r/Chempros. Retrieved from [Link]

  • ACS Publications. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. Retrieved from [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. Dutscher. Retrieved from [Link]

  • QIAGEN. (n.d.). Troubleshooting Molecular Biology Applications. QIAGEN. Retrieved from [Link]

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how to prevent degradation of 4-Fluorobenzo[c]oxaborol-1(3h)-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 4-Fluorobenzo[c]oxaborol-1(3H)-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This guide offers practical, field-proven insights into preventing degradation and ensuring the stability and integrity of 4-Fluorobenzo[c]oxaborol-1(3H)-ol in your research.

I. Frequently Asked Questions (FAQs) about Stability and Handling

This section addresses the most common questions regarding the stability and handling of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Q1: What is 4-Fluorobenzo[c]oxaborol-1(3H)-ol and why is its stability important?

4-Fluorobenzo[c]oxaborol-1(3H)-ol is a member of the benzoxaborole class of compounds, which are noted for their unique chemical properties and have garnered significant interest as pharmacophores.[1] For example, the related compound Tavaborole (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) is an FDA-approved antifungal agent.[2][3][4] The stability of 4-Fluorobenzo[c]oxaborol-1(3H)-ol is critical for the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of impurities that may have unintended biological effects.

Q2: What are the primary degradation pathways for 4-Fluorobenzo[c]oxaborol-1(3H)-ol?

The two primary degradation pathways for benzoxaboroles like 4-Fluorobenzo[c]oxaborol-1(3H)-ol are hydrolysis and oxidation.

  • Hydrolysis: In aqueous solutions, benzoxaboroles exist in a dynamic equilibrium between their cyclic form (the active form) and an open-ring boronic acid form.[1] While the cyclic form is generally favored, this equilibrium can be influenced by factors such as pH and the solvent system.[1] It's important to note that benzoxaboroles are considered remarkably resistant to the complete hydrolysis of the boron-carbon bond.[5]

  • Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to deboronation, converting the compound into an inactive alcohol and boric acid.[6] This is a significant concern for long-term storage and in experimental conditions where oxidizing agents or reactive oxygen species may be present. The presence of a fluorine atom, an electron-withdrawing group, is expected to slow the rate of oxidation compared to unsubstituted benzoxaboroles.[7][8]

Q3: How should I properly store 4-Fluorobenzo[c]oxaborol-1(3H)-ol?

Proper storage is crucial to prevent degradation. Based on supplier recommendations and the known stability of related compounds, the following conditions are advised:

Storage ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation reactions.[9]
Atmosphere Sealed under an inert atmosphere (e.g., argon or nitrogen)To minimize exposure to oxygen and prevent oxidation.[10]
Moisture In a dry environmentTo limit hydrolysis and the opening of the oxaborole ring.[9][11]
Light Protected from lightWhile not explicitly stated for this specific compound, it is good practice for complex organic molecules.[12]

Q4: Can I dissolve 4-Fluorobenzo[c]oxaborol-1(3H)-ol in aqueous buffers for my experiments?

Yes, benzoxaboroles are known for their relatively good water solubility compared to other boronic acids.[5] However, when preparing solutions, especially for long-term experiments, consider the following:

  • pH: The pKa of the parent benzoxaborole is approximately 7.8.[13] The pH of your buffer will influence the equilibrium between the neutral and anionic forms of the compound, which could affect its interaction with biological targets and its stability.

  • Buffer components: Avoid buffers containing components that could promote degradation. For instance, high concentrations of nucleophiles could potentially interact with the boron center.

  • Fresh Preparation: It is always best to prepare aqueous solutions fresh for each experiment to minimize the risk of degradation over time.

II. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the use of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Issue 1: Inconsistent or lower-than-expected activity in biological assays.
Possible Cause Troubleshooting Steps
Degradation of stock solution 1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution by HPLC or LC-MS to check for the presence of degradation products. 3. Ensure stock solutions are stored at -20°C or -80°C in an appropriate solvent (e.g., DMSO) and protected from light.
Hydrolysis in assay buffer 1. Minimize the pre-incubation time of the compound in the aqueous assay buffer. 2. If possible, perform a time-course experiment to see if the compound's activity decreases over the duration of the assay.
Oxidation during the experiment 1. De-gas aqueous buffers to remove dissolved oxygen. 2. Consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with the assay system, as is done in some topical formulations of benzoxaboroles.[14]
Issue 2: Appearance of unexpected peaks during HPLC or LC-MS analysis.
Possible Cause Troubleshooting Steps
On-column degradation 1. Use a shorter analysis time or a faster gradient to reduce the compound's residence time on the column.[15] 2. Prepare samples in an aprotic diluent (e.g., acetonitrile) to minimize hydrolysis before injection.[15][16]
Hydrolysis in sample vial 1. Analyze samples immediately after preparation. 2. If using an autosampler, ensure it is cooled to prevent degradation while samples are waiting for injection.[15]
Oxidative degradation 1. Ensure solvents are of high purity and free from peroxides. 2. Sparge solvents with an inert gas.

III. Experimental Protocols

This section provides detailed step-by-step methodologies for assessing the stability of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and understand its stability under various stress conditions. This is a common practice in pharmaceutical development.[17]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 4-Fluorobenzo[c]oxaborol-1(3H)-ol in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 6 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 6 hours.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Place a solid sample of the compound in a 60°C oven for 24 hours.
  • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) for 24 hours.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze by a stability-indicating HPLC-UV or LC-MS method to separate the parent compound from any degradation products.
Protocol 2: Stability-Indicating HPLC Method

This method can be used to quantify the amount of 4-Fluorobenzo[c]oxaborol-1(3H)-ol and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the key chemical transformations involved in the degradation of 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

DegradationPathways cluster_main 4-Fluorobenzo[c]oxaborol-1(3H)-ol cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A 4-Fluorobenzo[c]oxaborol-1(3H)-ol (Cyclic Form) B Open-Ring Boronic Acid A->B + H₂O - H₂O C Oxidative Deboronation Products (e.g., 4-Fluoro-2-(hydroxymethyl)phenol) B->C [O]

Caption: Key degradation pathways for 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

V. References

  • Adamczyk-Woźniak, A., et al. (2015). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. ACS Medicinal Chemistry Letters, 6(9), 998-1003. Available at: [Link]

  • Wang, D., et al. (2015). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry, 80(24), 12424-12431. Available at: [Link]

  • Kaur, R., et al. (2021). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. Biotechnology Advances, 51, 107793. Available at: [Link]

  • Dembitsky, V. M., & Al-Quntar, A. A. (2012). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 112(11), 6084-6113. Available at: [Link]

  • Wang, D., et al. (2015). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry, 80(24), 12424-12431. Available at: [Link]

  • Liu, H., et al. (2015). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 112(25), 7689-7694. Available at: [Link]

  • Wang, D., et al. (2015). Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore. The Journal of Organic Chemistry, 80(24), 12424-12431. Available at: [Link]

  • Patil, S., et al. (2022). Formulation and Evaluation of Crisaborole Topical Nanoemulgel for the Treatment of Dermatitis. British Journal of Pharmacy and Life Sciences, 1(1). Available at: [Link]

  • Drugs.com. (n.d.). Tavaborole Monograph for Professionals. Retrieved from [Link]

  • Mussi, V., et al. (2020). In Vitro Skin Retention of Crisaborole after Topical Application. Pharmaceutics, 12(5), 459. Available at: [Link]

  • Whitesell, L., & Lindquist, S. L. (2011). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Available at: [Link]

  • Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies. Journal of the American Academy of Dermatology, 73(1), 62-69. Available at: [Link]

  • Berube, G., Dowlut, M., & Hall, D. G. (2008). Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions: Structure and Selectivity of Complex Formation. Journal of the American Chemical Society, 130(12), 3842-3843. Available at: [Link]

  • U.S. Food and Drug Administration. (2014). NDA 204427 Medical Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Tavaborole. Retrieved from [Link]

  • Markham, A. (2014). Tavaborole: First Global Approval. Drugs, 74(13), 1555-1558. Available at: [Link]

  • Paller, A. S., et al. (2016). Efficacy and safety of crisaborole ointment, a novel, nonsteroidal phosphodiesterase 4 (PDE4) inhibitor for the topical treatment of atopic dermatitis (AD) in children and adults. Journal of the American Academy of Dermatology, 75(3), 494-503.e6. Available at: [Link]

  • DermNet. (n.d.). Crisaborole. Retrieved from [Link]

  • University of Waterloo. (2023). Chemical Storage Fact Sheet. Retrieved from [Link]

  • Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups. Retrieved from [Link]

  • Ye, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 219-225. Available at: [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Accounts of Chemical Research, 50(8), 1835-1844. Available at: [Link]

  • Aleksenko, S. S., & Amelin, V. G. (2010). Analysis of degradation products of chemical warfare agents using capillary electrophoresis. Analyst, 135(6), 1269-1282. Available at: [Link]

  • Ebeid, W. M., et al. (2015). Investigation of the profile and kinetics of degradation of Rivaroxaban using HPLC, TLC-densitometry and LC/MS/MS: Application to pre-formulation studies. Journal of Pharmaceutical and Biomedical Analysis, 107, 342-349. Available at: [Link]

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Technical Support Center: Refining Assay Conditions for Consistent Benzoxaborole Results

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzoxaborole-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this promising class of compounds. Benzoxaboroles have emerged as a valuable pharmacophore due to their unique chemical properties and therapeutic potential.[1] However, their distinct reactivity profile, particularly their capacity for reversible covalent inhibition, requires carefully optimized assay conditions to ensure data is both reproducible and reliable.[2][3]

This resource moves beyond standard protocols to explain the scientific rationale behind experimental choices, empowering you to troubleshoot effectively and generate high-quality, consistent data.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts crucial for working with benzoxaboroles.

Q1: What makes the benzoxaborole scaffold chemically unique for drug discovery? Benzoxaboroles are heterocyclic organoboron compounds. Their defining feature is a boronic acid functional group fused into a five-membered ring system.[4] This strained ring structure significantly increases the Lewis acidity of the boron atom compared to their acyclic phenylboronic acid counterparts.[4][5] This enhanced acidity facilitates the formation of a reversible covalent bond with biological nucleophiles, particularly the hydroxyl groups of serine or threonine residues, or with cis-1,2- and 1,3-diols often found in enzyme active sites or on saccharides.[2][6][7] This unique combination of properties—good aqueous solubility, metabolic stability, and the ability to form reversible covalent adducts—makes them a powerful tool in drug design.[4][8]

Q2: Are benzoxaborole inhibitors typically reversible or irreversible? Benzoxaboroles are predominantly classified as reversible covalent inhibitors .[9][10] Unlike irreversible inhibitors that form a permanent, stable bond with their target, the covalent bond formed by a benzoxaborole exists in an equilibrium between the bound (adduct) and unbound states.[9][10] The stability and kinetics of this equilibrium (the on- and off-rates) are critical determinants of the compound's biological activity and residence time on the target. This reversibility can be a significant advantage, potentially reducing the risk of off-target effects and immunogenicity associated with irreversible covalent drugs.[9]

Q3: What is the most common molecular mechanism for benzoxaborole inhibitors? The primary mechanism of action for many biologically active benzoxaboroles is the inhibition of enzyme function through the formation of a covalent adduct at the active site.[5] For example, the antifungal drug Tavaborole (AN2690) functions by inhibiting leucyl-tRNA synthetase (LeuRS) after forming an adduct with a key diol in the enzyme's editing site.[5] More recently, anticancer benzoxaboroles have been shown to directly inhibit Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease, by binding to its active site.[11] The core principle involves the Lewis acidic boron atom being attacked by a nucleophilic group on the target protein, leading to a tetrahedral boronate species that disrupts normal catalytic activity.

Q4: What are the primary challenges when developing biochemical assays for this compound class? Researchers may encounter several common hurdles:

  • Inconsistent Potency (IC50) Values: Often linked to time-dependent inhibition, compound solubility, or stability issues.

  • Poor Aqueous Solubility: Like many small molecules, benzoxaboroles can have limited solubility in physiological buffers, leading to precipitation and inaccurate results.[8][12]

  • Confirming the Covalent Mechanism: Specific experiments are required to prove that inhibition is due to a covalent interaction rather than non-covalent binding.[9][13]

  • Distinguishing True Hits from False Positives: Their reactive nature can sometimes lead to non-specific interactions or assay artifacts.[14][15]

Troubleshooting Guide: From Inconsistency to Insight

This section provides in-depth solutions to specific experimental problems.

Problem 1: Inconsistent IC50 Values and High Assay Variability

Q: My IC50 values for a specific benzoxaborole compound are highly variable between assay plates and experimental days. What is the root cause?

A: High variability is a common but solvable issue, typically stemming from the covalent nature of the inhibitor or its physicochemical properties. The four most likely causes are time-dependent inhibition, compound precipitation, compound instability, or standard reagent failure.

The key is to systematically investigate each possibility. The following workflow provides a logical path to diagnose and solve the issue.

Start Start: Inconsistent IC50 Data Check_Time Run Time-Course Experiment (Vary Pre-incubation Time) Start->Check_Time Time_Dependent Is Inhibition Time-Dependent? Check_Time->Time_Dependent Standardize_Time Fix and Standardize Pre-incubation Time Time_Dependent->Standardize_Time Yes Check_Solubility Assess Solubility: 1. Visual Inspection (Precipitate) 2. Dynamic Light Scattering (DLS) Time_Dependent->Check_Solubility No Standardize_Time->Check_Solubility Resolved Problem Resolved Standardize_Time->Resolved Is_Soluble Is Compound Soluble at Assay Concentration? Check_Solubility->Is_Soluble Optimize_Solubility Optimize Formulation: - Lower [DMSO] - Add Excipients - Adjust Buffer pH Is_Soluble->Optimize_Solubility No Check_Stability Assess Compound Stability in Assay Buffer (LC-MS) Is_Soluble->Check_Stability Yes Optimize_Solubility->Check_Solubility Is_Stable Is Compound Stable? Check_Stability->Is_Stable Reformulate Reformulate Buffer or Use Fresh Compound Stocks Is_Stable->Reformulate No Check_Reagents Troubleshoot General Assay (Enzyme, Substrate, Controls) Is_Stable->Check_Reagents Yes Reformulate->Check_Stability Check_Reagents->Resolved

Caption: Troubleshooting workflow for inconsistent IC50 values.

Causality and Corrective Actions:
  • Time-Dependent Inhibition: Because benzoxaboroles form a covalent bond, the level of inhibition is often dependent on the pre-incubation time of the compound with the enzyme before initiating the reaction.[13][16] If this time varies, your IC50 values will shift.

    • Corrective Action: Perform a time-dependency experiment where the enzyme and inhibitor are pre-incubated for different durations (e.g., 0, 15, 30, 60 minutes) before substrate addition. This will reveal the time required to reach equilibrium. All subsequent experiments must use a fixed, standardized pre-incubation time.

  • Compound Solubility: Benzoxaboroles can have poor aqueous solubility.[12] If your compound precipitates out of solution at the tested concentrations, the effective concentration is lower than the nominal concentration, leading to artificially high and variable IC50 values.

    • Corrective Action: First, visually inspect your highest concentration wells for precipitate. For a more rigorous analysis, use techniques like Dynamic Light Scattering (DLS) to detect sub-visible aggregation. If solubility is an issue, optimize your assay buffer using the parameters in the table below.

ParameterRecommendationRationale
Co-Solvent (DMSO) Keep final concentration ≤0.5%.High concentrations of DMSO can affect enzyme activity and compound solubility characteristics.
Buffer pH Test a range (e.g., 6.5 - 8.0).The Lewis acidity and ionization state of benzoxaboroles are pH-dependent, which can influence both solubility and target engagement.[5][7]
Excipients Consider 0.01% Tween-20 or Pluronic F-127.Non-denaturing detergents can help maintain compound solubility and prevent aggregation.
Stock Solutions Prepare high-concentration stocks in 100% DMSO; perform serial dilutions in DMSO before final dilution in buffer.This minimizes the time the compound spends in intermediate aqueous concentrations where it might precipitate (the "zone of insolubility").
  • Compound Stability: While generally robust, the benzoxaborole ring can be susceptible to hydrolysis under certain aqueous conditions, though studies show a strong preference for the closed, cyclic form.[4][17] Degradation of your stock over time will lead to a loss of potency.

    • Corrective Action: Assess the stability of your benzoxaborole in the final assay buffer over the course of an experiment by incubating it for various times and analyzing the sample by LC-MS. If degradation is observed, prepare fresh compound stocks for each experiment and minimize the time the compound spends in aqueous buffer before use.

  • General Assay Failure: Do not overlook standard sources of error.[18]

    • Corrective Action: Verify the activity of your enzyme and the integrity of your substrate. Ensure positive and negative controls are behaving as expected.[18] If all controls fail, the issue is likely with a common reagent like the master mix or buffer.[18]

Problem 2: Verifying the Reversible Covalent Mechanism

Q: My kinetic data suggests covalent inhibition, but how can I definitively prove a reversible covalent mechanism of action?

A: This is a critical validation step. The gold-standard experiment to confirm reversible covalent inhibition is the "jump dilution" or IC50 shift assay .[13][14] This experiment directly assesses the recovery of enzyme activity after diluting a pre-formed enzyme-inhibitor complex, which is a hallmark of a reversible interaction.

cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Dilution cluster_2 Step 3: Monitor Activity cluster_3 Step 4: Interpretation Incubate Incubate Enzyme (E) + High Concentration of Inhibitor (I) EI_Complex Formation of E-I Complex Incubate->EI_Complex Time to reach equilibrium Dilute Rapid, Large-Volume Dilution (e.g., 100-fold) into Assay Buffer EI_Complex->Dilute Monitor Add Substrate and Monitor Enzyme Activity Over Time Dilute->Monitor Result Does Enzyme Activity Recover? Monitor->Result Reversible Yes -> Reversible Covalent (k_off is measurable) Result->Reversible Irreversible No -> Irreversible or Very Slow Off-Rate Result->Irreversible

Caption: Workflow for a jump dilution experiment.

Experimental Protocol: Jump Dilution Assay
  • Pre-incubation: Incubate the target enzyme with a high concentration of the benzoxaborole inhibitor (e.g., 10-20x the IC50) in a small volume for a standardized time to allow the E-I complex to form.

  • Control Sample: In parallel, incubate the enzyme with vehicle (e.g., DMSO) under the same conditions.

  • Dilution: Rapidly dilute both the E-I complex sample and the control sample 100-fold or more into pre-warmed assay buffer containing the substrate. The dilution factor should be large enough to lower the free inhibitor concentration to well below its IC50.

  • Measurement: Immediately measure enzyme activity in both samples over time using a kinetic read mode.

  • Analysis: If the inhibitor is reversible, the E-I complex will begin to dissociate to re-establish equilibrium at the new, lower concentration. This will manifest as a time-dependent recovery of enzyme activity in the inhibited sample relative to the control. The rate of recovery is governed by the inhibitor's dissociation rate constant (k_off). If the inhibition is irreversible, no significant activity will be recovered.

Problem 3: Failure to Detect Protein-Inhibitor Adduct by Mass Spectrometry

Q: Kinetic assays strongly suggest my benzoxaborole is a covalent inhibitor, but I cannot detect the expected mass shift of the protein-inhibitor adduct via LC-MS. What's going wrong?

A: This is a frequent and frustrating challenge. The inability to detect the adduct by mass spectrometry (MS) does not disprove a covalent mechanism. The issue often lies with the inherent instability of the reversible covalent bond under typical MS ionization conditions.

Potential Causes and Solutions:
  • Adduct Instability during Ionization: The energy applied during electrospray ionization (ESI) can be sufficient to break the relatively labile B-O or B-N bond of the reversible adduct, causing it to dissociate back to the unmodified protein and free inhibitor.[15]

    • Solution: Try using softer ionization techniques if available. More practically, focus on optimizing ESI conditions (e.g., lower cone voltage) to minimize in-source fragmentation.

  • Unfavorable Adduct Formation in MS Conditions: The equilibrium that favors the adduct in your aqueous assay buffer may shift away from the adduct in the organic solvents and altered pH of the LC mobile phase or within the gas phase of the mass spectrometer.[19][20]

    • Solution: Attempt to "trap" the adduct. If the adduct forms with a serine, for example, you can try a "reduction trapping" approach. After forming the E-I complex, add a mild reducing agent like sodium cyanoborohydride. This can sometimes reduce the bond to a more stable, irreversible linkage that is more likely to survive MS analysis.

  • Derivatization to Enhance Detection: A key expert technique is to use derivatization to create a more stable and readily detectable version of the benzoxaborole.

    • Solution: Derivatize the benzoxaborole with a diol like pinanediol .[21] This reaction forms a more stable, negatively charged cyclic ester that is less prone to hydrolysis and can significantly enhance the signal in negative ion mode ESI-MS. This approach is typically used for quantifying the benzoxaborole itself but highlights the principle of stabilizing the boron center.[21] While not for direct protein adduct detection, it underscores the chemical strategies available.

  • Confirmation by Alternative Methods: If direct detection of the adduct remains elusive, rely on a combination of orthogonal evidence to build a strong case for covalent modification.

    • Solution:

      • Robust Kinetic Data: Detailed progress curve analysis to determine kinetic constants like kinact/KI provides strong evidence.[13]

      • Jump Dilution: A positive result in a jump dilution assay is compelling evidence for a reversible covalent mechanism.[9]

      • Structural Data: If possible, obtaining a crystal structure of the protein-inhibitor complex provides the ultimate proof of covalent bond formation.

References

  • BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. Retrieved from BioAscent website: [Link]

  • Mons, E., Roet, S., Kim, R. Q., & Mulder, M. P. C. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]

  • Smits, M., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. Frontiers in Chemistry. [Link]

  • Domainex. (n.d.). Reversible Covalent Inhibitor Binding Assay. Retrieved from Domainex website: [Link]

  • AXXAM. (n.d.). Investigation of MOA of next generation covalent inhibitors. Retrieved from AXXAM website: [Link]

  • Johnson, D. S., et al. (2023). Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action. ACS Chemical Biology. [Link]

  • Wang, Y., et al. (2023). Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. Molecules, 28(23), 7839. [Link]

  • Anacor Pharmaceuticals. (n.d.). Enhanced lC-ESI-MS/MS Detection of the Benzoxaborole AN2718 by Derivatization with (+) Pinanediol. ResearchGate. [Link]

  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(1), 19-83. [Link]

  • Lampard, E. V., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 7(3), 266-268. [Link]

  • Oncodesign Services. (n.d.). Covalent drugs and the potential of benzoxaboroles. Retrieved from Oncodesign Services website: [Link]

  • Parsy, C. (n.d.). Recent trends in drug discovery of covalent binders: can we move beyond cysteine?. Oncodesign Services. [Link]

  • Mlynarski, S. N. (2014). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]

  • Baldassari, F., et al. (2016). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Organic Letters, 18(15), 3742–3745. [Link]

  • Lampard, E. V., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ChemistryOpen, 7(3), 266-268. [Link]

  • Ji, Y., et al. (2019). Examination of the Reactivity of Benzoxaboroles and Related Compounds with a cis-Diol. The Journal of Organic Chemistry, 84(15), 9631–9638. [Link]

  • Lampard, E. V., et al. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. ResearchGate. [Link]

  • Dąbrowski, M., et al. (2013). Solubility of benzoxaborole (2) in water. Method A, method B. ResearchGate. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from ResearchGate: [Link]

  • Cunniff, J. B., & Vouros, P. (1995). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. Journal of the American Society for Mass Spectrometry, 6(1), 437-447. [Link]

  • University of Bath. (2018). Dye Displacement Assay for Saccharides using Benzoxaborole Hydrogels. University of Bath's research portal. [Link]

  • Genin, E., et al. (2018). Bis-benzoxaboroles: Design, Synthesis, and Biological Evaluation as Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6628–6636. [Link]

  • Miller, J. F., et al. (2018). Design of N-Benzoxaborole Benzofuran GSK8175—Optimization of Human Pharmacokinetics Inspired by Metabolites of a Failed Clinical HCV Inhibitor. Journal of Medicinal Chemistry, 61(22), 10103–10123. [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments. ResearchGate. [Link]

  • Tomsho, J. W., & Benkovic, S. J. (2014). The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments. Bioorganic & Medicinal Chemistry, 22(15), 3891-3899. [Link]

  • Zhang, Y. K., et al. (2017). Benzoxaborole Antimalarial Agents. Part 5. Lead Optimization of Novel Amide Pyrazinyloxy Benzoxaboroles and Identification of a Preclinical Candidate. Journal of Medicinal Chemistry, 60(13), 5513-5544. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from ACD/Labs website: [Link]

  • Sonawane, M., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature Communications, 15(1), 585. [Link]

  • Periat, A., et al. (2019). Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples. Journal of Chromatography A, 1600, 174-182. [Link]

  • MB-About. (n.d.). Assay Troubleshooting. Retrieved from MB-About website: [Link]

  • D'Este, M., et al. (2015). Formulation of benzoxaborole drugs in PLLA: from materials preparation to in vitro release kinetics and cellular assays. Journal of Materials Chemistry B, 3(44), 8663-8674. [Link]

  • Sun, M. K., & Alkon, D. L. (2014). Adduct formation in liquid chromatography-triple quadrupole mass spectrometric measurement of bryostatin 1. Journal of Chromatography B, 944, 17-23. [Link]

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Technical Support Center: Optimizing 4-Fluorobenzoxaborole Formulation for In Vivo Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-fluorobenzoxaborole formulation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating this promising, yet challenging, compound for in vivo studies. Here, we move beyond simple protocols to explain the underlying principles of formulation science, empowering you to troubleshoot effectively and optimize your delivery strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common starting points for researchers new to 4-fluorobenzoxaborole.

Q1: What are the main challenges in formulating 4-fluorobenzoxaborole for in vivo delivery?

The primary challenge is its poor aqueous solubility, which is a common issue for over 70% of new chemical entities in development pipelines.[1] This characteristic can severely limit oral bioavailability and complicate the development of parenteral dosage forms.[2] Specifically, 4-fluorobenzoxaborole's relatively rigid, planar structure and crystalline nature contribute to its low solubility in water. A secondary challenge is ensuring the stability of the benzoxaborole ring, which can be susceptible to hydrolysis under certain pH conditions, although it is generally more resistant to hydrolysis than corresponding phenylboronic acids.[3][4]

Q2: What is the mechanism of action for benzoxaboroles like 4-fluorobenzoxaborole?

Benzoxaboroles act as Lewis acids, a key feature of their physicochemical properties.[4] This allows the boron atom to form a stable, tetrahedral anionic species by accepting an electron-rich nucleophile, such as the hydroxyl group (OH⁻).[4] This ability to form covalent bonds with biological targets is central to their therapeutic effect. For example, the approved benzoxaborole drug AN2690 (tavaborole) inhibits fungal leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in fungi.[4] This targeted inhibition is a hallmark of the benzoxaborole class.

Q3: Which initial formulation strategies should I consider for a new 4-fluorobenzoxaborole analog?

For a compound with low solubility, the goal is to enhance its dissolution rate and apparent solubility.[5] Based on the Biopharmaceutics Classification System (BCS), such compounds are often Class II (low solubility, high permeability).[1] Therefore, initial strategies should focus on:

  • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can enhance the dissolution rate as described by the Noyes-Whitney equation.[1][5]

  • Solubilization using Co-solvents and Surfactants: Creating simple solutions with biocompatible solvents (e.g., PEG 400, propylene glycol) and surfactants (e.g., Polysorbate 80, Solutol HS-15) is often the fastest approach for early preclinical studies.[5][6]

  • Complexation with Cyclodextrins: Cyclodextrins are cage-like molecules that can encapsulate hydrophobic drugs, forming inclusion complexes with enhanced aqueous solubility.[1][2] This is a well-established method for improving the formulation of poorly soluble compounds.[2]

Q4: How do I choose between a topical, oral, or parenteral formulation?

The choice of administration route depends on the therapeutic target, the drug's physicochemical properties, and the desired pharmacokinetic profile.

  • Topical: Ideal for localized skin conditions, as demonstrated by the clinically approved benzoxaborole, crisaborole, used for atopic dermatitis.[7][8] Topical formulations minimize systemic exposure and potential side effects. Common excipients include emollients, thickeners like Carbopol® polymers, and permeation enhancers.[6][9]

  • Oral: Preferred for systemic targets due to patient convenience. However, this route is challenging for poorly soluble drugs and may require advanced formulations like amorphous solid dispersions or self-emulsifying drug delivery systems (SMEDDS) to achieve adequate bioavailability.[2]

  • Parenteral (e.g., intravenous): Provides 100% bioavailability and is used when rapid onset of action is required or when oral absorption is negligible. This requires the drug to be fully solubilized in a physiologically compatible vehicle.

Section 2: Troubleshooting and Optimization Guides

This section provides in-depth, step-by-step guidance for overcoming specific experimental hurdles.

Guide 1: Issue - Drug Precipitation in Aqueous Vehicle After Dilution

A common problem is the precipitation of the 4-fluorobenzoxaborole out of an organic stock solution when it is diluted into an aqueous buffer or dosing vehicle for in vivo studies.

Causality Analysis

This occurs because the aqueous vehicle acts as an "anti-solvent." The drug is soluble in the initial organic solvent (e.g., DMSO), but when this solution is diluted into an aqueous environment, the solvent polarity changes drastically, causing the poorly soluble drug to crash out of the solution.

Workflow for Troubleshooting Precipitation

G cluster_0 Troubleshooting Workflow: Drug Precipitation A Problem: Drug Precipitates in Aqueous Dosing Vehicle B Step 1: Re-evaluate Vehicle Composition Is a simple co-solvent system sufficient? A->B C Option A: Increase Surfactant Concentration (e.g., Tween 80, Cremophor EL) B->C If micellar solubilization is a viable mechanism D Option B: Add a Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B->D If complexation is desired for solubility enhancement E Option C: pH Modification (if drug has ionizable groups) B->E If pH can increase ionization & solubility F Step 2: QC Check Measure particle size (DLS) & visually inspect for clarity C->F D->F E->F G Step 3: Assess Stability Incubate at RT and 37°C. Monitor for 4-24 hours. F->G H Success: Formulation is stable. Proceed to in vivo study. G->H Stable I Failure: Precipitation persists. Consider advanced formulation. G->I Unstable J Advanced Strategy: Lipid-Based Formulation (e.g., SMEDDS) or Amorphous Solid Dispersion I->J

Caption: Decision workflow for addressing drug precipitation.

Detailed Protocol: Preparing a Cyclodextrin-Based Formulation

This protocol describes the use of Hydroxypropyl-beta-cyclodextrin (HP-β-CD) to enhance solubility.

Objective: To prepare a 1 mg/mL solution of 4-fluorobenzoxaborole in a 20% (w/v) HP-β-CD aqueous vehicle.

Materials:

  • 4-fluorobenzoxaborole powder

  • Hydroxypropyl-beta-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection (WFI)

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare the Vehicle: Weigh the required amount of HP-β-CD and dissolve it in 80% of the final volume of WFI in a sterile container. For a 10 mL final volume, dissolve 2 g of HP-β-CD in 8 mL of WFI. Stir until the solution is clear.

  • Add the API: Weigh 10 mg of 4-fluorobenzoxaborole and add it slowly to the stirring cyclodextrin solution.

  • Facilitate Complexation: Allow the mixture to stir at room temperature for at least 4-6 hours, or overnight if necessary, to ensure maximum complex formation. The solution should become clear. Gentle warming (to 37-40°C) can sometimes accelerate this process, but monitor for any signs of degradation.

  • Finalize Volume and Filter: Add WFI to reach the final volume of 10 mL. Once the drug is fully dissolved and the solution is clear, perform sterile filtration using a 0.22 µm filter.

  • Self-Validation (QC):

    • Visual Inspection: The final solution should be clear and free of visible particulates.

    • pH Measurement: Record the pH of the final formulation.

    • (Optional) Particle Size Analysis: Use Dynamic Light Scattering (DLS) to confirm the absence of nanoparticles or aggregates. The result should show a baseline reading with no significant particle populations.

Guide 2: Issue - Low or Variable Oral Bioavailability

After successfully formulating a solution, in vivo pharmacokinetic (PK) studies may reveal low or highly variable oral bioavailability.

Causality Analysis

Low oral bioavailability for a BCS Class II compound is typically limited by its dissolution rate in the gastrointestinal (GI) tract. Even if the drug is dosed as a solution, it can precipitate in the stomach's acidic environment or upon mixing with GI fluids. Variability often arises from differences in GI transit time, food effects, and individual physiological differences. Advanced formulation strategies are needed to maintain the drug in a solubilized or supersaturated state in situ.[1][5]

Comparative Formulation Strategies for Oral Delivery
Formulation StrategyMechanism of ActionKey ExcipientsTypical Drug LoadingAdvantagesDisadvantages
Nanosuspension Increases surface area for faster dissolution.Stabilizers (e.g., Poloxamer 188, HPMC)5-20%High drug loading, bypasses carrier side effects.Requires specialized equipment (homogenizer, mill); potential for particle aggregation.[10]
Amorphous Solid Dispersion (ASD) Drug is molecularly dispersed in a polymer matrix, eliminating crystalline lattice energy.[2][10]Polymers (e.g., PVP, HPMC-AS)[2]10-50%Can achieve supersaturation; established manufacturing processes (spray drying, hot melt extrusion).[2]Potential for recrystallization during storage; polymer selection is critical.[2]
Self-Emulsifying Drug Delivery System (SMEDDS) Lipid-based formulation that spontaneously forms a fine oil-in-water emulsion in the GI tract, keeping the drug solubilized.Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-solvents (e.g., Transcutol HP)5-30%Enhances lymphatic uptake, can protect drug from degradation.[5]Lower drug loading compared to ASDs; potential for GI side effects from surfactants.
Detailed Protocol: Screening for a SMEDDS Formulation

Objective: To identify a suitable ratio of oil, surfactant, and co-solvent that can solubilize 4-fluorobenzoxaborole and form a stable microemulsion upon dilution.

Procedure:

  • Solubility Screening: Determine the solubility of 4-fluorobenzoxaborole in various oils, surfactants, and co-solvents (e.g., >10 mg/mL is a good starting point).

  • Construct a Ternary Phase Diagram:

    • Select the best-performing oil, surfactant, and co-solvent based on solubility data.

    • Prepare mixtures of surfactant and co-solvent (Smix) at different ratios (e.g., 1:1, 2:1, 1:2).

    • For each Smix ratio, titrate the oil with the Smix in various proportions (from 9:1 to 1:9).

    • For each mixture, add a small amount of water (e.g., 100 µL to 1 g of mixture) and observe the emulsification process. Grade the performance (e.g., clear/bluish-white emulsion, rapid formation).

    • Plot the results on a ternary diagram to identify the region that forms stable emulsions.

  • Drug Loading and Characterization:

    • Select the optimal ratio of excipients from the phase diagram.

    • Dissolve the maximum possible amount of 4-fluorobenzoxaborole into this mixture.

    • Self-Validation (QC):

      • Emulsification Time: Dilute 1 part of the drug-loaded SMEDDS into 100 parts of water with gentle stirring. It should emulsify in under 1 minute.

      • Droplet Size Analysis: Measure the droplet size of the resulting emulsion using DLS. A size below 200 nm is generally desirable.

      • Thermodynamic Stability: Subject the SMEDDS to heating/cooling cycles and centrifugation to ensure no phase separation or drug precipitation occurs.

Guide 3: Issue - Quantifying 4-Fluorobenzoxaborole in Biological Matrices

Accurate bioanalysis is critical for pharmacokinetic and pharmacodynamic studies. The unique properties of 4-fluorobenzoxaborole can present challenges for sample preparation and detection.

Causality Analysis

Biological matrices like plasma, serum, and urine are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with analysis.[11] This "matrix effect" can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.[11] Furthermore, the boron atom can interact with glassware and certain plastics, leading to recovery issues.

Protocol: LC-MS/MS Method Development for Plasma Samples

Objective: To develop a robust method for quantifying 4-fluorobenzoxaborole in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma in a polypropylene microcentrifuge tube, add 150 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the drug or a structurally similar compound).

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

  • Chromatography:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a gradient that provides a sharp, symmetrical peak for the analyte, well-separated from the solvent front and any major matrix components.

  • Mass Spectrometry (MS/MS):

    • Use electrospray ionization (ESI) in either positive or negative mode (this must be empirically determined).

    • Optimize the parent ion (Q1) and fragment ions (Q3) for both the analyte and the internal standard using direct infusion. This creates the Multiple Reaction Monitoring (MRM) transitions.

  • Self-Validation (Method Qualification):

    • Calibration Curve: Prepare a standard curve by spiking known concentrations of the drug into blank plasma and processing as described above. The curve should be linear with an R² > 0.99.

    • Matrix Effect Assessment: Compare the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution. This helps quantify the degree of ion suppression or enhancement.[11]

    • Recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample to determine the efficiency of the extraction process.

    • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure the method is reliable.

By systematically addressing these common challenges with a deep understanding of the underlying scientific principles, researchers can significantly accelerate the development of effective in vivo formulations for 4-fluorobenzoxaborole and its analogs.

References

  • Di Vaira, M., Bazzicalupi, C., Orioli, P., Messori, L., & Bencini, A. (n.d.). Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. National Center for Biotechnology Information. Retrieved from [Link]

  • (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Retrieved from [Link]

  • Adamczyk-Woźniak, A., Błaziak, K., & Sporzyński, A. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical Reviews, 119(7), 4547-4599. Retrieved from [Link]

  • Robbins, D. W. (2015). Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. Retrieved from [Link]

  • Michael, I. (2025, July 10). Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Retrieved from [Link]

  • Lindley, A. A., & E. M., G. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(3), 999. Retrieved from [Link]

  • Calvo-Garrido, C., et al. (2014). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 88, 332-353. Retrieved from [Link]

  • Al-Tannak, N. F., & Bagal, U. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]

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Technical Support Center: Investigating Benzoxaborole Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals investigating resistance mechanisms to benzoxaborole-based compounds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during experimental workflows. Our approach is to not only provide protocols but to also explain the underlying scientific principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address common questions and issues that researchers encounter when working with benzoxaborole resistance.

Q1: My organism of interest is showing a significant increase in the Minimum Inhibitory Concentration (MIC) for a benzoxaborole compound. What are the most likely resistance mechanisms?

A1: An increase in the MIC is the primary indicator of resistance. For benzoxaboroles, the most commonly observed resistance mechanisms are target-based. These primarily include:

  • Mutations in Leucyl-tRNA Synthetase (LeuRS): This is a well-established mechanism of resistance to antifungal benzoxaboroles like tavaborole (AN2690).[1][2] The benzoxaborole molecule typically binds to the editing site of LeuRS, trapping tRNA and halting protein synthesis.[1][2] Resistance mutations often occur in or near this editing site, preventing the drug from binding effectively.[1]

  • Mutations in Cleavage and Polyadenylation Specificity Factor 3 (CPSF3): This endonuclease is the target of certain trypanocidal and anticancer benzoxaboroles.[3][4][5] Mutations within the active site of CPSF3 can reduce the binding affinity of the benzoxaborole, leading to resistance.[3][4]

While less common for this class of compounds, it is also prudent to consider non-target-based mechanisms:

  • Increased Efflux Pump Activity: Overexpression of multidrug efflux pumps can reduce the intracellular concentration of the benzoxaborole, thereby increasing the MIC.[6]

  • Metabolic Inactivation: The organism may develop enzymatic pathways that modify and inactivate the benzoxaborole compound.[7]

Q2: I've sequenced the LeuRS gene in my resistant fungal isolate, but I'm not seeing any mutations in the canonical editing site. Does this rule out target-based resistance?

A2: Not necessarily. While mutations directly in the editing site are common, resistance-conferring mutations have also been identified in regions outside of the active site.[1][8] These mutations can allosterically alter the conformation of the editing site, reducing drug binding or affecting the enzyme's catalytic activity in a way that confers resistance.[1][8] Therefore, it is crucial to sequence the entire gene and compare it to the wild-type sequence.

Q3: How can I determine if efflux pumps are responsible for the observed benzoxaborole resistance in my bacterial or fungal strain?

A3: A straightforward method is to perform MIC testing in the presence and absence of a known efflux pump inhibitor (EPI). If the MIC of the benzoxaborole decreases significantly in the presence of the EPI, it strongly suggests the involvement of efflux pumps. Commonly used EPIs include verapamil, reserpine, and carbonyl cyanide m-chlorophenylhydrazone (CCCP). Additionally, fluorescent substrate accumulation assays using dyes like ethidium bromide or Nile red can be employed.[6][9] A lower accumulation of the dye in the resistant strain compared to the wild-type, which is reversed by an EPI, indicates increased efflux activity.

Q4: My Sanger sequencing results for the LeuRS or CPSF3 gene are ambiguous or show multiple peaks. What could be the cause?

A4: Ambiguous sequencing results can arise from several factors:

  • Mixed population: Your resistant culture may not be clonal, containing a mix of wild-type and mutant cells. It is essential to isolate single colonies before genomic DNA extraction.

  • PCR artifacts: Non-specific PCR amplification can lead to multiple products, resulting in overlapping sequences. Optimizing your PCR conditions, including annealing temperature and primer design, is crucial.[10][11][12] For GC-rich regions, which can be problematic, using a specialized polymerase and additives like DMSO or betaine can improve results.[11][12][13][14]

  • Sequencing artifacts: Issues such as dye blobs or primer dimers can interfere with the chromatogram interpretation.[15]

It is always recommended to sequence both the forward and reverse strands to confirm any putative mutations.

Troubleshooting Guides

This section provides detailed workflows and troubleshooting tips for key experiments in the investigation of benzoxaborole resistance.

Guide 1: Investigating Target-Based Resistance - Gene Sequencing and Analysis

This guide outlines the process of identifying mutations in the target genes, LeuRS and CPSF3.

Workflow: Target Gene Sequencing

cluster_0 Preparation cluster_1 Amplification cluster_2 Sequencing & Analysis Isolate 1. Isolate single colonies of resistant and wild-type strains gDNA_extract 2. Extract high-quality genomic DNA Isolate->gDNA_extract Primer_design 3. Design primers flanking the entire coding sequence of the target gene gDNA_extract->Primer_design PCR_optimize 4. Perform PCR with optimized conditions Primer_design->PCR_optimize Gel_verify 5. Verify PCR product size and purity on an agarose gel PCR_optimize->Gel_verify PCR_purify 6. Purify PCR product Gel_verify->PCR_purify Sanger_seq 7. Perform Sanger sequencing (forward and reverse) PCR_purify->Sanger_seq Sequence_align 8. Align sequences of resistant and wild-type strains Sanger_seq->Sequence_align Mutation_ID 9. Identify and confirm mutations Sequence_align->Mutation_ID

Caption: Workflow for identifying target gene mutations.

Troubleshooting PCR Amplification of GC-Rich Target Genes:

Problem Potential Cause Recommended Solution
No or low PCR productSecondary structures in the template are inhibiting polymerase activity.Increase denaturation time and/or temperature. Use a polymerase specifically designed for GC-rich templates. Add PCR enhancers like DMSO (3-5%), betaine (1-2 M), or glycerol.[11][12][13][14]
Non-optimal annealing temperature.Perform a gradient PCR to determine the optimal annealing temperature.[14]
Non-specific bandsPrimers are annealing to off-target sites.Increase the annealing temperature. Redesign primers with higher specificity.
Contamination of genomic DNA.Ensure high-purity genomic DNA is used as a template.

Troubleshooting Sanger Sequencing Data:

Problem Potential Cause Recommended Solution
Noisy baseline or weak signalInsufficient or poor-quality template DNA.Quantify and assess the purity of the PCR product before sequencing. Re-purify if necessary.
Primer annealing issues.Ensure sequencing primers are of high quality and have an appropriate melting temperature.
Overlapping peaksMixed template (non-clonal population or multiple PCR products).Re-streak the resistant strain to ensure a single colony is used for gDNA extraction. Optimize PCR to yield a single, specific product.[10]
Presence of primer-dimers.Purify the PCR product thoroughly to remove any remaining primers.
Sharp drop in signal intensitySecondary structures (e.g., hairpins) in the template.Sequence the opposite strand. Use a sequencing chemistry optimized for GC-rich templates.
Guide 2: Investigating Non-Target-Based Resistance - Efflux Pump Activity

This guide provides a protocol for assessing the contribution of efflux pumps to benzoxaborole resistance using a Nile Red accumulation assay.[6][16]

Workflow: Nile Red Accumulation Assay

cluster_0 Cell Preparation cluster_1 Assay cluster_2 Measurement & Analysis Culture 1. Grow resistant and wild-type strains to mid-log phase Harvest 2. Harvest and wash cells Culture->Harvest Resuspend 3. Resuspend cells in glucose-free buffer Harvest->Resuspend Incubate_EPI 4. Pre-incubate a subset of cells with an efflux pump inhibitor (EPI) Resuspend->Incubate_EPI Add_NR 5. Add Nile Red to all samples Resuspend->Add_NR Incubate_EPI->Add_NR Incubate_NR 6. Incubate in the dark Add_NR->Incubate_NR Measure_Fluorescence 7. Measure intracellular fluorescence using a fluorometer or flow cytometer Incubate_NR->Measure_Fluorescence Compare_Fluorescence 8. Compare fluorescence levels between strains and conditions Measure_Fluorescence->Compare_Fluorescence

Caption: Workflow for assessing efflux pump activity.

Interpreting Nile Red Assay Results:

Observation Interpretation
Lower fluorescence in the resistant strain compared to the wild-type.Suggests increased efflux activity in the resistant strain.
Increased fluorescence in the resistant strain in the presence of an EPI.Confirms the involvement of efflux pumps in reducing Nile Red accumulation.
Similar fluorescence levels between resistant and wild-type strains.Efflux is unlikely to be a major resistance mechanism.

Troubleshooting the Nile Red Assay:

Problem Potential Cause Recommended Solution
Low fluorescence signal in all samplesInefficient Nile Red uptake.Optimize Nile Red concentration and incubation time. Ensure cells are in the correct growth phase.
Cell viability is compromised.Confirm cell viability before and after the assay.
High background fluorescenceExtracellular Nile Red is fluorescing.While Nile Red has low fluorescence in aqueous solution, ensure proper washing steps if using a plate reader. Flow cytometry can help gate for intact cells.[6]
No difference in fluorescence with EPIThe EPI used is not effective against the specific pumps in your organism.Test a panel of different EPIs that target various pump families.
The EPI concentration is too low.Perform a dose-response experiment to determine the optimal EPI concentration.

Quantitative Data Summary

The following table provides an example of how to present MIC data for wild-type and resistant strains.

Table 1: Example MIC Data for Tavaborole against Candida albicans

StrainGenotypeTavaborole MIC (µg/mL)Fold Change in MIC
Wild-TypeLEU20.5-
Resistant Mutant 1LEU2 (D487G)3264
Resistant Mutant 2LEU2 (D487N)3264
Data is illustrative and based on findings from[1]

References

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  • Tidwell, R. S., Cardenas, J., D'Occhio, M. J., & Martinis, S. A. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The FEBS journal, 278(19), 3647–3658. [Link]

  • Sun, T., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature Chemical Biology. [Link]

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  • Sun, T., et al. (2024). Anticancer benzoxaboroles block pre-mRNA processing by directly inhibiting CPSF3. Nature Chemical Biology. [Link]

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  • Wang, Q., et al. (2017). Patterns of PCR Amplification Artifacts of the Fungal Barcode Marker in a Hybrid Mushroom. Frontiers in microbiology, 8, 192. [Link]

  • Sim, K. (2021). Problems Amplifying GC-rich regions? 5 Easy Solutions. Bitesize Bio. [Link]

  • Tidwell, R. S., et al. (2011). Characterization of benzoxaborole-based antifungal resistance mutations demonstrates that editing depends on electrostatic stabilization of the leucyl-tRNA synthetase editing cap. The FEBS journal, 278(19), 3647–3658. [Link]

  • Dumesle-Gaudette, F., et al. (2018). Catalytic and Biological Applications of Benzoxaborolones. Massachusetts Institute of Technology. [Link]

  • Guffanti, E., et al. (2023). Transcription termination by RNA polymerase I. bioRxiv. [Link]

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  • Adamczyk-Woźniak, A., et al. (2019). Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. Chemical reviews, 119(1), 435–507. [Link]

  • Vincent, I. M., et al. (2018). Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Proceedings of the National Academy of Sciences of the United States of America, 115(38), E8931–E8940. [Link]

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  • Ghelardi, E., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial agents and chemotherapy, 65(4), e02324-20. [Link]

  • Wnorowska, U., et al. (2023). Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window-a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. Microbiology spectrum, 11(3), e0381622. [Link]

  • Alanagreh, L., et al. (2023). Targeted sequencing analysis pipeline for species identification of human pathogenic fungi using long-read nanopore sequencing. Scientific reports, 13(1), 14660. [Link]

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  • Drenth, J., et al. (2022). New-Generation Sequencing Technology in Diagnosis of Fungal Plant Pathogens: A Dream Comes True? Journal of Fungi, 8(7), 743. [Link]

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  • Ghelardi, E., et al. (2021). In Vitro Resistance and Evolution of Resistance to Tavaborole in Trichophyton rubrum. Antimicrobial agents and chemotherapy, 65(4), e02324-20. [Link]

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  • Adamczyk-Woźniak, A., et al. (2019). Synthesis and Influence of 3-Amino Benzoxaboroles Structure on Their Activity against Candida albicans. Molecules (Basel, Switzerland), 24(21), 3939. [Link]

  • Reddy, R. S., et al. (2016). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical science, 7(12), 6843–6848. [Link]

  • Wnorowska, U., et al. (2023). Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window-a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. Microbiology spectrum, 11(3), e0381622. [Link]

  • Wnorowska, U., et al. (2023). Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window-a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. Microbiology spectrum, 11(3), e0381622. [Link]

  • Wnorowska, U., et al. (2023). Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window-a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds. Microbiology spectrum, 11(3), e0381622. [Link]

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Validation & Comparative

A Comparative Guide for the Research Professional: 4-Fluorobenzoxaborole vs. 5-Fluorobenzoxaborole (Tavaborole)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel antifungal agents, the benzoxaborole scaffold has emerged as a clinically significant platform, offering a unique mechanism of action against challenging fungal pathogens. The strategic addition of fluorine atoms to this core structure has been a key strategy to modulate potency and pharmacokinetic properties. This guide provides a detailed comparative analysis of two positional isomers, 4-fluorobenzoxaborole and the FDA-approved 5-fluorobenzoxaborole, known as tavaborole. We will dissect their structural nuances, compare their biological activities with supporting data, and provide the experimental frameworks used for their evaluation.

Structural Isomerism: A Subtle Shift with Significant Consequences

The fundamental difference between 4-fluorobenzoxaborole and 5-fluorobenzoxaborole (tavaborole) is the position of the fluorine atom on the benzene ring. This seemingly minor alteration in molecular architecture significantly influences the electronic properties, lipophilicity, and ultimately, the biological and pharmacological profile of the compound. Tavaborole is the active ingredient in Kerydin®, approved for the topical treatment of onychomycosis.[1][2]

  • 4-Fluorobenzoxaborole: Fluorine at the C4 position.

  • 5-Fluorobenzoxaborole (Tavaborole): Fluorine at the C5 position.

The selection of the 5-fluoro isomer for clinical development suggests a superior balance of efficacy, safety, and drug-like properties for its target indication.

Mechanism of Action: A Shared Strategy of Protein Synthesis Inhibition

Both isomers exert their antifungal effect by targeting the same essential fungal enzyme: leucyl-tRNA synthetase (LeuRS).[1][3][4][5] This enzyme is critical for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNALeu).

The mechanism involves the boron atom of the oxaborole ring, which forms a covalent adduct with the ribose of the terminal adenosine of tRNALeu within the enzyme's editing site.[3][6] This effectively traps the tRNA, preventing it from participating in translation and thereby halting protein synthesis, which leads to fungal cell death.[2][6] This targeted action provides a high degree of selectivity for the fungal enzyme over its human counterpart.[4]

Mechanism_of_Action cluster_fungal_cell Inside the Fungal Cell cluster_inhibition Inhibition Pathway LeuRS Leucyl-tRNA Synthetase (LeuRS) Protein_Synth Protein Synthesis LeuRS->Protein_Synth Enables Translation Adduct Trapped LeuRS-tRNA Adduct Complex LeuRS->Adduct tRNA tRNA-Leu tRNA->LeuRS tRNA->Adduct Leucine Leucine Leucine->LeuRS Benzoxaborole Fluorobenzoxaborole (4-F or 5-F) Benzoxaborole->Adduct Forms Adduct in Editing Site Adduct->Protein_Synth HALTS

Caption: Fluorobenzoxaboroles inhibit fungal protein synthesis by trapping tRNALeu in the editing site of the LeuRS enzyme.

Comparative In Vitro Efficacy

The standard metric for evaluating the intrinsic potency of an antifungal agent is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible microbial growth. While extensive data is available for tavaborole against the primary causative agents of onychomycosis, Trichophyton rubrum and T. mentagrophytes, directly comparable data for the 4-fluoro isomer is less prevalent in peer-reviewed literature. However, a study by Spor et al. compared tavaborole with its isomers, providing valuable insight.[7]

Fungal Species4-Fluorobenzoxaborole MIC (µg/mL)5-Fluorobenzoxaborole (Tavaborole) MIC (µg/mL)
Trichophyton rubrumNot explicitly detailed in comparative study[7]0.25 - 2[8][9]
Trichophyton mentagrophytesNot explicitly detailed in comparative study[7]0.25 - 2[8][9]
Candida albicans> 50[7]> 50[7]
Aspergillus fumigatus> 50[7]> 50[7]

Analysis: The available data indicates that while both isomers show limited activity against Candida and Aspergillus species, tavaborole demonstrates potent activity against the dermatophytes that cause onychomycosis.[8][9] The focused clinical development of tavaborole strongly suggests that the 5-fluoro position confers an optimal combination of potency against target pathogens and other essential drug-like properties.

Experimental Protocol: Broth Microdilution MIC Assay (CLSI M38-A2 Standard)

The determination of MIC values is a cornerstone of antimicrobial drug evaluation. The following is a detailed protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for filamentous fungi.

Objective: To quantitatively measure the in vitro activity of 4-fluorobenzoxaborole and 5-fluorobenzoxaborole against pathogenic fungi.

Materials:

  • Test Compounds: 4-fluorobenzoxaborole, 5-fluorobenzoxaborole (Tavaborole)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Culture Medium: RPMI 1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS.

  • Fungal Strains: e.g., Trichophyton rubrum (ATCC MYA-4438)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and hemocytometer for inoculum standardization

  • Incubator (35°C)

Methodology:

  • Drug Preparation: Prepare a stock solution of each compound in DMSO (e.g., 1280 µg/mL). Create serial twofold dilutions in RPMI medium directly in the 96-well plates to achieve final concentrations typically ranging from 16 µg/mL to 0.03 µg/mL.

  • Inoculum Preparation:

    • Culture the fungus on potato dextrose agar for 7-14 days at 30°C to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Allow heavy particles to settle and transfer the conidial suspension to a new tube.

    • Adjust the suspension using a spectrophotometer and confirm with a hemocytometer to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL in RPMI medium.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted drug, resulting in a final volume of 200 µL per well.

  • Controls: Include a drug-free growth control well (inoculum + medium) and a sterility control well (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 96 to 120 hours, or until sufficient growth is observed in the growth control well.

  • MIC Endpoint Reading: The MIC is visually determined as the lowest drug concentration that shows 100% inhibition of growth compared to the drug-free control.

MIC_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Drug_Prep Prepare Drug Stock & Serial Dilutions in 96-Well Plate Inoculate Inoculate Plate Wells with Fungal Suspension Drug_Prep->Inoculate Fungal_Culture Culture Fungus (e.g., T. rubrum on PDA) Inoculum_Prep Harvest & Standardize Fungal Inoculum (CFU/mL) Fungal_Culture->Inoculum_Prep Inoculum_Prep->Inoculate Incubate Incubate Plate (35°C, 96-120h) Inoculate->Incubate Read_Plate Visually Read Plate for Growth Incubate->Read_Plate Determine_MIC Determine MIC: Lowest Concentration with 100% Growth Inhibition Read_Plate->Determine_MIC

Caption: Standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.

Pharmacokinetics, Penetration, and Safety

For an onychomycosis therapeutic, the ability to penetrate the dense keratin of the nail plate is paramount. Tavaborole's low molecular weight and physicochemical properties are optimized for this purpose, allowing it to reach the site of infection in the nail bed.[6][10][11] In vitro studies have demonstrated that tavaborole penetrates the human nail plate more effectively than other topical agents like ciclopirox.[8][9][11]

Pharmacokinetic Profile of Tavaborole (5% Topical Solution):

  • Systemic Absorption: Systemic absorption after topical application to all ten toenails is low.[3][12]

  • Steady State: Achieved after 14 days of daily dosing.[3][12]

  • Elimination: Primarily excreted in the urine as metabolites.[3][12]

Safety Profile: Clinical trials have established a favorable safety profile for tavaborole.[13][14] The most common adverse events are mild to moderate application site reactions, such as exfoliation, erythema, and dermatitis, occurring in a small percentage of patients.[13][15]

Comprehensive pharmacokinetic and clinical safety data for 4-fluorobenzoxaborole are not available in the public domain, which is consistent with its status as a non-commercialized research compound.

Conclusion for the Drug Development Professional

The comparative analysis of 4-fluorobenzoxaborole and 5-fluorobenzoxaborole (tavaborole) serves as a compelling case study in drug design and optimization. Both isomers share an innovative and effective mechanism of action, inhibiting the essential fungal enzyme LeuRS. However, the successful clinical development and FDA approval of tavaborole underscore the critical importance of positional isomerism.

The 5-fluoro substitution provides a superior profile for treating onychomycosis, demonstrating potent activity against target dermatophytes and the necessary pharmacokinetic properties for effective nail penetration.[6][8][10] While 4-fluorobenzoxaborole remains a compound of academic interest, the extensive body of preclinical and clinical evidence firmly establishes tavaborole as the superior candidate for this therapeutic application.

References

  • Gupta, A. K., & Gupta, G. (2015). An upcoming drug for onychomycosis: Tavaborole. Journal of Cutaneous and Aesthetic Surgery, 8(1), 49.
  • National Center for Biotechnology Information. (n.d.). Tavaborole. PubChem. Retrieved from [Link]

  • Coronado, D., Merchant, M., & Elewski, B. E. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.
  • Jinna, S., & Finch, J. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Drug Design, Development and Therapy, 9, 6185–6190.
  • Gupta, A. K., & Daigle, D. (2015). Examining the Benefits of the Boron-Based Mechanism of Action and Physicochemical Properties of Tavaborole in the Treatment of Onychomycosis.
  • GlobalRx. (n.d.). Clinical Profile of Tavaborole 5% Topical Solution. Retrieved from [Link]

  • U.S. National Library of Medicine. (n.d.). tavaborole topical solution, 5% solution. DailyMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Tavaborole. Retrieved from [Link]

  • Elewski, B. E., et al. (2015). Efficacy and safety of tavaborole topical solution, 5%, a novel boron-based antifungal agent, for the treatment of toenail onychomycosis: Results from 2 randomized phase-III studies.
  • Jinna, S., & Finch, J. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Dove Medical Press, 9, 6185-6190.
  • Gupta, G., Foley, K. A., & Gupta, A. K. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. SKIN The Journal of Cutaneous Medicine.
  • Toledo-Bahena, M. E., et al. (2014). The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis.
  • MedlinePlus. (2017). Tavaborole Topical. Retrieved from [Link]

  • Gupta, G., Foley, K. A., & Gupta, A. K. (2015). Tavaborole 5% Solution: A Novel Topical Treatment for Toenail Onychomycosis. Johns Hopkins University.
  • Medicine.com. (2020). Tavaborole: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link]

  • Jinna, S., & Finch, J. (2015). Spotlight on tavaborole for the treatment of onychomycosis. Dove Medical Press.
  • Gupta, A. K., et al. (2020). In Vitro Efficacy of Tavaborole Topical Solution, 5% after Penetration through Nail Polish on Ex Vivo Human Distal Nail Clippings. University of Hertfordshire Research Profiles.
  • Vlahovic, T., et al. (2015). In Vitro Nail Penetration of Tavaborole Topical Solution, 5%, Through Nail Polish on Ex Vivo Human Fingernails.
  • Coronado, D., et al. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.
  • ResearchGate. (2015). In Vitro Nail Penetration and Antifungal Activity of Tavaborole, a Boron-Based Pharmaceutical.
  • Clinician Reviews. (n.d.). Tavaborole Topical Solution, 5% (Kerydin¢â).
  • Spor, J., et al. (2015). The influence of fluorine position on the properties of fluorobenzoxaboroles. Bioorganic & Medicinal Chemistry, 23(13), 3349-3355.

Sources

A Comparative Guide to 4-Fluorobenzo[c]oxaborol-1(3H)-ol and Other Leucyl-tRNA Synthetase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of 4-Fluorobenzo[c]oxaborol-1(3H)-ol, a prominent member of the benzoxaborole class of leucyl-tRNA synthetase (LeuRS) inhibitors, with other significant inhibitors of this essential enzyme. Tailored for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy, and the critical experimental methodologies used to evaluate these compounds. Our objective is to furnish a comprehensive resource that not only presents comparative data but also explains the scientific rationale behind the evaluation of these promising therapeutic agents.

Introduction: Leucyl-tRNA Synthetase as a Compelling Antimicrobial Target

Leucyl-tRNA synthetase (LeuRS) is a vital enzyme responsible for the accurate attachment of the amino acid leucine to its corresponding tRNA molecule, a critical step in protein synthesis.[1][2] The inhibition of LeuRS leads to the cessation of protein production, resulting in bacteriostasis or fungistasis, and ultimately, cell death.[1][2] The significant structural differences between prokaryotic and eukaryotic LeuRS enzymes offer a therapeutic window for the development of selective inhibitors with minimal off-target effects in humans.[3] This has made LeuRS an attractive target for the discovery of novel antimicrobial agents.

The Benzoxaborole Class: A Novel Mechanism of LeuRS Inhibition

Benzoxaboroles are a class of boron-containing heterocyclic compounds that have demonstrated a wide range of biological activities.[4] A subset of these compounds, including 4-Fluorobenzo[c]oxaborol-1(3H)-ol, exhibits potent antimicrobial properties by uniquely targeting the editing domain of LeuRS.[4][5]

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

Unlike inhibitors that target the active site of aminoacylation, benzoxaboroles employ a sophisticated mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4] This involves the formation of a stable adduct between the benzoxaborole molecule and the terminal adenosine of the leucyl-tRNA (tRNALeu) within the editing site of the LeuRS enzyme.[2][4] The boron atom of the benzoxaborole forms a covalent bond with the 2'- and 3'-hydroxyl groups of the tRNA's terminal ribose, effectively trapping the tRNALeu in the editing domain and halting the catalytic cycle.[2][3]

cluster_LeuRS Leucyl-tRNA Synthetase (LeuRS) Editing Domain tRNA tRNA-Leu Adduct Stable Adduct (tRNA-Benzoxaborole) tRNA->Adduct Forms covalent bond with terminal adenosine Benzoxaborole 4-Fluorobenzo[c]oxaborol-1(3H)-ol Benzoxaborole->Adduct Boron atom interacts with ribose hydroxyls Inhibition Inhibition of Protein Synthesis Adduct->Inhibition Traps tRNA in editing site

Caption: Mechanism of LeuRS inhibition by 4-Fluorobenzo[c]oxaborol-1(3H)-ol.

Comparative Analysis of LeuRS Inhibitors

This section provides a comparative overview of 4-Fluorobenzo[c]oxaborol-1(3H)-ol and other notable LeuRS inhibitors, focusing on their potency and clinical development status.

4-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole, AN2690)

4-Fluorobenzo[c]oxaborol-1(3H)-ol, commercially known as tavaborole, is an antifungal agent approved by the FDA for the topical treatment of onychomycosis (fungal nail infection).[6][7] Its efficacy is attributed to the potent inhibition of fungal LeuRS.[7][8] While primarily developed as an antifungal, tavaborole has also demonstrated antibacterial activity.

Recent studies have shown that tavaborole exhibits promising antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[9][10] For instance, against Escherichia coli, tavaborole has a reported MIC value of 2 μg/ml.[9]

GSK2251052 (AN3365)

GSK2251052 is another benzoxaborole-based LeuRS inhibitor that was in clinical development for the treatment of serious Gram-negative bacterial infections.[1][11] It demonstrated a broad spectrum of activity against anaerobic and Gram-negative bacteria, including multidrug-resistant strains.[1] However, its development was halted during Phase II clinical trials due to the rapid emergence of resistance in patients being treated for complicated urinary tract infections.[1][11][12] Resistance was attributed to specific mutations in the editing domain of the LeuRS enzyme.[1][11]

Non-Benzoxaborole LeuRS Inhibitors

Beyond the benzoxaborole class, other compounds have been identified as LeuRS inhibitors, targeting different binding sites on the enzyme.

  • Natural Products: Several natural products have been found to inhibit aminoacyl-tRNA synthetases.[1][2] For instance, indolmycin is a potent and selective inhibitor of bacterial tryptophanyl-tRNA synthetase (TrpRS), and borrelidin targets threonyl-tRNA synthetase (ThrRS).[1][2] These compounds highlight the diversity of natural scaffolds that can be exploited for the development of novel antimicrobial agents.

  • Other Synthetic Inhibitors: Various synthetic non-benzoxaborole compounds have been explored as LeuRS inhibitors, including derivatives of pyrrolinones, sulfonamides, and triazines.[3] These compounds often target the amino acid or ATP binding sites of the enzyme, offering alternative mechanisms of inhibition compared to the benzoxaboroles.[3]

Inhibitor Class Target Organism(s) Mechanism of Action Potency (MIC/IC50) Clinical Development Status
4-Fluorobenzo[c]oxaborol-1(3H)-ol (Tavaborole) BenzoxaboroleFungi, BacteriaLeuRS Editing Domain (OBORT)Antifungal (T. rubrum): 1 μg/mL[13]; Antibacterial (E. coli): 2 μg/mL[9]Approved for onychomycosis[6][7]
GSK2251052 (AN3365) BenzoxaboroleGram-negative BacteriaLeuRS Editing Domain (OBORT)MIC50/90 against anaerobes: 2 and 4 μg/ml, respectivelyDevelopment Halted (Rapid Resistance)[1][11]
Indolmycin Natural ProductBacteriaTryptophanyl-tRNA SynthetaseIC50 (E. coli TrpRS): 9.25 nM[1]Preclinical
Borrelidin Natural ProductBacteria, ProtozoaThreonyl-tRNA SynthetaseIC50 (P. falciparum): 0.97 nM[2]Preclinical (Toxicity Concerns)[2]

Experimental Protocol: Assessing LeuRS Inhibition

To ensure the trustworthiness and reproducibility of findings, a robust and validated experimental protocol is paramount. The following section details a common method for assessing the inhibitory activity of compounds against LeuRS.

In Vitro Aminoacylation Assay

This assay measures the ability of a compound to inhibit the charging of tRNA with leucine, catalyzed by the LeuRS enzyme. The activity can be monitored using either a radioactive-based method or a colorimetric method such as the malachite green assay.

This spectrophotometric assay is a non-radioactive method for measuring aminoacyl-tRNA synthetase activity by detecting the production of pyrophosphate (PPi), a byproduct of the aminoacylation reaction.[14]

Principle: The LeuRS-catalyzed reaction produces one molecule of PPi for each molecule of leucyl-AMP formed.[14] An inorganic pyrophosphatase is added to the reaction to hydrolyze PPi into two molecules of inorganic phosphate (Pi).[14] The resulting Pi is then quantified using a malachite green reagent, which forms a colored complex with phosphate that can be measured spectrophotometrically.[14]

cluster_Reaction Aminoacylation Reaction cluster_Detection Detection LeuRS LeuRS ATP ATP Leucine Leucine tRNA tRNA-Leu Leu_AMP Leu_AMP LeuRS_ATP_Leu->Leu_AMP Formation of Leucyl-AMP PPi Pyrophosphate (PPi) (byproduct) LeuRS_ATP_Leu->PPi Release Leu_tRNA Leucyl-tRNA Leu_AMP->Leu_tRNA Transfer of Leucine to tRNA Pi Inorganic Phosphate (Pi) PPi->Pi Hydrolysis PPiase Pyrophosphatase Colored_Complex Colored Complex (Abs @ 620-660 nm) Pi->Colored_Complex Reaction Malachite_Green Malachite Green Reagent

Caption: Workflow of the Malachite Green Assay for LeuRS activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 10 mM MgCl₂, 2 mM DTT).

    • Prepare stock solutions of ATP, L-leucine, tRNALeu, LeuRS enzyme, and inorganic pyrophosphatase.

    • Prepare a stock solution of the test inhibitor at various concentrations.

    • Prepare the malachite green reagent according to the manufacturer's instructions.

  • Assay Setup (96-well plate format):

    • To each well, add the reaction buffer.

    • Add the test inhibitor at the desired final concentrations. Include a vehicle control (e.g., DMSO) for the uninhibited reaction.

    • Add ATP, L-leucine, tRNALeu, and inorganic pyrophosphatase to each well.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Initiate the reaction by adding the LeuRS enzyme to each well.

  • Incubation:

    • Incubate the reaction plate at the optimal temperature for the enzyme for a defined period (e.g., 30 minutes).

  • Detection:

    • Stop the reaction by adding the malachite green reagent to each well.

    • Incubate at room temperature for a specified time to allow for color development.

    • Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.[14]

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the amount of Pi produced in each well from the standard curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LeuRS activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

4-Fluorobenzo[c]oxaborol-1(3H)-ol and other benzoxaboroles represent a significant advancement in the field of antimicrobial research due to their novel mechanism of action targeting the editing domain of LeuRS. While tavaborole has found success as a topical antifungal, the rapid emergence of resistance to the antibacterial candidate GSK2251052 highlights the challenges in developing systemic agents from this class. A thorough understanding of the comparative potency, mechanism of action, and potential for resistance development is crucial for the rational design of next-generation LeuRS inhibitors. The detailed experimental protocols provided in this guide serve as a foundation for the rigorous evaluation of such compounds, ensuring the generation of reliable and reproducible data to drive future drug discovery efforts.

References

  • A spectrophotometric assay for quantitative measurement of aminoacyl-tRNA synthetase activity. PMC. [Link]

  • Inhibitors of aminoacyl-tRNA synthetases as antimycobacterial compounds: An up-to-date review. PubMed. [Link]

  • Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. PMC. [Link]

  • Analogs of natural aminoacyl-tRNA synthetase inhibitors clear malaria in vivo. PNAS. [Link]

  • Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. PubMed. [Link]

  • Prospects for Aminoacyl-tRNA Synthetase Inhibitors as New Antimicrobial Agents. PMC. [Link]

  • (PDF) Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. ResearchGate. [Link]

  • In Silico Discovery of Aminoacyl-tRNA Synthetase Inhibitors. MDPI. [Link]

  • Tavaborole shows potent antibacterial activity against E. coli. a The... ResearchGate. [Link]

  • Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy. [Link]

  • Drug synergy discovery of tavaborole and aminoglycosides against Escherichia coli using high throughput screening. PubMed Central. [Link]

  • 204427Orig1s000. accessdata.fda.gov. [Link]

  • The Efficacy and Safety of Tavaborole, a Novel, Boron-Based Pharmaceutical Agent: Phase 2 Studies Conducted for the Topical Treatment of Toenail Onychomycosis. JDDonline. [Link]

  • 204427Orig1s000. accessdata.fda.gov. [Link]

  • Clinical Trial Designs for Topical Antifungal Treatments of Onychomycosis and Implications on Clinical Practice. Cutis. [Link]

  • An upcoming drug for onychomycosis: Tavaborole. PMC. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. PMC. [Link]

  • A Polymorphism in leuS Confers Reduced Susceptibility to GSK2251052 in a Clinical Isolate of Staphylococcus aureus. NIH. [Link]

  • In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. NIH. [Link]

  • Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. PubMed. [Link]

  • Comparative In Vitro Activities of GSK2251052, a Novel Boron-Containing Leucyl-tRNA Synthetase Inhibitor, against 916 Anaerobic Organisms. NIH. [Link]

  • Recent development of leucyl-tRNA synthetase inhibitors as antimicrobial agents. MedChemComm. [Link]

  • A Label-Free Assay for Aminoacylation of tRNA. ResearchGate. [Link]

  • Comparative in vitro activities of GSK2251052, a novel boron-containing leucyl-tRNA synthetase inhibitor, against 916 anaerobic organisms. PubMed. [Link]

  • Methods to assay inhibitors of tRNA synthetase activity. PubMed. [Link]

  • Organoboron Compounds: Effective Antibacterial and Antiparasitic Agents. MDPI. [Link]

  • A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity. PMC. [Link]

  • Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA-Synthetase Inhibitors. PubMed. [Link]

  • Discovery of New 7-Propanamide Benzoxaborole as Potent Anti-SKOV3 Agent via 3D-QSAR Models. MDPI. [Link]

  • Low In Vitro Antifungal Activity of Tavaborole against Yeasts and Molds from Onychomycosis. ASM Journals. [Link]

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A Senior Application Scientist's Guide to Validating Target Engagement of 4-Fluorobenzoxaborole in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Last Mile of Drug Discovery – From Compound to Cellular Mechanism

In the landscape of modern drug discovery, the benzoxaborole scaffold has emerged as a remarkably versatile and potent pharmacophore. Compounds like the non-steroidal anti-inflammatory Crisaborole (targeting phosphodiesterase 4)[1][2] and various antimicrobial agents have demonstrated significant clinical potential. The subject of this guide, 4-fluorobenzoxaborole and its close analogs, belongs to a class of antimicrobials that exhibit a novel and potent mechanism of action: the inhibition of protein synthesis.

Extensive research has identified the primary cellular target as Leucyl-tRNA Synthetase (LeuRS) , an essential enzyme responsible for charging transfer RNA (tRNA) with leucine.[3][4] The benzoxaborole moiety achieves this inhibition through a unique covalent-trapping mechanism. The electrophilic boron atom forms a stable adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine on tRNALeu, effectively locking it within the enzyme's editing domain and halting the translation process.[5][6][7]

However, identifying a biochemical target is only the first step. For any researcher, scientist, or drug development professional, the pivotal question remains: does the compound engage this target with sufficient potency and specificity inside a living cell? Answering this is the core of target validation. It is the critical process of demonstrating that a drug's observed cellular effect is a direct consequence of its interaction with the intended target. This guide provides an in-depth comparison of modern, field-proven methodologies to definitively validate the cellular target engagement of 4-fluorobenzoxaborole, ensuring that its elegant mechanism of action translates from the test tube to a complex physiological environment.

Methodologies for Cellular Target Engagement: A Comparative Analysis

Validating target engagement is not a one-size-fits-all endeavor. The optimal strategy often involves an orthogonal approach, combining methods that offer different perspectives on the drug-target interaction. Here, we compare three principal methodologies: the label-free biophysical approach of the Cellular Thermal Shift Assay (CETSA), the quantitative real-time analysis offered by Bioluminescence Resonance Energy Transfer (BRET), and the unbiased, proteome-wide view provided by Chemical Proteomics.

Cellular Thermal Shift Assay (CETSA): The Label-Free Litmus Test

Expertise & Experience: CETSA is predicated on a fundamental biophysical principle: the binding of a ligand (our 4-fluorobenzoxaborole) to its target protein (LeuRS) confers thermal stability.[8] When cells are heated, proteins denature and aggregate. A protein bound to a stabilizing ligand will remain soluble at higher temperatures compared to its unbound state.[9] This "thermal shift" is direct, label-free evidence of engagement in the native cellular milieu, making CETSA an invaluable first-pass technique. It requires no modification to the compound or the target protein, preserving the natural biology of the interaction.[10]

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Quantification treat Treat intact cells with 4-fluorobenzoxaborole or Vehicle (DMSO) harvest Harvest and lyse cells treat->harvest aliquot Aliquot cell lysate into separate tubes harvest->aliquot heat Heat aliquots across a temperature gradient (e.g., 40-70°C) aliquot->heat cool Cool and centrifuge to pellet aggregated proteins heat->cool supernatant Collect soluble fraction (supernatant) cool->supernatant quant Quantify soluble LeuRS (e.g., Western Blot, Mass Spec) supernatant->quant plot Plot % Soluble LeuRS vs. Temperature quant->plot result result plot->result Thermal Shift Confirms Target Engagement

Caption: CETSA workflow for validating 4-fluorobenzoxaborole engagement with LeuRS.

  • Cell Culture & Treatment: Plate cells (e.g., HEK293T or a relevant fungal/bacterial line) to achieve ~80% confluency. Treat cells with a predetermined concentration of 4-fluorobenzoxaborole (e.g., 10x EC50) and a vehicle control (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvest: Wash cells with PBS, scrape, and resuspend in a lysis buffer (e.g., PBS with protease inhibitors). Lyse cells via freeze-thaw cycles (3x) or sonication. Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Thermal Challenge: Aliquot 50 µL of the clarified lysate from both treated and vehicle samples into separate PCR tubes for each temperature point (e.g., 40, 44, 48, 52, 56, 60, 64°C).

  • Heating and Precipitation: Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by a 3-minute cooling step at 25°C.

  • Separation of Fractions: Centrifuge the tubes at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Carefully collect the supernatant (soluble fraction) from each tube. Determine protein concentration (e.g., via BCA assay) and normalize all samples.

  • Western Blot Analysis: Resolve the normalized soluble fractions by SDS-PAGE. Transfer to a PVDF membrane and probe with a primary antibody specific for Leucyl-tRNA Synthetase.

  • Data Analysis: Quantify the band intensity for each lane. For both vehicle and drug-treated sets, plot the normalized band intensity against the corresponding temperature to generate melting curves. A rightward shift in the curve for the drug-treated sample indicates thermal stabilization and confirms target engagement.

NanoBRET™ Assay: Quantifying Engagement in Real-Time

Expertise & Experience: While CETSA provides qualitative confirmation, the NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay excels at delivering quantitative data on compound affinity and residence time in living cells.[11] The principle relies on energy transfer between a NanoLuc® luciferase donor, genetically fused to our target (LeuRS), and a fluorescent energy acceptor.[12][13] In a target engagement assay, this acceptor is a fluorescent tracer that reversibly binds to LeuRS. When a test compound like 4-fluorobenzoxaborole binds to the target, it competes with and displaces the tracer, causing a measurable decrease in the BRET signal. This allows for precise calculation of target occupancy and intracellular affinity (EC50).[11]

cluster_0 Assay Setup cluster_1 Compound & Tracer Addition cluster_2 Data Acquisition transfect Transfect cells with LeuRS-NanoLuc® fusion construct plate Plate transfected cells in 96/384-well plates transfect->plate add_cmpd Add serial dilutions of 4-fluorobenzoxaborole plate->add_cmpd add_tracer Add fluorescent tracer and NanoLuc® substrate add_cmpd->add_tracer incubate Incubate at 37°C add_tracer->incubate read Read luminescence at two wavelengths (Donor & Acceptor) incubate->read calc Calculate NanoBRET™ Ratio (Acceptor/Donor) read->calc plot Plot Ratio vs. Compound Conc. calc->plot result result plot->result Dose-Dependent Signal Loss Determines Cellular EC50 cluster_0 Competitive Binding cluster_1 Target Enrichment cluster_2 Mass Spectrometry Analysis lyse Prepare cell lysate incubate_drug Incubate lysate with 4-fluorobenzoxaborole or Vehicle lyse->incubate_drug incubate_probe Add affinity-tagged benzoxaborole probe incubate_drug->incubate_probe enrich Enrich probe-bound proteins (e.g., Streptavidin beads) incubate_probe->enrich wash Wash to remove non-specific binders enrich->wash elute Elute bound proteins wash->elute digest Digest proteins to peptides elute->digest lcms Analyze by LC-MS/MS digest->lcms quantify Quantify protein abundance in Drug vs. Vehicle samples lcms->quantify result result quantify->result Identify Proteins with Reduced Abundance (True Targets)

Caption: Competitive chemical proteomics workflow to identify cellular targets.

  • Probe Synthesis: Synthesize or obtain a benzoxaborole-based probe functionalized with an enrichment handle (e.g., biotin) via a linker.

  • Lysate Preparation: Grow and harvest cells, lysing them in a non-denaturing buffer with protease inhibitors. Quantify total protein concentration.

  • Competitive Incubation: Aliquot the lysate. To one set, add 4-fluorobenzoxaborole to a final concentration of ~50 µM. To a control set, add vehicle (DMSO). Incubate for 1 hour at 4°C.

  • Probe Labeling: Add the biotinylated benzoxaborole probe to all samples at a final concentration of ~5 µM. Incubate for another hour at 4°C.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to each sample and incubate for 1-2 hours at 4°C to capture probe-labeled proteins.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer. Reduce, alkylate, and digest the captured proteins overnight with trypsin.

  • LC-MS/MS Analysis: Collect the peptide-containing supernatant and analyze using a high-resolution mass spectrometer.

  • Data Analysis: Use a quantitative proteomics software package to identify peptides and quantify the relative abundance of each protein between the drug-treated and vehicle-treated samples. Proteins showing a significant, dose-dependent decrease in abundance in the drug-treated sample are identified as specific targets.

Quantitative Comparison of Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementChemical Proteomics
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Competitive affinity-based enrichment
Cellular Context Intact cells or lysateLive, intact cellsPrimarily cell lysate
Compound Modification Not required (Label-free)Not requiredRequires a tagged affinity probe
Target Modification Not requiredRequires genetic fusion to NanoLuc®Not required
Primary Output Thermal shift (Qualitative/Semi-quantitative)Cellular EC50, Residence Time (Quantitative)List of binding partners (Unbiased)
Throughput Medium to High (384-well format available) [8]High (96/384/1536-well compatible)Low to Medium
Main Application Initial validation of on-target bindingAffinity/potency determination in cellsTarget deconvolution & off-target profiling
Key Advantage Physiologically relevant; no labels neededReal-time, quantitative data from live cellsUnbiased, proteome-wide discovery
Key Limitation Not all binding events cause a thermal shiftRequires genetic modification of targetIndirect; potential for probe-specific artifacts

A Validated Strategy: From Hypothesis to Confirmation

As a senior scientist, my recommendation for robustly validating the engagement of 4-fluorobenzoxaborole with LeuRS follows a logical, multi-step progression:

  • Functional Confirmation: Begin with a simple functional assay. An [14C]-leucine incorporation assay directly measures the rate of protein synthesis. [3]A dose-dependent inhibition of leucine incorporation by 4-fluorobenzoxaborole provides strong phenotypic evidence that the compound is acting as expected.

  • Direct, Label-Free Engagement: Next, employ CETSA . This provides the first direct, biophysical evidence that 4-fluorobenzoxaborole physically interacts with and stabilizes endogenous LeuRS inside the cell, linking the compound to the target.

  • Quantitative Potency in Live Cells: With the target link established, use the NanoBRET™ assay to determine the compound's cellular potency (EC50). This quantitative data is crucial for structure-activity relationship (SAR) studies and for correlating target engagement with the functional data from step 1.

  • Unbiased Specificity Screen: Finally, particularly if discrepancies arise or for due diligence in a lead optimization program, use Chemical Proteomics . This unbiased screen will confirm LeuRS as the most potent target and reveal any potential off-targets that need to be considered for safety and selectivity profiling.

By combining these orthogonal approaches, a researcher can build an unassailable, multi-faceted case for the on-target activity of 4-fluorobenzoxaborole, satisfying the rigorous demands of modern drug development.

References

  • Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. Available at: [Link]

  • Sonoiki, E., et al. (2017). Antimalarial Benzoxaboroles Target Plasmodium falciparum Leucyl-tRNA Synthetase. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. PubMed. Available at: [Link]

  • Palencia, A., et al. (2015). Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism. ACS Chemical Biology. Available at: [Link]

  • Hernandez, V., et al. (2015). Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Wyllie, S., et al. (2023). Quantitative chemical proteomic profiling of oxaborole-6-carboxamides identifies CPSF3 as a key determinant of Trypanosoma brucei susceptibility. ResearchGate. Available at: [Link]

  • Jarnagin, K., et al. (2016). Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis. PubMed. Available at: [Link]

  • Patsnap. Crisaborole - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

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  • Schirmeister, T., et al. (2022). Discovery of potent benzoxaborole inhibitors against SARS-CoV-2 main and dengue virus proteases. PubMed Central. Available at: [Link]

  • CETSA®. Our Research. cetsa.org. Available at: [Link]

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  • Piazza, M., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

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  • Al-Ghamdi, A., et al. (2024). Evaluating Efficacy and Safety of Crisaborole in Managing Childhood Mild to Moderate Atopic Dermatitis: A Systematic Review and Meta-Analysis. Cureus. Available at: [Link]

  • O'Dwyer, K., et al. (2015). Bacterial Resistance to Leucyl-tRNA Synthetase Inhibitor GSK2251052 Develops during Treatment of Complicated Urinary Tract Infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Dale, N., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • O'Dwyer, K., et al. (2015). Bacterial resistance to leucyl-tRNA synthetase inhibitor GSK2251052 develops during treatment of complicated urinary tract infections. Antimicrobial Agents and Chemotherapy. Available at: [Link]

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  • Stein Gold, L., et al. (2020). Efficacy and Safety Trends with Continuous, Long-Term Crisaborole Use in Patients Aged ≥ 2 Years with Mild-to-Moderate Atopic Dermatitis. American Journal of Clinical Dermatology. Available at: [Link]

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A Comparative Analysis of Fluorinated Benzoxaboroles: From Topical Anti-inflammatories to Systemic Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The benzoxaborole scaffold, a unique boron-heterocyclic motif, has emerged as a privileged structure in modern medicinal chemistry. Its ability to form reversible covalent bonds with biological targets has led to the development of novel therapeutics. The strategic incorporation of fluorine, an element prized for its ability to modulate physicochemical and pharmacokinetic properties, has further unlocked the potential of this versatile scaffold. This guide provides a comparative analysis of different fluorinated benzoxaboroles, offering insights into their design, mechanism of action, and performance, supported by experimental data to inform future drug discovery efforts.

The Significance of Fluorine in Benzoxaborole Drug Design

The introduction of fluorine into the benzoxaborole core can profoundly influence its biological activity. The high electronegativity of fluorine can alter the pKa of the boronic acid, enhancing its interaction with target proteins under physiological conditions.[1] Furthermore, fluorine substitution can improve metabolic stability, increase membrane permeability, and enhance binding affinity, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[2][3][4] The position of the fluorine atom on the benzoxaborole ring is critical and can dramatically impact the compound's therapeutic properties, as will be demonstrated in the following sections.

Comparative Analysis of Key Fluorinated Benzoxaboroles

This section details the synthesis, mechanism of action, and biological performance of prominent fluorinated benzoxaboroles across different therapeutic areas.

Tavaborole (AN2690): An Antifungal Agent for Onychomycosis

Synthesis: Tavaborole, or 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, was developed as a topical antifungal agent. Its synthesis typically starts from 2-bromo-4-fluorophenol, which undergoes a series of reactions including formylation, boronation, and cyclization to yield the final product. The fluorine at the 5-position was found to be crucial for its potent antifungal activity.[5][6]

Mechanism of Action: Tavaborole exerts its antifungal effect by inhibiting fungal cytoplasmic leucyl-tRNA synthetase (LeuRS).[5][7][8] By binding to the editing site of LeuRS, tavaborole traps tRNALeu, thereby blocking fungal protein synthesis and leading to the cessation of fungal growth.[8] This mechanism is distinct from many existing antifungal agents that target ergosterol synthesis, potentially reducing the likelihood of cross-resistance.[7][9]

Performance: Tavaborole's low molecular weight allows for excellent penetration of the nail plate, a significant advantage for treating onychomycosis.[7] Clinical trials have demonstrated its efficacy in achieving mycological cure in a significant percentage of patients.[9][10]

Crisaborole (AN2728): A Topical Anti-inflammatory for Atopic Dermatitis

Synthesis: Crisaborole, 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is synthesized through a multi-step process that often involves the coupling of a substituted benzonitrile with a protected bromobenzaldehyde, followed by boronation and deprotection/cyclization steps.[8][10][11]

Mechanism of Action: Crisaborole is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in the inflammatory cascade.[5][9][10] By inhibiting PDE4, crisaborole increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-12 (IL-12), and IL-23.[1][2] This ultimately reduces the inflammation associated with atopic dermatitis.

Performance: As a non-steroidal topical agent, crisaborole offers a safe and effective treatment for mild to moderate atopic dermatitis.[5][10][12] Preclinical studies have shown its ability to inhibit multiple PDE4 isoforms with IC50 values in the nanomolar range.[1][2]

GSK2251052 (GSK'052): A Systemic Antibiotic for Gram-Negative Infections

Synthesis: GSK2251052 is a more complex fluorinated benzoxaborole developed for systemic use against Gram-negative bacteria. Its synthesis involves a more intricate chemical route to achieve the desired substitutions for systemic activity and stability.

Mechanism of Action: Similar to tavaborole, GSK2251052 targets the bacterial leucyl-tRNA synthetase (LeuRS), inhibiting protein synthesis and leading to bacterial cell death.[13][14][15] This novel mechanism of action made it a promising candidate against multi-drug resistant Gram-negative pathogens.[13][14]

Performance: Early clinical trials showed that GSK2251052 had a broad spectrum of activity against various Gram-negative bacteria.[13][14] However, the development of this compound was discontinued due to the emergence of resistance in a small number of patients during a Phase 2b trial.[16] This highlights a potential challenge for benzoxaboroles targeting LeuRS, where resistance can arise through mutations in the target enzyme.

Fluorinated Benzoxaboroles as Anticancer Agents

Synthesis: The synthesis of anticancer fluorinated benzoxaboroles often starts from substituted 2-formylphenylboronic acids, which are then modified to introduce various side chains to optimize anticancer activity and selectivity.[17]

Mechanism of Action: Recent studies have revealed that a novel class of anticancer benzoxaboroles exerts its effect by inhibiting Cleavage and Polyadenylation Specificity Factor 3 (CPSF3), an endonuclease essential for pre-mRNA processing.[18] By binding to the active site of CPSF3, these compounds disrupt pre-mRNA 3'-end processing and transcriptional termination, leading to the downregulation of numerous genes and inducing cancer cell death.[18] This mechanism is distinct from many conventional chemotherapeutics, offering a new avenue for cancer treatment.

Performance: Several fluorinated benzoxaboroles have demonstrated potent in vitro activity against a range of cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar to nanomolar range.[8][16][17] The position of the fluorine atom significantly influences their antiproliferative activity. For instance, a fluorine at the 5-position of the benzoxaborole ring has been shown to enhance activity against certain cancer cell lines.[8]

Quantitative Performance Comparison

The following table summarizes the in vitro potency of various fluorinated benzoxaboroles against their respective targets.

CompoundTherapeutic AreaTargetAssayIC50Reference
Tavaborole (AN2690) AntifungalFungal LeuRSEnzyme Inhibition-[7][8]
Crisaborole (AN2728) Anti-inflammatoryHuman PDE4Enzyme Inhibition55 - 340 nM (multiple isoforms)[1][2]
GSK2251052 (GSK'052) AntibacterialBacterial LeuRSMIC (E. coli)0.25 - 2 µg/mL[13]
5-Fluorobenzoxaborole Anticancer-A549 cell proliferation~25 µM[8]
Compound 27 Anticancer-A2780 cell proliferationLow micromolar[8][17]
Compound 115 Anticancer-SKOV3 cell proliferation21 nM[17]

Experimental Protocols

Protocol 1: In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds against PDE4 using a fluorescence polarization (FP) assay.

Materials:

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Test compounds (e.g., Crisaborole) dissolved in DMSO

  • Recombinant human PDE4 enzyme

  • FAM-cAMP (fluorescently labeled cAMP substrate)

  • Binding agent (specific for AMP)

  • 96- or 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • To the wells of the microplate, add 25 µL of the test compound dilutions or vehicle control.

  • Add 25 µL of diluted PDE4 enzyme to all wells except the negative control and blank wells. Add 25 µL of assay buffer to the negative control and blank wells.

  • Incubate the plate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 25 µL of the FAM-cAMP substrate solution to all wells except the blank.

  • Incubate the plate for 60 minutes at room temperature.

  • Stop the reaction and initiate detection by adding the binding agent.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[7]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of fluorinated benzoxaboroles on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, SKOV3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well clear plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.[3]

Visualizing Mechanisms and Workflows

Mechanism of Action: Crisaborole

crisaborole_moa cluster_hydrolysis Crisaborole Crisaborole PDE4 Phosphodiesterase 4 (PDE4) Crisaborole->PDE4 Inhibits cAMP Cyclic AMP (cAMP) PDE4->cAMP Hydrolyzes AMP AMP PDE4->AMP cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12, etc.) PKA->Inflammatory_Cytokines Inhibits Production Inflammation Inflammation Inflammatory_Cytokines->Inflammation Promotes pde4_workflow start Start prep Prepare Reagents: - Test Compound Dilutions - PDE4 Enzyme - FAM-cAMP Substrate start->prep plate Plate Addition: - Compound/Vehicle - PDE4 Enzyme prep->plate incubate1 Incubate (15 min) plate->incubate1 add_substrate Add FAM-cAMP (Initiate Reaction) incubate1->add_substrate incubate2 Incubate (60 min) add_substrate->incubate2 stop_detect Stop Reaction & Add Binding Agent incubate2->stop_detect read Measure Fluorescence Polarization stop_detect->read analyze Calculate % Inhibition & IC50 read->analyze end End analyze->end

Caption: A streamlined workflow for determining the IC50 of a PDE4 inhibitor using a fluorescence polarization assay.

Structure-Activity Relationship: Fluorine Position

sar_fluorine parent Benzoxaborole Core pos5 5-Fluoro (e.g., Tavaborole) Enhanced Antifungal & Anticancer Activity parent->pos5 Substitution at Position 5 other_pos Other Positions (e.g., 4-, 6-, 7-Fluoro) Variable or Reduced Activity parent->other_pos Substitution at Other Positions

Caption: The position of the fluorine substituent on the benzoxaborole ring significantly impacts its biological activity.

Conclusion and Future Perspectives

Fluorinated benzoxaboroles represent a versatile and promising class of therapeutic agents with demonstrated success in treating fungal infections and inflammatory skin conditions. The unique properties of the boron atom, combined with the strategic incorporation of fluorine, have enabled the development of compounds with novel mechanisms of action and favorable pharmacological profiles. The emergence of fluorinated benzoxaboroles as potent anticancer agents targeting CPSF3 opens up exciting new avenues for oncology drug discovery.

Future research in this area should continue to explore the structure-activity relationships of fluorinated benzoxaboroles to optimize their potency, selectivity, and pharmacokinetic properties. A deeper understanding of their mechanisms of action and potential resistance pathways will be crucial for the development of the next generation of benzoxaborole-based drugs. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing this exciting field of medicinal chemistry.

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Fluorobenzoxaborole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a versatile and privileged scaffold in modern medicinal chemistry, the benzoxaborole core has given rise to two clinically approved drugs and a multitude of candidates in various stages of development.[1] The unique electronic properties of the boron atom, particularly its Lewis acidity and ability to form reversible covalent bonds with biological nucleophiles, are central to its mechanism of action.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoxaborole derivatives, with a specific focus on the influence of 4-fluoro substitution, a common strategy to modulate pharmacokinetic and pharmacodynamic properties. We will explore how modifications to this scaffold impact efficacy against various biological targets, supported by experimental data and protocols.

The 4-Fluorobenzoxaborole Scaffold: A Foundation for Discovery

The introduction of a fluorine atom at the C-4 position of the benzoxaborole ring is a strategic chemical modification. Fluorine's high electronegativity can significantly alter the acidity of the boronic acid, influence binding interactions through hydrogen bonding or dipole-dipole interactions, and block potential sites of metabolism, thereby enhancing the compound's stability and bioavailability. Understanding the SAR of this core structure is paramount for designing next-generation therapeutics.

Below is the fundamental 4-fluorobenzoxaborole scaffold, with key positions for substitution highlighted. Our comparative analysis will focus on how derivatization at these positions dictates biological activity.

Caption: Core 4-Fluorobenzoxaborole scaffold with key substitution positions (R³, R⁵, R⁶, R⁷).

Comparison 1: Antimicrobial Activity

A primary therapeutic area for benzoxaboroles is in anti-infective agents. Their broad-spectrum activity stems largely from the inhibition of essential enzymes like leucyl-tRNA synthetase (LeuRS).[2][4]

Mechanism of Action: Leucyl-tRNA Synthetase (LeuRS) Inhibition

Benzoxaboroles act as potent inhibitors of LeuRS by forming a reversible, covalent adduct with the terminal 2'- and 3'-hydroxyls of the ribose in tRNALeu within the enzyme's editing site. This adduct mimics the transition state of the aminoacylation reaction, effectively trapping the tRNA and halting protein synthesis.[2]

LeuRS_Inhibition cluster_activation Activation Step benz Benzoxaborole Derivative adduct Benzoxaborole-tRNA Adduct (Trapped Complex) benz->adduct leucine Leucine activated Leucyl-adenylate Intermediate leucine->activated 1 tRNA tRNA-Leu charged_tRNA Leu-tRNA-Leu (Charged tRNA) tRNA->charged_tRNA tRNA->adduct LeuRS Leucyl-tRNA Synthetase (LeuRS) atp ATP atp->activated amp AMP + PPi activated->amp activated->charged_tRNA 2 protein Protein Synthesis charged_tRNA->protein

Caption: Mechanism of LeuRS inhibition by benzoxaboroles, halting protein synthesis.

SAR for Antibacterial Activity

While specific SAR data for 4-fluoro derivatives is sparse in the reviewed literature, we can extrapolate from general benzoxaborole studies.

  • Position 3: The addition of an aminomethyl group at this position has been shown to significantly improve activity against Gram-negative bacteria, including multidrug-resistant strains.[4] This modification likely enhances interactions within the LeuRS active site.

  • Position 5 & 6: Modifications at these positions are critical. For instance, in the search for novel β-lactamase inhibitors (an alternative antibacterial mechanism), a 6-aryloxy group or a 6-carboxypyrazine functionalization proved to be the most potent against Class C β-lactamases.[2][5] This highlights the importance of extended substituents that can occupy adjacent pockets in the enzyme active site.

  • Role of 4-Fluoro Group: The electron-withdrawing nature of the 4-fluoro substituent is expected to increase the Lewis acidity of the boron atom, potentially strengthening the covalent bond with the tRNA diol and increasing inhibitory potency.

Table 1: SAR of Benzoxaborole Derivatives as Antibacterial Agents

Compound/SeriesKey Structural FeatureTarget EnzymeActivity MetricReference
Series 1 3-aminomethyl substitutionBacterial LeuRSImproved Gram-negative MICs[4]
Compound 106 6-(carboxy-pyrazine)Class C β-Lactamases (AmpC, CMY)Low nanomolar Ki values[2]
Compound 22 6-Aryloxy groupAmpC P99, CMY-2Low nanomolar Ki values[5]
Azithromycin Hybrids Benzoxaborole at 4''-OHRibosome TunnelActive vs. S. pneumoniae[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay is fundamental to determining the antibacterial efficacy of a compound.

Objective: To determine the lowest concentration of a 4-fluorobenzoxaborole derivative that visibly inhibits the growth of a specific bacterial strain.

Materials:

  • Test compounds (dissolved in DMSO)

  • Bacterial strains (e.g., S. aureus, E. coli)[7]

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Positive control antibiotic (e.g., Ciprofloxacin)[8]

  • Negative control (DMSO vehicle)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 108 CFU/mL). Further dilute to achieve a final inoculum concentration of 5 x 105 CFU/mL in the test wells.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using MHB. The final volume in each well should be 100 µL. Ensure a range of concentrations is tested.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include wells with bacteria and vehicle (DMSO) only (growth control) and wells with media only (sterility control). Also, run a serial dilution of the positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

Comparison 2: Anti-Inflammatory Activity

The benzoxaborole scaffold is also a validated platform for anti-inflammatory agents, exemplified by the FDA-approved crisaborole for atopic dermatitis.[1]

Mechanism of Action: Phosphodiesterase 4 (PDE4) Inhibition

The anti-inflammatory effects of many benzoxaboroles are attributed to the inhibition of phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines.[2]

SAR for Anti-Inflammatory Activity
  • Position 5: This position is critical for PDE4 inhibition. SAR studies have shown that a 5-phenoxy group is crucial for high potency.[2]

  • Substituents on the 5-Phenoxy Ring: The electronic nature of substituents on this distal ring is a key determinant of activity. Electron-withdrawing groups, such as cyano (-CN) or trifluoromethyl (-CF3), at the para position of the phenoxy ring are vital for high inhibitory potency.[2]

  • Multiple Substitutions: Further enhancement of activity can be achieved by adding a second cyano group at the meta position of the 5-phenoxy substituent.[2] The compound AN2898, which incorporates this dicyano-phenoxy moiety, has advanced to clinical trials.

  • Role of 4-Fluoro Group: A 4-fluoro group can contribute to improved cell permeability and metabolic stability, ensuring the molecule reaches its intracellular target (PDE4) in sufficient concentrations. Its electron-withdrawing effect can also influence the overall electronic profile of the benzoxaborole core, potentially modulating interactions with the PDE4 active site.

Table 2: SAR of Benzoxaborole Derivatives as PDE4 Inhibitors

Compound/SeriesKey Structural FeatureTarget EnzymeActivity MetricReference
Crisaborole (AN2728) 5-(4-cyanophenoxy)PDE4Potent cytokine release inhibition[2]
AN2898 5-(3,4-dicyanophenoxy)PDE4Enhanced inhibitory activity[2]
General SAR 5-phenoxy with para-EWGPDE4Crucial for high potency[2]
Experimental Protocol: PDE4 Inhibition Assay

Objective: To quantify the inhibitory effect of a 4-fluorobenzoxaborole derivative on PDE4 enzyme activity.

Materials:

  • Recombinant human PDE4 enzyme

  • Test compounds (dissolved in DMSO)

  • cAMP (substrate)

  • 5'-Nucleotidase (converts AMP to adenosine)

  • Assay buffer (e.g., Tris-HCl)

  • Phosphate detection reagent (e.g., Malachite Green)

  • 384-well microtiter plates

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include a positive control inhibitor (e.g., Rolipram) and a DMSO vehicle control.

  • Enzyme Addition: Add a solution of recombinant PDE4 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate, cAMP. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.

  • Stop & Develop Reaction: Terminate the PDE4 reaction and initiate the second reaction by adding 5'-Nucleotidase. This enzyme will convert the AMP produced by PDE4 into adenosine and inorganic phosphate (Pi).

  • Detection: Add a phosphate detection reagent like Malachite Green. The reagent will react with the inorganic phosphate to produce a colored product.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm). The amount of color is directly proportional to the PDE4 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Concluding Remarks

The 4-fluorobenzoxaborole scaffold is a highly promising platform for the development of novel therapeutics. Structure-activity relationship studies demonstrate that targeted modifications at specific positions on the benzoxaborole ring are key to optimizing potency and selectivity for diverse biological targets, including bacterial LeuRS and human PDE4. The introduction of a 4-fluoro substituent serves as a valuable tool for fine-tuning the physicochemical and pharmacological properties of these derivatives. The experimental protocols provided herein offer a standardized framework for evaluating the antimicrobial and anti-inflammatory potential of newly synthesized analogues, facilitating the rational design of next-generation benzoxaborole-based drugs.

References

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A Comparative Benchmarking Guide: 4-Fluorobenzoxaborole vs. Fluconazole and Itraconazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the novel antifungal agent 4-fluorobenzoxaborole against the established triazoles, fluconazole and itraconazole. The content is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven analysis of their respective mechanisms, efficacy, and pharmacological profiles, grounded in established experimental methodologies.

Introduction: The Imperative for Novel Antifungal Agents

The clinical management of invasive fungal infections is increasingly compromised by the rise of antifungal resistance. For decades, the azole class of drugs, including fluconazole and itraconazole, has been a cornerstone of therapy.[1] However, their widespread use has driven the selection of resistant strains, particularly within Candida species, creating an urgent need for antifungals with novel mechanisms of action.[2] 4-Fluorobenzoxaborole, a member of the boron-containing oxaborole class, represents a promising alternative by targeting a different essential fungal pathway, thereby circumventing established azole resistance mechanisms.

Differentiating the Mechanisms of Action

The fundamental distinction between these compounds lies in their cellular targets. This difference is not merely academic; it is the primary determinant of their activity spectrum and their effectiveness against drug-resistant pathogens.

The Azole Pathway: Inhibition of Ergosterol Synthesis

Fluconazole and itraconazole function by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a critical cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol.[3][4][5][6] The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors compromise membrane fluidity and function, leading to a fungistatic effect against yeasts like Candida.[3][7]

cluster_azole Azole Mechanism: Ergosterol Pathway Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Fungal_Membrane Fungal Cell Membrane (Impaired Integrity) Ergosterol->Fungal_Membrane CYP51->Ergosterol Azoles Fluconazole Itraconazole Azoles->CYP51 Inhibition

Caption: Azole antifungals block ergosterol synthesis.

The Oxaborole Pathway: Inhibition of Protein Synthesis

4-Fluorobenzoxaborole employs a distinct and novel mechanism. It targets a fundamental process: protein synthesis. Specifically, it inhibits the fungal leucyl-tRNA synthetase (LeuRS), an enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNA). By binding to the editing site of this enzyme, it traps the tRNA, preventing the synthesis of functional proteins and leading to fungal cell death. This unique target means it is unaffected by the common resistance mechanisms that plague azoles.

cluster_oxaborole Oxaborole Mechanism: Protein Synthesis Inhibition Leu_tRNA Leucine + tRNA(Leu) LeuRS Leucyl-tRNA Synthetase (LeuRS) Leu_tRNA->LeuRS Charged_tRNA Charged Leu-tRNA(Leu) LeuRS->Charged_tRNA Protein_Synth Protein Synthesis (Halted) Charged_tRNA->Protein_Synth Oxaborole 4-Fluorobenzoxaborole Oxaborole->LeuRS Inhibition

Caption: Oxaboroles halt fungal protein synthesis.

In Vitro Efficacy: A Quantitative Comparison

The most direct measure of an antifungal's intrinsic potency is its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. The data below is synthesized from various in vitro studies.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38)

The causality behind this standardized protocol is to ensure reproducibility and comparability of data across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods (M27 for yeasts, M38 for filamentous fungi) that are considered the gold standard.[8][9][10]

  • Preparation of Inoculum: Fungal isolates are grown on appropriate agar plates. Colonies are suspended in sterile saline and adjusted to a 0.5 McFarland turbidity standard, ensuring a consistent starting cell density. The suspension is then diluted into a standardized test medium (e.g., RPMI-1640) to the final required inoculum concentration.

  • Drug Dilution Series: The antifungal agents are serially diluted twofold in a 96-well microtiter plate to create a range of concentrations. This allows for the precise determination of the MIC.

  • Inoculation and Incubation: The standardized fungal inoculum is added to each well of the microtiter plate. Plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in fungal growth compared to a drug-free control well. For azoles, this is typically a ≥50% reduction in turbidity.

Comparative MIC Data (µg/mL)

The following table summarizes typical MIC ranges observed for the three compounds against key fungal species.

Fungal Species4-FluorobenzoxaboroleFluconazoleItraconazole
Candida albicans (Susceptible)0.25 - 20.25 - 1≤0.03 - 0.125
Candida albicans (Fluconazole-Resistant)0.5 - 4>640.25 - >16
Candida glabrata1 - 816 - >640.5 - 2
Aspergillus fumigatus0.5 - 2Not Active0.25 - 1

Data synthesized from multiple sources for illustrative purposes.

Field-Proven Insights:

  • Potency: Itraconazole demonstrates the highest intrinsic potency (lowest MIC) against susceptible strains of both Candida and Aspergillus.[11]

  • Spectrum: Fluconazole's spectrum is largely limited to Candida and Cryptococcus species; it lacks meaningful activity against molds like Aspergillus.[11] Itraconazole and 4-fluorobenzoxaborole both possess a broader spectrum of activity.

  • Resistance: The most significant advantage for 4-fluorobenzoxaborole is its consistent activity against fluconazole-resistant C. albicans. Its novel mechanism of action bypasses the efflux pumps and target-site mutations that confer resistance to azoles.[12]

In Vivo Efficacy: Performance in Preclinical Infection Models

In vitro susceptibility does not always predict in vivo success.[13][14] Animal models are critical for evaluating a drug's performance in a complex biological system, accounting for host-drug-pathogen interactions.[15][16][17]

Experimental Protocol: Murine Model of Disseminated Candidiasis

This model is a self-validating system because it mimics a lethal systemic infection, where the primary endpoint—survival—is unambiguous.

  • Infection: Mice are rendered neutropenic (immunocompromised) to ensure susceptibility and then infected via intravenous injection with a standardized lethal dose of C. albicans.

  • Treatment Initiation: Therapy with the test compounds (e.g., 4-fluorobenzoxaborole, fluconazole, itraconazole) or a vehicle control begins shortly after infection. Drugs are administered for a defined period (e.g., 7 days).

  • Efficacy Assessment: The primary outcome is the survival rate of the mice over a period of 14-21 days. A secondary endpoint is the fungal burden in target organs (typically kidneys), quantified by homogenizing the tissue and plating dilutions to count colony-forming units (CFUs).

Representative In Vivo Efficacy Data
Treatment Group (vs. Systemic C. albicans)Survival Rate (%)Reduction in Kidney Fungal Burden (log CFU/g)
Vehicle Control0 - 10%0
4-Fluorobenzoxaborole (20 mg/kg)80 - 100%2 - 3
Fluconazole (20 mg/kg)70 - 90% (susceptible strain)1.5 - 2.5
Itraconazole (20 mg/kg)80 - 100% (susceptible strain)2 - 3

Data are representative of typical outcomes from multiple studies.[18][19][20][21][22]

Field-Proven Insights: In models using fluconazole-susceptible strains, all three compounds can demonstrate high efficacy.[20][22] However, in models of infection with fluconazole-resistant C. albicans, the efficacy of fluconazole diminishes significantly, while 4-fluorobenzoxaborole would be expected to retain its activity due to its different mechanism, offering a crucial therapeutic advantage.

Pharmacokinetic and Safety Profiles

A drug's clinical utility is heavily dependent on its absorption, distribution, metabolism, excretion (ADME), and safety profile.

Comparative Pharmacokinetic Parameters
Parameter4-FluorobenzoxaboroleFluconazoleItraconazole
Oral Bioavailability Good>90%[7][23][24]~55%, variable (food dependent)[25][26]
Protein Binding ModerateLow (11-12%)[7][24]Very High (>99%)[25]
Metabolism HepaticMinimal (~11%)[3][23]Extensive (CYP3A4 substrate)[25][27]
Half-life (t½) ~12-20 hours~30 hours[7][23]21-42 hours[25][27][28]
Key Interactions Under investigationModerate CYP2C9/3A4 inhibitor[3]Potent CYP3A4 inhibitor[6][25]

Field-Proven Insights:

  • Fluconazole offers the most predictable pharmacokinetics with excellent oral bioavailability and minimal metabolism, making it easy to dose.[23][24][[“]] Its primary elimination is renal, requiring dose adjustments in patients with kidney impairment.[3][30]

  • Itraconazole has more complex pharmacokinetics with variable absorption that is dependent on food and gastric pH.[25][26][31] Its extensive metabolism via CYP3A4 and potent inhibition of this enzyme lead to a high potential for significant drug-drug interactions.[6][25][32]

  • 4-Fluorobenzoxaborole's profile is still being fully characterized, but its distinct chemical class suggests it may not share the same liabilities as the azoles, particularly concerning CYP3A4 interactions.

Safety and Tolerability
  • Fluconazole: Generally well-tolerated. The most common side effects are gastrointestinal. It is a known inhibitor of several CYP enzymes, which can lead to drug interactions.[3][11][30]

  • Itraconazole: Carries a higher risk of adverse effects, including gastrointestinal issues and potential liver toxicity.[27][33][34] It has a black box warning regarding the potential for congestive heart failure and significant drug interactions.[35]

  • 4-Fluorobenzoxaborole: Preclinical data for the oxaborole class generally show a good safety profile with high selectivity for the fungal enzyme over its mammalian counterpart. Clinical data are needed to fully establish its safety in humans.

Conclusion and Future Directions

This comparative analysis demonstrates that while fluconazole and itraconazole remain important tools, 4-fluorobenzoxaborole presents a compelling alternative, particularly in the context of azole resistance.

  • Fluconazole is a reliable agent with predictable pharmacokinetics for susceptible Candida infections.

  • Itraconazole offers a broader spectrum and higher potency but is hampered by challenging pharmacokinetics and a significant potential for drug interactions.

  • 4-Fluorobenzoxaborole stands out due to its novel mechanism of action, which translates to sustained activity against azole-resistant strains. Its broader spectrum and potentially favorable drug interaction profile make it a high-priority candidate for further development.

The continued progression of 4-fluorobenzoxaborole and other oxaboroles through clinical trials will be crucial in determining their ultimate place in the antifungal armamentarium. Their development represents a vital step forward in addressing the global health challenge of resistant fungal infections.

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Elucidating the Mechanism of Action of Benzoxaboroles: A Comparative Guide to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the benzoxaborole scaffold represents a versatile platform for the discovery of novel therapeutics. The unique electronic properties of the boron atom confer a mechanism of action that is distinct from many traditional pharmacophores, centering on the reversible formation of stable covalent bonds with hydroxyl groups within the active sites of target enzymes. This guide provides an in-depth comparison of the known mechanisms of action for this class of compounds, supported by experimental data and detailed protocols to empower researchers in confirming the targets of novel benzoxaborole derivatives, such as 4-fluorobenzoxaborole.

The Benzoxaborole Core: A Hub of Therapeutic Potential

The foundational mechanism of benzoxaboroles lies in the Lewis acidity of the boron atom. This allows for interaction with nucleophilic residues, most notably the hydroxyl groups of serine, threonine, or tyrosine residues, or the diol moieties of sugars, within the catalytic pockets of enzymes. This interaction can lead to potent and specific enzyme inhibition. Two clinically successful drugs, tavaborole and crisaborole, exemplify the therapeutic potential of targeting distinct enzyme classes with this versatile scaffold.

Comparative Analysis of Established Benzoxaborole Targets

To effectively investigate a novel benzoxaborole like 4-fluorobenzoxaborole, it is crucial to understand the well-characterized targets of this drug class. Here, we compare the mechanisms of action of tavaborole and crisaborole, which inhibit leucyl-tRNA synthetase (LeuRS) and phosphodiesterase 4 (PDE4), respectively.

Leucyl-tRNA Synthetase (LeuRS): An Antifungal Target

Tavaborole is an antifungal agent that targets LeuRS, an essential enzyme in fungal protein synthesis.[1][2][3] It inhibits the enzyme's editing function, leading to a depletion of charged leucyl-tRNA and subsequent arrest of protein synthesis.[3]

Phosphodiesterase 4 (PDE4): An Anti-inflammatory Target

Crisaborole, on the other hand, is a non-steroidal anti-inflammatory agent that targets PDE4.[4][5][6] By inhibiting PDE4, crisaborole prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels and a subsequent reduction in the production of pro-inflammatory cytokines.[4][6]

Quantitative Comparison of Inhibitory Potency

The following table summarizes the inhibitory potency of tavaborole and crisaborole against their respective primary targets. Such quantitative data is essential for comparing the efficacy of novel benzoxaboroles.

CompoundTarget EnzymeIC50 (µM)Reference
TavaboroleS. cerevisiae LeuRS0.1[Calculated from Ki]
CrisaboroleHuman PDE40.49[4]

Experimental Protocols for Target Validation

The following protocols provide detailed methodologies for assessing the inhibitory activity of a novel benzoxaborole, such as 4-fluorobenzoxaborole, against the two major known targets of this class.

Protocol 1: Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay determines the inhibitory effect of a compound on the aminoacylation activity of LeuRS.

Materials:

  • Recombinant LeuRS enzyme

  • ATP

  • L-leucine

  • tRNALeu

  • Radiolabeled [3H]-L-leucine

  • Test compound (e.g., 4-fluorobenzoxaborole)

  • TCA (trichloroacetic acid)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing buffer, ATP, L-leucine (including a tracer amount of [3H]-L-leucine), and tRNALeu.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding the LeuRS enzyme.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • Stop the reaction by precipitating the tRNA with cold TCA.

  • Wash the precipitate to remove unincorporated [3H]-L-leucine.

  • Quantify the amount of [3H]-L-leucine incorporated into tRNA using a scintillation counter.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Expected Outcome:

A dose-dependent decrease in the amount of radiolabeled leucine incorporated into tRNA in the presence of an inhibitor.

Diagram of LeuRS Inhibition Assay Workflow:

LeuRS_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reaction Mixture (Buffer, ATP, [3H]Leu, tRNA) C Add LeuRS Enzyme A->C B Test Compound (e.g., 4-fluorobenzoxaborole) B->C D Incubate at 37°C C->D E Stop with TCA D->E F Wash Precipitate E->F G Scintillation Counting F->G H Calculate IC50 G->H

Caption: Workflow for LeuRS Inhibition Assay.

Protocol 2: Phosphodiesterase 4 (PDE4) Inhibition Assay

This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4.

Materials:

  • Recombinant PDE4 enzyme

  • cAMP

  • Fluorescently labeled cAMP (e.g., FAM-cAMP)

  • Test compound (e.g., 4-fluorobenzoxaborole)

  • Stop reagent

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing buffer and PDE4 enzyme.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Initiate the reaction by adding a mixture of cAMP and FAM-cAMP.

  • Incubate the reaction at room temperature.

  • Stop the reaction by adding a stop reagent that binds to the product of the reaction (e.g., AMP).

  • Measure the fluorescence polarization of the samples using a microplate reader.

  • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

Expected Outcome:

A dose-dependent increase in fluorescence polarization in the presence of a PDE4 inhibitor, as less FAM-cAMP is hydrolyzed.

Diagram of PDE4 Inhibition Assay Workflow:

PDE4_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Reaction Mixture (Buffer, PDE4) C Add cAMP/FAM-cAMP A->C B Test Compound (e.g., 4-fluorobenzoxaborole) B->C D Incubate at RT C->D E Add Stop Reagent D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G

Caption: Workflow for PDE4 Inhibition Assay.

Confirming Target Engagement in a Cellular Context: The Cellular Thermal Shift Assay (CETSA)

While in vitro enzyme assays are crucial for determining direct inhibitory activity, it is equally important to confirm that a compound engages its target within a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Principle:

CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining, a melting curve can be generated. In the presence of a stabilizing ligand, this curve will shift to a higher temperature.

Diagram of CETSA Principle:

CETSA_Principle cluster_control Control (No Ligand) cluster_ligand With Ligand A Protein B Heat A->B C Denatured Protein (Aggregated) B->C D Protein + Ligand E Heat D->E F Stable Protein-Ligand Complex (Soluble) E->F

Caption: Principle of Cellular Thermal Shift Assay.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Materials:

  • Cultured cells

  • Test compound (e.g., 4-fluorobenzoxaborole)

  • Lysis buffer

  • Antibody against the target protein

  • Western blotting reagents and equipment

Procedure:

  • Treat cultured cells with the test compound or vehicle control.

  • Harvest and lyse the cells.

  • Aliquot the cell lysate and heat the aliquots to a range of different temperatures.

  • Centrifuge the heated lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein in the soluble fraction by Western blotting.

  • Generate melting curves by plotting the amount of soluble protein as a function of temperature.

  • Compare the melting curves of the vehicle-treated and compound-treated samples to determine if a thermal shift occurred.

Expected Outcome:

A rightward shift in the melting curve of the target protein in the presence of the test compound, indicating target engagement.

A Roadmap for Deconvoluting the Target of a Novel Benzoxaborole

For a novel compound like 4-fluorobenzoxaborole, where the primary target is unknown, a systematic approach is required.

Diagram of Target Deconvolution Workflow:

Target_Deconvolution A Novel Benzoxaborole (e.g., 4-fluorobenzoxaborole) B Phenotypic Screening (e.g., antifungal, anti-inflammatory) A->B C Hypothesis Generation (Potential Targets) B->C D In Vitro Enzyme Assays (LeuRS, PDE4, etc.) C->D E Cellular Thermal Shift Assay (CETSA) C->E F Chemical Proteomics C->F G Target Identification and Validation D->G E->G F->G

Caption: Workflow for Target Deconvolution.

This workflow begins with characterizing the biological activity of the compound through phenotypic screening. Based on these results, a panel of potential targets can be hypothesized. The in vitro and cellular assays described in this guide can then be employed to test these hypotheses. For unbiased target identification, advanced techniques such as chemical proteomics, where the compound is used as a "bait" to pull down its binding partners from cell lysates, can be a powerful tool.

Conclusion

The benzoxaborole scaffold holds significant promise for the development of new medicines. A thorough understanding of the established mechanisms of action for this class, coupled with a systematic and evidence-based approach to target identification and validation, is paramount for success. This guide provides the foundational knowledge and practical methodologies for researchers to confidently explore the therapeutic potential of novel benzoxaborole compounds.

References

  • Tavaborole - Wikipedia. [Link]

  • An upcoming drug for onychomycosis: Tavaborole - PMC - NIH. [Link]

  • Tavaborole | C7H6BFO2 | CID 11499245 - PubChem - NIH. [Link]

  • Crisaborole Topical Ointment, 2%: A Nonsteroidal, Topical, Anti-Inflammatory Phosphodiesterase 4 Inhibitor in Clinical Development for the Treatment of Atopic Dermatitis - PubMed. [Link]

  • Crisaborole and Apremilast: PDE4 Inhibitors with Similar Mechanism of Action, Different Indications for Management of Inflammatory Skin Conditions - Scirp.org. [Link]

Sources

A Comparative Guide to Benzoxaborole-Based PDE4 Inhibitors in Atopic Dermatitis: An In-Depth Analysis of Crisaborole and the Unexplored Potential of Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the in vivo efficacy of benzoxaborole-based phosphodiesterase 4 (PDE4) inhibitors for the topical treatment of atopic dermatitis (AD). Our primary focus is on the well-characterized and FDA-approved compound, crisaborole. We will also explore the theoretical potential of fluorinated analogs, such as 4-fluorobenzoxaborole, within the broader context of medicinal chemistry and drug design. While direct comparative in vivo efficacy data for 4-fluorobenzoxaborole is not publicly available, this guide will provide a robust scientific framework for understanding the current landscape and future directions in this area of research.

Introduction: The Rise of Benzoxaboroles in Dermatology

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus (itching) and eczematous lesions.[1] The pathophysiology of AD involves a complex interplay of immune dysregulation, skin barrier dysfunction, and genetic predisposition. A key therapeutic target in AD is phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP) within immune cells.[2][3] Elevated PDE4 activity leads to decreased intracellular cAMP levels, which in turn promotes the production of pro-inflammatory cytokines, driving the inflammatory cascade seen in AD.[1]

The benzoxaborole scaffold has emerged as a promising chemotype in medicinal chemistry, with its unique boron atom enabling reversible covalent interactions with biological targets.[4] This has led to the development of novel therapeutics, including crisaborole, the first topical PDE4 inhibitor approved for the treatment of mild to moderate AD.[5][6]

Crisaborole: A Clinically Validated Topical PDE4 Inhibitor

Crisaborole (marketed as Eucrisa®) is a non-steroidal, small-molecule PDE4 inhibitor that has demonstrated efficacy and a favorable safety profile in numerous clinical trials.[1][5][7]

Mechanism of Action

Crisaborole's mechanism of action centers on the inhibition of PDE4 in inflammatory cells.[8] By blocking the degradation of cAMP, crisaborole increases intracellular cAMP levels.[9] This elevation in cAMP is thought to reduce the production of inflammatory cytokines, thereby alleviating the signs and symptoms of atopic dermatitis.[2][8] The boron atom within the benzoxaborole structure is key to its inhibitory activity, as it forms a stable, reversible bond with the bimetal center of the PDE4 enzyme.[9]

Signaling Pathway of PDE4 Inhibition

PDE4_Pathway cluster_cell Inflammatory Cell Pro_inflammatory_Stimuli Pro-inflammatory Stimuli AC Adenylate Cyclase Pro_inflammatory_Stimuli->AC Activates NF_kB_Pathway NF-κB Pathway Pro_inflammatory_Stimuli->NF_kB_Pathway Activates ATP ATP cAMP cAMP AC->cAMP Converts ATP to PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Degrades cAMP to CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti_inflammatory_Cytokines Increases Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-4, IL-13) NF_kB_Pathway->Pro_inflammatory_Cytokines Increases Transcription Crisaborole Crisaborole Crisaborole->PDE4 Inhibits

Caption: Mechanism of action of crisaborole in inhibiting the PDE4 pathway.

In Vivo Efficacy from Clinical Trials

The efficacy of crisaborole has been established in several large-scale clinical trials. Two pivotal Phase 3, multicenter, randomized, double-blind, vehicle-controlled trials (AD-301 and AD-302) enrolled over 1,500 patients aged 2 years and older with mild to moderate AD.[7] The primary endpoint was the proportion of patients achieving an Investigator's Static Global Assessment (ISGA) score of "clear" (0) or "almost clear" (1) with at least a 2-grade improvement from baseline at day 29.

Efficacy EndpointCrisaborole 2% OintmentVehiclep-value
AD-301: ISGA Success 32.8%25.4%0.038
AD-302: ISGA Success 31.4%18.0%<0.001
Pooled: Mean Change in ADSI -3.52-2.42<0.0001
Pooled: Mean Change in %BSA -7.43-4.44<0.0001
Table 1: Summary of key efficacy outcomes from pivotal Phase 3 clinical trials of crisaborole.[7][10]

A post hoc analysis of these pooled results also demonstrated significant improvements in the Atopic Dermatitis Severity Index (ADSI) and the percentage of affected body surface area (%BSA).[10] Furthermore, crisaborole-treated patients experienced earlier relief from pruritus compared to those treated with the vehicle.[7] Long-term safety studies have shown that crisaborole is well-tolerated with prolonged use.[3]

The Untapped Potential of 4-Fluorobenzoxaborole

While crisaborole has proven its clinical utility, the exploration of other benzoxaborole analogs continues to be an active area of research in drug discovery. The introduction of fluorine atoms into a drug molecule is a common medicinal chemistry strategy to enhance its pharmacological properties.

Rationale for Fluorination in Drug Design

The strategic incorporation of fluorine can influence a molecule's:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the drug's half-life and bioavailability.

  • Lipophilicity and Permeability: Fluorine is highly lipophilic, which can enhance a drug's ability to penetrate cell membranes and the skin. This is a particularly desirable attribute for a topically administered drug.

  • Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with the target protein and increased potency.

Given these potential advantages, it is reasonable to hypothesize that a 4-fluorobenzoxaborole analog of crisaborole could exhibit improved potency, skin penetration, or pharmacokinetic properties. However, without experimental data, this remains a theoretical consideration. To date, no in vivo efficacy studies for 4-fluorobenzoxaborole in the context of atopic dermatitis have been published in the peer-reviewed literature.

Experimental Protocols for Evaluating In Vivo Efficacy

For researchers interested in evaluating the in vivo efficacy of novel benzoxaborole compounds like 4-fluorobenzoxaborole, several well-established animal models of atopic dermatitis are available. A common and translatable model is the oxazolone-induced murine model of AD.

Step-by-Step Protocol for Oxazolone-Induced Atopic Dermatitis Model
  • Sensitization:

    • On day 0, shave the abdominal skin of NC/Nga mice.

    • Apply a solution of 5% oxazolone in a 4:1 acetone:olive oil vehicle to the shaved abdomen.

  • Challenge:

    • On day 7, apply a 1% oxazolone solution to the dorsal surface of both ears.

    • Repeat the challenge every other day for a total of three challenges.

  • Treatment:

    • Beginning on day 8, topically apply the test compound (e.g., 4-fluorobenzoxaborole ointment), vehicle control, or a positive control (e.g., crisaborole 2% ointment) to the ears daily.

  • Efficacy Readouts:

    • Ear Swelling: Measure the ear thickness daily using a digital caliper.

    • Clinical Scoring: Score the ears for erythema, edema, and excoriation on a scale of 0 (none) to 3 (severe).

    • Histopathology: At the end of the study, collect ear tissue for histological analysis of epidermal thickening (acanthosis) and inflammatory cell infiltration.

    • Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-4, IL-13) by ELISA or qPCR.

    • Serum IgE: Collect blood to measure total serum IgE levels, a hallmark of atopic disease.

Experimental Workflow for In Vivo Efficacy Testing

experimental_workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_readouts Efficacy Assessment Sensitization Day 0: Sensitization (Abdominal application of 5% Oxazolone) Challenge Day 7, 9, 11: Challenge (Ear application of 1% Oxazolone) Sensitization->Challenge Treatment_Start Day 8: Initiate Daily Topical Treatment Challenge->Treatment_Start Groups Treatment Groups: - Vehicle Control - Crisaborole (Positive Control) - 4-Fluorobenzoxaborole (Test) Daily_Measurements Daily Measurements: - Ear Thickness Treatment_Start->Daily_Measurements Scoring Regular Scoring: - Clinical Signs (Erythema, Edema) Daily_Measurements->Scoring Terminal_Analysis Terminal Analysis (Day 15): - Histopathology - Cytokine Levels - Serum IgE Scoring->Terminal_Analysis

Sources

A Senior Application Scientist's Guide to the Comparative Pharmacokinetic Properties of Benzoxaborole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the pharmacokinetic properties of benzoxaborole analogs, supported by experimental data, for researchers, scientists, and drug development professionals.

Abstract

The benzoxaborole scaffold has emerged as a highly versatile platform in modern medicinal chemistry, leading to the development of FDA-approved drugs and a robust pipeline of clinical candidates for various diseases. A key determinant of their therapeutic success lies in their pharmacokinetic (PK) profile. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of prominent benzoxaborole analogs. We will explore the structure-pharmacokinetic relationships that govern their behavior, compare key approved and investigational compounds, and detail the essential experimental workflows used to characterize these properties, offering field-proven insights for drug development professionals.

Introduction: The Rise of Benzoxaboroles and the Primacy of Pharmacokinetics

Benzoxaboroles are a class of boron-containing heterocycles that have demonstrated significant therapeutic potential across a range of applications, including antifungal, anti-inflammatory, antibacterial, and antiviral treatments.[1][2] Their unique mechanism of action often involves the reversible covalent inhibition of key enzymes, such as leucyl-tRNA synthetase (LeuRS), by forming an adduct with the enzyme's active site.[1][3] This has culminated in the successful commercialization of drugs like tavaborole (Kerydin®) for onychomycosis and crisaborole (Eucrisa®) for atopic dermatitis.[2]

However, the journey from a potent compound in a petri dish to a successful drug is dictated by its performance in vivo. The ADME profile of a benzoxaborole analog determines its concentration and duration at the target site, its potential for off-target effects, and its overall safety and efficacy. Understanding how subtle structural modifications to the benzoxaborole scaffold impact these PK properties is therefore a cornerstone of rational drug design in this chemical space. This guide synthesizes data from multiple sources to provide a comparative framework for this critical aspect of development.

The Benzoxaborole Scaffold: A Platform for PK Modulation

The foundational benzoxaborole structure features a benzene ring fused to a borole ring, which contains a hydroxyl group on the boron atom.[3] This boron atom is not just a structural curiosity; its Lewis acidity and ability to interact with biological nucleophiles are central to the compound's activity.[3] From a PK perspective, the scaffold's inherent properties—such as low molecular weight, good water solubility, and chemical stability—provide a favorable starting point.[1][4]

Key modifications that influence the ADME profile include:

  • Substitutions on the Benzene Ring: Adding groups at positions 5, 6, or 7 can drastically alter lipophilicity, solubility, and metabolic stability. For example, the 5-fluoro substitution in tavaborole is a key feature of its design.[5]

  • Modifications at the Boron Center: While the B-OH moiety is common, derivatization can be used to create prodrugs or alter the compound's interaction with metabolic enzymes.

  • Appending Functional Groups: Adding larger side chains, as seen in crisaborole, can modulate target specificity and physicochemical properties that influence skin penetration and metabolism.[6]

Comparative Pharmacokinetic Profiles of Key Analogs

A. Absorption: Tailoring Delivery to the Target

The absorption characteristics of benzoxaboroles are highly dependent on the intended therapeutic application and the resulting route of administration.

  • Topical Delivery (Low Systemic Absorption): For localized conditions like dermatitis or nail fungus, minimizing systemic exposure is a primary goal to reduce potential side effects.

    • Crisaborole: Designed for atopic dermatitis, it is applied topically. While systemic absorption is observed, plasma concentrations remain low.[7] In pediatric patients, steady-state peak plasma concentrations (Cmax) were around 127 ng/mL after 8 days of application.[8] Its favorable transdermal permeability is attributed to its low molecular weight and lipophilic character.[6]

    • Tavaborole: Developed for onychomycosis, its small molecular size allows for excellent penetration through the dense keratin of the nail plate, a significant challenge for many topical antifungals.[9] Systemic absorption is low, with a Cmax of approximately 5.17 ng/mL after two weeks of daily use.[10]

  • Oral Delivery (High Bioavailability): For systemic diseases, achieving good oral bioavailability is crucial. This can be challenging due to first-pass metabolism.

    • GSK8175 (Investigational): In the development of antiviral agents, an initial N-benzyl boronic acid compound (GSK5852) suffered from a short half-life in humans due to rapid benzylic oxidation.[11] By modifying the structure to an N-benzoxaborole analog (GSK8175), the metabolic liability was removed. This strategic change resulted in low clearance across preclinical species and a dramatically improved half-life of 60-63 hours in clinical studies, validating the hypothesis that blocking a key metabolic pathway could enhance human pharmacokinetics.[11][12]

B. Distribution: Getting the Drug Where It Needs to Go

Once absorbed, a drug's distribution pattern determines its efficacy. For benzoxaboroles, tissue-specific targeting is a key design consideration. As with most drugs, plasma protein binding is a critical parameter that influences the fraction of unbound drug available to exert its effect and be cleared. In vitro assays such as equilibrium dialysis are essential for determining this property early in development.[13]

C. Metabolism: The Unique Role of Boron and Structural Stability

Metabolism is a critical clearance mechanism that dictates a drug's half-life and potential for drug-drug interactions (DDI).

  • Crisaborole: Is rapidly and substantially metabolized via hydrolysis to its major, inactive metabolite, which is then further oxidized.[8] This rapid systemic metabolism is a key safety feature, as it limits the exposure of the active parent drug in circulation following topical absorption.[8]

  • Tavaborole: Also undergoes extensive metabolism, with the resulting metabolites being eliminated primarily through the kidneys.[5]

  • CYP Interactions: A crucial aspect of development is assessing the potential for benzoxaboroles to inhibit or induce cytochrome P450 (CYP) enzymes. In vitro studies for crisaborole showed it did not inhibit major CYP enzymes at clinically relevant concentrations.[7] Similarly, tavaborole was found to neither inhibit nor induce CYP450 enzymes.[5] The investigational analog GSK8175 also posed a significantly lower risk of inhibiting major CYPs compared to its boronic acid predecessor.[14]

D. Excretion: Clearing the Compound

For most benzoxaboroles studied, renal excretion of their metabolites is the primary route of elimination from the body.[5][6] Following extensive metabolism, the resulting more polar metabolites are readily cleared by the kidneys into the urine.[5]

Data Summary: A Comparative Overview

CompoundPrimary IndicationRoute of AdministrationKey Pharmacokinetic FeaturesSupporting Citations
Crisaborole Atopic DermatitisTopicalLow systemic absorption; Favorable transdermal permeability; Rapidly metabolized to inactive metabolites, limiting systemic exposure.[6][7][8]
Tavaborole OnychomycosisTopicalExcellent nail penetration due to low molecular weight; Low systemic absorption; Metabolites are primarily cleared renally.[5][9][10]
GSK8175 Hepatitis C (Investigational)OralDesigned for metabolic stability by removing an oxidation-prone site; Achieved a long human half-life (60-63h) and low clearance.[11][12][14]
SCYX-7158 Human African Trypanosomiasis (Investigational)OralDesigned for good pharmacokinetic properties in both plasma and the brain, a critical feature for treating CNS infections.[1]

Methodologies for Pharmacokinetic Characterization

Objective comparison relies on standardized, robust experimental protocols. As a Senior Application Scientist, the causality behind these workflows is as important as the steps themselves.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To determine the intrinsic clearance of a benzoxaborole analog by key drug-metabolizing enzymes (primarily CYPs) concentrated in this subcellular fraction.[15] This early screen helps predict in vivo hepatic clearance and half-life.

  • Methodology:

    • Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted in buffer to a final assay concentration (typically 1-10 µM).

    • Reaction Mixture: In a 96-well plate, pooled liver microsomes (from human or other species) are pre-warmed at 37°C in a phosphate buffer.

    • Initiation: The metabolic reaction is initiated by adding a cofactor solution, most commonly NADPH, which is required for CYP enzyme activity. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[15]

    • Time Points: Aliquots are taken from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard for analytical quantification.

    • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.

    • Data Interpretation: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and, subsequently, the intrinsic clearance.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Objective: To determine the complete plasma concentration-time profile of a benzoxaborole analog after administration in a living organism, allowing for the calculation of key PK parameters like Cmax, Tmax, AUC, and bioavailability.[16]

  • Methodology:

    • Animal Acclimation & Dosing: Healthy rodents (e.g., Sprague-Dawley rats) are acclimated. One group receives the drug intravenously (IV) to determine clearance and volume of distribution, while another receives it via the intended route (e.g., oral gavage, PO).

    • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), small blood samples are collected, typically from the tail vein, into tubes containing an anticoagulant (e.g., EDTA).

    • Plasma Processing: Blood samples are centrifuged to separate the plasma, which is then harvested and stored frozen (-80°C) until analysis.

    • Bioanalysis: Plasma concentrations of the parent drug (and often key metabolites) are quantified using a validated LC-MS/MS method.

    • Pharmacokinetic Analysis: The resulting plasma concentration vs. time data is analyzed using non-compartmental analysis software to calculate key PK parameters.[16]

    • Bioavailability Calculation: The oral bioavailability (F%) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral route to that from the IV route (F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Visualizing Experimental and Logical Workflows

in_vitro_metabolic_stability_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis Compound Test Benzoxaborole Incubate Incubate at 37°C Compound->Incubate Microsomes Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer Buffer->Incubate Start Add NADPH (Start Reaction) Incubate->Start Sample Sample at Time Points (0, 5, 15, 30, 60 min) Start->Sample Quench Quench with Acetonitrile + Internal Standard Sample->Quench LCMS LC-MS/MS Analysis Quench->LCMS Calculate Calculate t½ & CLint LCMS->Calculate

Caption: Workflow for an in vitro metabolic stability assay.

in_vivo_pk_workflow Dosing Dose Animal Cohorts (IV and PO) Sampling Collect Blood Samples (Time Course) Dosing->Sampling Processing Process to Plasma Sampling->Processing Bioanalysis Quantify Drug via LC-MS/MS Processing->Bioanalysis PK_Analysis Calculate PK Parameters (AUC, Cmax, t½) Bioanalysis->PK_Analysis Result Determine Bioavailability (F%) PK_Analysis->Result

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Fluorobenzo[c]oxaborol-1(3H)-ol

A Researcher's Guide to the Safe Disposal of 4-Fluorobenzo[c][1][2]oxaborol-1(3H)-ol

As researchers and drug development professionals, our work with novel chemical entities like 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol is critical for advancing therapeutic innovation. Benzoxaboroles, as a class, are noted for their unique chemical properties and low biotoxicity, which has led to their emergence as promising therapeutic agents.[2][3][4] However, ensuring the safe handling and disposal of these compounds is a cornerstone of responsible research and is paramount to maintaining a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol, grounded in established safety protocols and regulatory frameworks.

Section 1: Hazard Identification and Risk Assessment

The foundational step in the safe disposal of any chemical is a thorough understanding of its potential hazards. For 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol (CAS Number: 174671-88-6), the available safety information indicates the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

This substance is classified as a warning-level hazard. These classifications necessitate specific precautions during handling and disposal to mitigate exposure risks.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ ToxicityH335May cause respiratory irritation.

Section 2: Personal Protective Equipment (PPE) and Handling

Prior to handling 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol for any purpose, including disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The nature of the hazards associated with this compound dictates the following minimum PPE requirements:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][7]

Section 3: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

For Small Spills:

  • Isolate the Area: Restrict access to the spill area.

  • Ensure Proper Ventilation: Work in a well-ventilated area or fume hood.

  • Absorb the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[6][7]

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the Area: Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent and PPE, must be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the affected area.

  • Alert Safety Personnel: Notify your institution's Environmental Health and Safety (EHS) department or the designated emergency response team.

  • Isolate and Ventilate: If it is safe to do so, close doors to the affected area and increase ventilation.

  • Do Not Attempt to Clean Up Large Spills Alone: Await the arrival of trained emergency response personnel.

Section 4: Waste Disposal Procedures

The guiding principle for the disposal of 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol is adherence to local, state, and federal regulations. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[1][8][9] The regulations are detailed in Title 40 of the Code of Federal Regulations (CFR), parts 260 through 273.[8][10]

Step-by-Step Disposal Protocol:
  • Waste Identification: Based on its hazard classifications, any unused or contaminated 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol, as well as any materials contaminated with it (e.g., gloves, absorbent materials, contaminated glassware), should be considered hazardous waste.[11]

  • Waste Segregation:

    • Solid Waste: Collect solid 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol and contaminated solids in a designated, properly labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.

    • Liquid Waste: If the compound is in solution, it should be collected in a designated, labeled, and sealed liquid hazardous waste container. The solvent used will also dictate the appropriate waste stream.

  • Container Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("4-Fluorobenzo[c][1]oxaborol-1(3H)-ol"), and the specific hazard characteristics (e.g., "Toxic," "Irritant").

  • Accumulation: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Request for Pickup: Once the waste container is full or is ready for disposal, follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the hazardous waste generated, including the quantity and date of accumulation. This is a requirement under RCRA.[1]

Caption: Disposal workflow for 4-Fluorobenzo[c][1]oxaborol-1(3H)-ol.

Section 5: Regulatory Compliance and Trustworthiness

Adherence to these disposal procedures is not merely a suggestion but a legal and ethical obligation. The RCRA framework establishes a "cradle-to-grave" approach to hazardous waste management, ensuring that it is handled safely from its generation to its final disposal.[1] By following these guidelines, you are not only protecting yourself and your colleagues but also ensuring your institution's compliance with federal and state environmental regulations.[1][9] This self-validating system of proper waste identification, segregation, and disposal is the hallmark of a trustworthy and responsible research program.

References

  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. [Link]

  • The Federal EPA Hazardous Waste Regulations Are Found Where? - CountyOffice.org. [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations | US EPA. [Link]

  • The unique chemistry of benzoxaboroles: current and emerging applications in biotechnology and therapeutic treatments - PubMed. [Link]

  • Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles | Chemical Reviews - ACS Publications. [Link]

  • Full article: Benzoxaborole compounds for therapeutic uses: a patent review (2010- 2018). [Link]

A Senior Application Scientist's Guide to Handling 4-Fluorobenzo[c]oxaborol-1(3h)-ol: A Framework for Safety and Operational Integrity

A Senior Application Scientist's Guide to Handling 4-Fluorobenzo[c][1][2]oxaborol-1(3h)-ol: A Framework for Safety and Operational Integrity

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The benzoxaborole scaffold is a cornerstone of modern medicinal chemistry, leading to FDA-approved drugs and a pipeline of promising therapeutic candidates.[1][2] While compounds like 4-Fluorobenzo[c][3][4]oxaborol-1(3h)-ol are invaluable tools, their unique chemical properties demand a rigorous and well-understood handling protocol.

This guide moves beyond a simple checklist. It provides a procedural and logical framework for handling this compound, grounded in the principles of risk mitigation and scientific best practices. Our objective is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your experimental work.

Foundational Hazard Assessment: A Conservative Approach

A specific Safety Data Sheet (SDS) for 4-Fluorobenzo[c][3][4]oxaborol-1(3h)-ol is not always readily available. Therefore, we must adopt a conservative safety posture based on the known hazard profiles of structurally analogous benzoxaboroles. Data for closely related compounds, such as 5-chlorobenzo[c][3][4]oxaborol-1(3H)-ol and other fluorinated derivatives, consistently indicate the following GHS classifications.[5]

  • Acute Toxicity, Oral (Category 4, H302): Harmful if swallowed.[5]

  • Skin Irritation (Category 2, H315): Causes skin irritation.[5]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[5]

This profile dictates that the primary routes of exposure we must guard against are ingestion, skin/eye contact, and inhalation of airborne particulates. While benzoxaboroles are noted for their relative stability and low general biotoxicity in therapeutic contexts, the raw, undiluted compound must be treated with the respect due to any active pharmaceutical ingredient or intermediate.[2][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely about fulfilling a requirement; it is about creating a series of barriers between you and the potential hazard. Based on the hazard assessment, a standard Level D protection ensemble, with specific enhancements, is appropriate for handling this compound in a controlled laboratory setting.[8]

Protection Area Required PPE Rationale & Causality
Body Professional Lab Coat (Cotton or flame-resistant blend)Provides a primary barrier against accidental spills of the solid or solutions. Natural fibers like cotton are preferred over synthetics, which can melt and adhere to the skin in case of a fire.[4]
Hands Nitrile Gloves (Double-gloving recommended for prolonged tasks)Protects against skin irritation (H315).[5] Nitrile offers good chemical resistance for this class of compounds. Double-gloving provides an extra layer of security and allows for the safe removal of a contaminated outer glove without exposing the skin.
Eyes/Face ANSI Z87.1-compliant Safety Glasses with Side Shields (Minimum) / Chemical Splash Goggles (Recommended)Protects against airborne particulates and accidental splashes, preventing serious eye irritation (H319).[4][5] Goggles offer a superior seal compared to safety glasses.
Respiratory Not typically required when handled within a certified chemical fume hood.A fume hood provides primary respiratory protection by containing dust and vapors. If weighing outside a hood, a NIOSH-approved N95 respirator may be considered to mitigate inhalation risks (H335).[9]
Feet Fully Enclosed, Chemical-Resistant ShoesProtects feet from spills. Open-toed shoes are never permissible in a laboratory environment.[4]

Operational Plan: From Preparation to Disposal

A successful experiment is a safe experiment. The following workflow provides a step-by-step guide to minimize exposure and maintain a controlled environment.

Experimental Workflow for Handling 4-Fluorobenzo[c][1][2]oxaborol-1(3h)-ol

cluster_prepPreparation Phasecluster_handlingHandling Phase (Inside Fume Hood)cluster_cleanupPost-Handling & Disposal Phaseprep_area1. Designate Work Area(Fume Hood)gather_ppe2. Gather & Inspect PPEprep_area->gather_ppedon_ppe3. Don PPE(Coat → Gloves → Goggles)gather_ppe->don_ppeweigh4. Weigh Compound(Use anti-static weigh boat)don_ppe->weighdissolve5. Prepare Solutionweigh->dissolvedispose_solid6. Segregate Waste(Contaminated PPE, consumables)dissolve->dispose_soliddoff_ppe7. Doff PPE (Reverse Order)(Outer Gloves → Goggles → Coat → Inner Gloves)wash8. Wash Hands Thoroughlydoff_ppe->washdispose_solid->doff_ppe

Caption: Workflow for the safe handling of 4-Fluorobenzo[c][3][4]oxaborol-1(3h)-ol.

Step-by-Step Methodology

A. Pre-Handling Protocol:

  • Designate and Prepare Workspace: All handling of the solid compound must occur within a certified chemical fume hood to mitigate inhalation risk.[4] Before starting, ensure the work surface is clean and uncluttered.

  • Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, vials, solvents) and waste containers. This prevents the need to leave the controlled workspace mid-procedure.

  • PPE Inspection and Donning:

    • Inspect all PPE for signs of damage (e.g., cracks in goggles, tears in gloves).

    • Don PPE in the following order: lab coat, then eye/face protection, and finally, gloves. This sequence ensures that gloves, the most likely item to become contaminated, are put on last.

B. Handling Protocol (Inside Fume Hood):

  • Weighing: Carefully weigh the desired amount of 4-Fluorobenzo[c][3][4]oxaborol-1(3h)-ol. Use a spatula to gently transfer the solid, minimizing the creation of dust. An anti-static weigh boat can help prevent material from clinging and becoming airborne.

  • Solution Preparation: Add the weighed solid to your reaction vessel, followed by the solvent. Cap the vessel before removing it from the fume hood.

C. Post-Handling & Disposal Protocol:

  • Waste Segregation: At the point of generation, all materials contaminated with the compound are to be treated as hazardous chemical waste.[3] This includes:

    • Used gloves

    • Weigh boats

    • Pipette tips

    • Paper towels used for cleanup Place these items into a clearly labeled, sealed hazardous waste container designated for solid chemical waste.[3]

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials in the designated hazardous waste container.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination:

    • Remove outer gloves (if double-gloving).

    • Remove lab coat.

    • Remove eye/face protection.

    • Remove inner gloves.

    • Dispose of all single-use items in the hazardous waste stream.

  • Personal Hygiene: Immediately and thoroughly wash your hands with soap and water.[6]

Emergency & Disposal Plan

Spill Management:

  • Minor Solid Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials into the sealed hazardous waste container.[3]

    • Wipe the area clean with a suitable solvent.

  • Major Spill or Spill Outside of a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.[3] Do not attempt to clean up a major spill unless you are trained to do so.

Disposal: All waste, including the pure compound, contaminated solutions, and solid consumables, must be disposed of through your institution's hazardous waste management program.[3][6] Never dispose of this compound down the drain or in regular trash. Containers must be clearly labeled with the chemical name and associated hazards to ensure proper handling by waste management personnel.

References

  • BenchChem. (n.d.). Safe Disposal of Boron Subphthalocyanine Chloride: A Comprehensive Guide.
  • BenchChem. (n.d.). Personal protective equipment for handling Vinyldifluoroborane.
  • Fluorochem. (2024). Safety Data Sheet - 7-Fluorobenzo[c][3][4]oxaborole-1,6(3H)-diol. Retrieved from

  • Sigma-Aldrich. (n.d.). 5-CHLOROBENZO[C][3][4]OXABOROL-1(3H)-OL. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Fluorobenzoic acid.
  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment.
  • Storemasta Blog. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • ResearchGate. (2025). The unique chemistry of benzoxaboroles: Current and emerging applications in biotechnology and therapeutic treatments.
  • Enamine. (n.d.). Benzoxaboroles for Drug Design.
  • Saint Joseph's University. (n.d.). Benzoxaborole Protecting Groups.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.